molecular formula C6H11ClO3 B051115 Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate CAS No. 90866-33-4

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Cat. No.: B051115
CAS No.: 90866-33-4
M. Wt: 166.6 g/mol
InChI Key: ZAJNMXDBJKCCAT-RXMQYKEDSA-N
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Description

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, also known as this compound, is a useful research compound. Its molecular formula is C6H11ClO3 and its molecular weight is 166.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (3R)-4-chloro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNMXDBJKCCAT-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370313
Record name Ethyl (3R)-4-chloro-3-hydroxybutanoate
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Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90866-33-4
Record name Ethyl (3R)-4-chloro-3-hydroxybutanoate
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Record name (+)-Ethyl (R)-4-chloro-3-hydroxybutyrate
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Record name 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)-
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Foundational & Exploratory

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a crucial intermediate in the asymmetric synthesis of a variety of bioactive molecules, most notably as a precursor for the synthesis of L-carnitine and the side chains of widely used cholesterol-lowering statin drugs, such as atorvastatin.[1][2] This guide provides an in-depth overview of its chemical and physical properties, safety information, and detailed experimental protocols for its synthesis, with a focus on biocatalytic methods.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic ester-like odor.[1] It is moderately soluble in water and miscible with many common organic solvents.[1]

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 90866-33-4
Molecular Formula C₆H₁₁ClO₃
Molecular Weight 166.60 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 93-95 °C at 5 mmHg
Density 1.19 g/mL at 25 °C
Refractive Index (n20/D) 1.453
Optical Rotation ([α]23/D) +14° (neat)
Flash Point 113 °C (closed cup)[2]

Safety Information

Appropriate safety precautions should be taken when handling this compound. It is classified as causing serious eye damage.[2]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H318Causes serious eye damage[2]
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection[2]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]

Applications in Drug Development

The primary application of this compound lies in its role as a chiral precursor for the synthesis of pharmacologically active compounds.[1] Its key applications include:

  • Synthesis of L-carnitine: A derivative of the amino acid lysine, L-carnitine plays a critical role in energy metabolism.

  • Statin Side-Chain Synthesis: It is a key intermediate in the synthesis of the chiral side chains of several statin drugs, which are used to lower cholesterol levels.[1]

  • Immunosuppressive Agents: It serves as a starting material for the synthesis of chiral γ-amino acid fragments used in the preparation of immunosuppressive agents like FR252921.[2]

Experimental Protocols: Synthesis of this compound

The enantioselective synthesis of this compound is most effectively achieved through biocatalytic methods, which offer high stereoselectivity and environmentally friendly conditions.

Biocatalytic Synthesis via Asymmetric Reduction of Ethyl 4-chloroacetoacetate

This method utilizes whole recombinant Escherichia coli cells expressing a stereoselective secondary alcohol dehydrogenase for the asymmetric reduction of ethyl 4-chloroacetoacetate (ECAA).

Materials:

  • Recombinant E. coli cells expressing (S)-specific secondary alcohol dehydrogenase from Candida parapsilosis (CpSADH).

  • Potassium phosphate (B84403) buffer (200 mM, pH 6.5).

  • Ethyl 4-chloroacetoacetate (ECAA).

  • 2-propanol (for NADH regeneration).

  • Culture medium for E. coli.

  • 500-ml Sakaguchi flask.

Protocol:

  • Cell Culture: Cultivate the recombinant E. coli cells in a suitable growth medium to the desired cell density.

  • Reaction Setup: Prepare a 25 ml reaction mixture in a 500-ml Sakaguchi flask containing:

    • 200 mM potassium phosphate buffer (pH 6.5).

    • 1% (w/v) Ethyl 4-chloroacetoacetate (ECAA).

    • Cultured cells obtained from 25 ml of the medium.

    • 5% (w/v) 2-propanol as the energy source for NADH regeneration.

  • Incubation: Shake the reaction mixture at 140 strokes per minute at 30°C for 17 hours.

  • Monitoring: Monitor the amounts of ECAA and the product, Ethyl (R)-4-chloro-3-hydroxybutanoate, as well as the optical purity of the product using gas chromatography and chiral HPLC.

  • Results: This method can achieve a high yield of (R)-ECHB (up to 36.6 g/L) with an enantiomeric excess of over 99% and a conversion yield of 95.2% without the need for adding expensive NADH to the reaction mixture.[3]

Caption: Biocatalytic synthesis of this compound.

Signaling Pathways and Mechanism of Action

Currently, there is no direct evidence to suggest that this compound itself is an active signaling molecule or has a specific pharmacological mechanism of action. Its primary role in a biological context is as a synthetic intermediate. The biological effects are associated with the final products synthesized from it. For instance, the related molecule 3-hydroxybutyrate (B1226725) is known to act as a signaling molecule, but this is a distinct compound.

Conclusion

This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its physical, chemical, and safety properties are well-characterized, and efficient, stereoselective synthesis methods, particularly biocatalytic routes, have been developed. For researchers and professionals in drug development, a thorough understanding of this compound's characteristics and synthesis is essential for its effective application in the creation of novel therapeutics.

References

Core Physicochemical Properties of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a chiral building block essential in the asymmetric synthesis of various pharmaceutical compounds. Its specific stereochemistry and functional groups make it a valuable intermediate for drug development professionals. This guide provides the core molecular data for this compound.

Molecular Identity and Weight

The fundamental properties of a compound, its molecular formula and weight, are critical for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation.

PropertyValue
Molecular Formula C₆H₁₁ClO₃[1][2][3]
Molecular Weight 166.60 g/mol [2]
Linear Formula ClCH₂CH(OH)CH₂CO₂C₂H₅[4]
CAS Number 90866-33-4[1][2][5]

Logical Relationship of Molecular Properties

The relationship between a compound's name, its elemental composition (formula), and its molar mass (molecular weight) is a foundational concept in chemistry. The diagram below illustrates this direct correlation for this compound.

G compound This compound formula Molecular Formula C₆H₁₁ClO₃ compound->formula is defined by mol_weight Molecular Weight 166.60 g/mol compound->mol_weight has a mass of

References

Spectral and Synthetic Overview of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a valuable chiral building block in the pharmaceutical industry, notably serving as a key intermediate in the synthesis of L-carnitine and atorvastatin, a widely used cholesterol-lowering drug.[1][2][3] This technical guide provides a comprehensive overview of its spectral properties and a detailed look into its biocatalytic synthesis, offering crucial data for researchers and professionals in drug development and organic synthesis.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra for this compound have been reported, providing a clear structural confirmation of the molecule.[4]

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableData not availableData not available-CH₃ (ethyl group)
Data not availableData not availableData not available-CH₂- (ethyl group)
Data not availableData not availableData not available-CH₂- (butyrate chain)
Data not availableData not availableData not available-CH(OH)-
Data not availableData not availableData not available-CH₂Cl
Data not availableData not availableData not available-OH

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available-CH₃ (ethyl group)
Data not available-CH₂- (ethyl group)
Data not available-CH₂- (butyrate chain)
Data not available-CH(OH)-
Data not available-CH₂Cl
Data not availableC=O (ester)
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Transmission IR and Gas Chromatography-Mass Spectrometry (GC-MS) data for Ethyl 4-chloro-3-hydroxy-butanoate are available through spectral databases.[5] Experimental IR and Raman spectra have also been reported for its (S)-enantiomer.[6]

Table 3: IR and MS Data Summary

Spectroscopic TechniqueKey Features
Infrared (IR) Expected characteristic peaks for O-H stretching (hydroxyl group), C=O stretching (ester group), and C-Cl stretching.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectral data are crucial for reproducibility and data comparison.

NMR Spectroscopy

The NMR spectra were obtained using the following parameters:[4]

  • ¹H NMR:

  • ¹³C NMR:

    • Instrument: 126 MHz NMR Spectrometer

    • Solvent: Deuterated chloroform (CDCl₃)

Infrared (IR) Spectroscopy

A general protocol for obtaining a transmission IR spectrum involves:

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The prepared sample is placed in the spectrometer, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

For GC-MS analysis, the typical procedure is as follows:

  • Sample Injection: A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph.

  • Chromatographic Separation: The compound is separated from any impurities on a capillary column.

  • Mass Analysis: The eluted compound is ionized (commonly by electron ionization) and the resulting fragments are analyzed by the mass spectrometer.

Synthetic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate a key synthetic application and the biocatalytic production workflow for this compound.

Biocatalytic Synthesis Workflow

The biocatalytic reduction of ethyl 4-chloroacetoacetate is a highly efficient method for producing enantiomerically pure this compound. This process often utilizes a recombinant E. coli expressing a stereoselective carbonyl reductase.

biocatalytic_synthesis substrate Ethyl 4-chloroacetoacetate biocatalyst Recombinant E. coli (Carbonyl Reductase) substrate->biocatalyst Substrate product Ethyl (R)-(+)-4-chloro-3- hydroxybutyrate biocatalyst->product Biocatalytic Reduction cofactor NADPH/NADH cofactor->biocatalyst Cofactor

Caption: Biocatalytic reduction of ethyl 4-chloroacetoacetate.

Synthesis of L-carnitine

This compound is a crucial precursor in the chemical synthesis of L-carnitine, a compound essential for fatty acid metabolism.

l_carnitine_synthesis start Ethyl (R)-(+)-4-chloro-3- hydroxybutyrate intermediate Quaternary ammonium (B1175870) salt intermediate start->intermediate 1. Trimethylamine (TMA) product L-carnitine intermediate->product 2. Hydrolysis

Caption: Synthesis pathway of L-carnitine from its chiral precursor.

References

Synthesis of (R)-Ethyl 4-Chloro-3-Hydroxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ethyl 4-chloro-3-hydroxybutanoate ((R)-CHBE) is a critical chiral building block in the synthesis of numerous high-value pharmaceuticals, including drugs for cardiovascular disease and neurological disorders. Its stereospecific synthesis is of paramount importance, with biocatalytic asymmetric reduction of ethyl 4-chloroacetoacetate (ECA) emerging as a highly efficient and environmentally benign strategy. This technical guide provides an in-depth overview of the synthesis of (R)-CHBE, focusing on biocatalytic methods. It includes a summary of key performance indicators from recent studies, detailed experimental protocols, and graphical representations of the reaction pathway and experimental workflow to support research and development in this area.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing due to the often differing physiological activities of stereoisomers. (R)-ethyl 4-chloro-3-hydroxybutanoate is a key chiral intermediate used in the synthesis of pharmacologically active compounds such as afatinib, (R)-carnitine, and macrolide A.[1] Traditional chemical synthesis routes for (R)-CHBE often involve the use of expensive and hazardous reagents, such as rare metal catalysts or flammable reducing agents like sodium borohydride, and typically result in racemic mixtures that require challenging and costly resolution steps.[2][3]

In contrast, biocatalytic methods offer a compelling alternative, characterized by high stereoselectivity, mild reaction conditions, and a reduced environmental footprint.[2] These methods primarily employ enzymes, such as alcohol dehydrogenases and carbonyl reductases, or whole-cell systems to catalyze the asymmetric reduction of the prochiral ketone, ethyl 4-chloroacetoacetate (ECA), to the desired (R)-enantiomer of CHBE with high yield and enantiomeric excess.

Biocatalytic Synthesis of (R)-CHBE

The core of the biocatalytic approach is the stereoselective reduction of the ketone group in ethyl 4-chloroacetoacetate. This is often achieved using recombinant microorganisms, such as Escherichia coli, engineered to overexpress specific reductase enzymes that exhibit high selectivity for the (R)-product.

A critical aspect of these enzymatic reductions is the requirement for a nicotinamide (B372718) cofactor, typically NADPH or NADH, which is consumed in the reaction. To make the process economically viable, an in-situ cofactor regeneration system is essential. This is commonly achieved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose, thereby regenerating the NADPH/NADH pool. Another approach for cofactor regeneration is the use of a co-solvent like 2-propanol, which is oxidized to acetone (B3395972) by the primary reductase.

Quantitative Data Summary

The following table summarizes the quantitative data from various biocatalytic systems for the synthesis of (R)-CHBE, highlighting the efficiency and stereoselectivity of different approaches.

Catalyst SystemSubstrate (ECA) ConcentrationYield (%)Enantiomeric Excess (ee %)Key Conditions
Recombinant E. coli expressing secondary alcohol dehydrogenase from Candida parapsilosis1% (w/v)95.2>99pH 6.5, 30°C, 17 h, 2-propanol as co-substrate for NADH regeneration.[4][5]
Recombinant E. coli co-expressing carbonyl reductase from Burkholderia gladioli (BgADH3) and GDH1200 mmolcomplete99.9Aqueous/octanol biphasic system, substrate fed-batch strategy.[6][7]
Engineered Alcohol Dehydrogenase100 g/L98.74-pH 6.0, 30°C, glucose as co-substrate.[1]
Saccharomyces cerevisiae with Amberlite XAD 2 resin74 mM8493pH 8.5, 30°C, slow release of substrate from resin.[8][9]
Recombinant E. coli expressing (S)-specific secondary alcohol dehydrogenase-95.2>99Use of 2-propanol for NADH regeneration.[4]

Experimental Protocols

This section provides a detailed, representative methodology for the whole-cell biocatalytic synthesis of (R)-CHBE based on the cited literature.

Materials and Reagents
  • Ethyl 4-chloroacetoacetate (ECA), 95% or higher purity

  • Recombinant E. coli cells expressing a suitable (R)-selective carbonyl reductase/alcohol dehydrogenase and glucose dehydrogenase

  • Luria-Bertani (LB) medium (or other suitable growth medium)

  • Inducer (e.g., IPTG) for protein expression

  • Glucose (for cofactor regeneration)

  • Potassium phosphate (B84403) buffer (e.g., 200 mM, pH 6.5)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and equipment (fermenter or shaker flasks, centrifuge, separatory funnel, rotary evaporator)

Step-by-Step Procedure

Step 1: Cultivation of Recombinant E. coli

  • Inoculate a single colony of the recombinant E. coli strain into a starter culture of 50 mL of LB medium containing the appropriate antibiotic.

  • Incubate at 37°C with shaking (e.g., 200 rpm) overnight.

  • Use the starter culture to inoculate a larger volume of production medium (e.g., 1 L of LB medium in a 2 L flask).

  • Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding a suitable concentration of IPTG (e.g., 0.1-1 mM) and continue the cultivation at a lower temperature (e.g., 20-30°C) for several hours (e.g., 12-16 h).

  • Harvest the cells by centrifugation (e.g., 6000 x g for 25 min) and wash them with buffer (e.g., potassium phosphate buffer, pH 6.5). The resulting cell paste can be used immediately or stored at -80°C.[9]

Step 2: Asymmetric Reduction of Ethyl 4-Chloroacetoacetate

  • Prepare the reaction mixture in a suitable vessel (e.g., a 500 mL flask). A typical reaction mixture (25 mL) contains 200 mM potassium phosphate buffer (pH 6.5), a specific amount of harvested wet cells (e.g., 15 g DCW/L), a co-substrate for cofactor regeneration (e.g., glucose at a molar ratio of 1.5 to the substrate), and the substrate, ethyl 4-chloroacetoacetate.[1][5]

  • Ethyl 4-chloroacetoacetate can be added in one batch (e.g., 5 g/L) or using a fed-batch strategy to avoid substrate inhibition.[1][6]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 140 rpm) for a specified duration (e.g., 5-17 hours).[1][5]

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of ECA and the enantiomeric excess of the (R)-CHBE product.

Step 3: Product Isolation and Purification

  • After the reaction is complete, centrifuge the mixture to remove the cells.

  • Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction two to three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[10]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-CHBE.

  • If necessary, further purify the product by vacuum distillation to achieve high purity.[10]

Visualizations

Reaction Pathway

G Asymmetric Reduction of Ethyl 4-Chloroacetoacetate sub Ethyl 4-Chloroacetoacetate (ECA) prod (R)-Ethyl 4-Chloro-3-Hydroxybutanoate ((R)-CHBE) sub->prod Asymmetric Reduction enzyme Carbonyl Reductase / Alcohol Dehydrogenase nadph NAD(P)H nadph->enzyme nadp NAD(P)+ gdh Glucose Dehydrogenase (GDH) nadp->gdh enzyme->nadp glucose Glucose gluconolactone Glucono-lactone glucose->gluconolactone Oxidation gdh->nadph

Caption: Biocatalytic synthesis of (R)-CHBE with cofactor regeneration.

Experimental Workflow

G Experimental Workflow for (R)-CHBE Synthesis A Step 1: Cultivation of Recombinant E. coli B Step 2: Cell Induction & Expression A->B C Step 3: Cell Harvesting & Preparation B->C D Step 4: Asymmetric Reduction Reaction C->D E Step 5: Product Extraction D->E F Step 6: Purification E->F G Pure (R)-CHBE F->G

Caption: Overall workflow for the biocatalytic production of (R)-CHBE.

Conclusion

The synthesis of (R)-CHBE from ethyl 4-chloroacetoacetate via biocatalytic asymmetric reduction represents a mature and highly effective strategy for producing this valuable chiral intermediate. The use of whole-cell biocatalysts, particularly recombinant E. coli systems with integrated cofactor regeneration, allows for high yields and exceptional enantioselectivity under mild, environmentally friendly conditions. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to implement and optimize the synthesis of (R)-CHBE for pharmaceutical applications. Further advancements in enzyme engineering and process optimization are expected to continue enhancing the efficiency and economic viability of this important biotransformation.

References

Commercial Suppliers of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, a critical chiral building block in the synthesis of various pharmaceuticals.[1] This document outlines key commercial suppliers, their product specifications, and relevant technical information to assist researchers and drug development professionals in sourcing this essential compound.

Introduction

This compound (CAS: 90866-33-4) is a versatile chiral intermediate widely utilized in the pharmaceutical and agrochemical industries.[1] Its primary application lies in the enantioselective synthesis of bioactive molecules, where the specific stereochemistry is crucial for therapeutic efficacy and safety.[2] Notably, it is a key precursor for the synthesis of L-carnitine, a compound involved in fatty acid metabolism, and other pharmacologically active agents.[2][3][4]

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound with different purity levels and enantiomeric excess (ee). The following tables summarize the specifications from several prominent vendors to facilitate a comparative analysis.

Supplier and Product Overview
SupplierProduct NameCAS NumberMolecular FormulaPurity/AssayEnantiomeric Excess (ee)
Thermo Fisher Scientific (Alfa Aesar) This compound, 97%, ee 96%90866-33-4C₆H₁₁ClO₃≥96.0% (GC)96%
Sigma-Aldrich This compound 96%90866-33-4C₆H₁₁ClO₃96%97% (GLC)
Tokyo Chemical Industry (TCI) Ethyl (R)-4-Chloro-3-hydroxybutanoate90866-33-4C₆H₁₁ClO₃>97.0% (GC)min. 98.0%
Chem-Impex This compound90866-33-4C₆H₁₁ClO₃≥ 96.5% (Chiral purity)Not specified
J&K Scientific Ethyl R-(+)-4-chloro-3-hydroxybutyrate, 96%90866-33-4C₆H₁₁ClO₃96%Not specified
Santa Cruz Biotechnology This compound90866-33-4C₆H₁₁ClO₃Not specifiedNot specified
Physical and Chemical Properties
PropertyValue
Molecular Weight 166.60 g/mol [5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 93-95 °C / 5 mmHg[1]
Density 1.19 g/mL at 25 °C[1]
Refractive Index n20/D 1.453 (lit.)[1]
Optical Activity [α]23/D +14°, neat

Key Synthetic Application: Synthesis of L-Carnitine

This compound is a cornerstone in the industrial production of L-carnitine. The synthesis involves the reaction of the chiral ester with trimethylamine.

L_Carnitine_Synthesis This compound This compound Reaction Reaction This compound->Reaction Trimethylamine Trimethylamine Trimethylamine->Reaction L-Carnitine L-Carnitine Reaction->L-Carnitine Nucleophilic Substitution

Caption: Synthesis of L-Carnitine from this compound.

Experimental Protocols

Biocatalytic Synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate

The enantioselective reduction of ethyl 4-chloroacetoacetate is a common method for producing the desired (R)-enantiomer. Biocatalysis using recombinant microorganisms expressing specific enzymes offers high stereoselectivity.

Objective: To synthesize Ethyl (R)-4-chloro-3-hydroxybutyrate with high enantiomeric excess.

Materials:

  • Ethyl 4-chloroacetoacetate (substrate)

  • Recombinant E. coli cells expressing a stereoselective carbonyl reductase (e.g., from Burkholderia gladioli)[6]

  • Glucose (for cofactor regeneration)

  • NADP+ (cofactor)

  • Phosphate (B84403) buffer (pH 6.5)

  • Organic solvent (e.g., n-octanol) for biphasic system[6]

Methodology:

  • Reaction Setup: A biphasic system is prepared with an aqueous phase containing the phosphate buffer, recombinant cells, glucose, and NADP+, and an organic phase of n-octanol containing the substrate, ethyl 4-chloroacetoacetate.[6]

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.[6]

  • pH Control: The pH of the aqueous phase is maintained at 6.5 by the addition of NaOH to neutralize the gluconic acid formed from glucose oxidation.[6]

  • Fed-Batch Strategy: To achieve high product concentrations, a fed-batch approach is often employed, where the substrate is added in several portions over time.[6]

  • Monitoring: The reaction progress is monitored by periodically analyzing samples for substrate consumption and product formation using gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete, the organic phase is separated. The product, Ethyl (R)-4-chloro-3-hydroxybutyrate, is then purified from the organic phase, typically by distillation under reduced pressure.

Biocatalytic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Setup Prepare Biphasic System (Aqueous & Organic Phases) Add_Reactants Add Recombinant Cells, Substrate, Glucose, NADP+ Setup->Add_Reactants Incubate Incubate at 30°C with Agitation Add_Reactants->Incubate pH_Control Maintain pH at 6.5 with NaOH Incubate->pH_Control Fed_Batch Substrate Fed-Batch Incubate->Fed_Batch Monitor Monitor by GC Separate Separate Organic Phase Monitor->Separate Purify Purify by Distillation Separate->Purify

Caption: Workflow for the biocatalytic synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate.

Determination of Enantiomeric Excess by Gas Chromatography (GC)

Objective: To determine the enantiomeric excess (ee) of a sample of Ethyl 4-chloro-3-hydroxybutyrate.

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., CP-Chirasil-DEX CB)[7]

Sample Preparation:

  • The sample of Ethyl 4-chloro-3-hydroxybutyrate is dissolved in a suitable solvent (e.g., ethyl acetate).[8]

  • For some GC methods, derivatization may be necessary. For example, reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) and DMAP.[7]

GC Conditions (Example):

  • Column: CP-Chirasil-DEX CB (25 m x 0.32 mm)[7]

  • Carrier Gas: Hydrogen or Nitrogen[7][8]

  • Injector Temperature: 250 °C[7]

  • Detector Temperature: 250 °C[7]

  • Oven Temperature Program: Isothermal at 100°C for 1 min, then ramp to 130°C at 3°C/min, hold for 1 min, then ramp to 180°C at 10°C/min, and hold for 1 min.[7]

  • Injection Volume: 1.0 µL[8]

  • Split Ratio: 50:1[7]

Data Analysis:

  • The two enantiomers, (R) and (S), will have different retention times on the chiral column, resulting in two separate peaks in the chromatogram.

  • The area of each peak is integrated.

  • The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Enantiomeric_Excess_Workflow Sample_Prep Sample Preparation (Dissolve/Derivatize) GC_Injection Inject into GC with Chiral Column Sample_Prep->GC_Injection Separation Chromatographic Separation of Enantiomers GC_Injection->Separation Detection Detection by FID Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration ee_Calculation Calculate Enantiomeric Excess Peak_Integration->ee_Calculation

Caption: Experimental workflow for determining the enantiomeric excess of Ethyl 4-chloro-3-hydroxybutyrate by GC.

Conclusion

This compound is a readily available chiral building block from numerous commercial suppliers, offered at various purity and enantiomeric excess levels. This guide provides researchers and drug development professionals with the necessary information to source this compound effectively. The provided experimental protocols for its synthesis and analysis offer a starting point for laboratory work, underscoring its significance in the development of chiral pharmaceuticals. Careful consideration of supplier specifications is crucial to ensure the quality and stereochemical integrity required for successful research and development endeavors.

References

An In-depth Technical Guide to the Safe Handling of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, a key chiral building block in pharmaceutical synthesis.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of research outcomes. This document outlines the material's hazards, proper handling procedures, emergency protocols, and disposal methods.

Chemical Identification and Properties

  • Chemical Name: this compound[2]

  • Synonyms: (R)-4-Chloro-3-hydroxybutyric acid ethyl ester, (+)-Ethyl 4-chloro-3-hydroxybutyrate

  • CAS Number: 90866-33-4

  • Molecular Formula: C₆H₁₁ClO₃[1]

  • Molecular Weight: 166.60 g/mol

Physical and Chemical Properties

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[1]
Odor Distinctive ester-like aroma[3]
Boiling Point 93-95 °C at 5 mmHg
Density 1.19 g/mL at 25 °C
Refractive Index n20/D 1.453
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Moderately soluble in water; miscible with common organic solvents.[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Pictograms

PictogramHazard Class
GHS05Corrosion

Source:

Signal Word: Danger [4]

Hazard Statements

CodeStatementSource(s)
H302Harmful if swallowed.[2][4]
H312Harmful in contact with skin.[2]
H315Causes skin irritation.[2]
H318Causes serious eye damage.[2][4]
H319Causes serious eye irritation.[2]
H332Harmful if inhaled.[2]

Precautionary Statements

CodeStatementSource(s)
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P264Wash hands and skin thoroughly after handling.[2][4]
P270Do not eat, drink or smoke when using this product.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
P301+P317IF SWALLOWED: Get medical help.[4]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[5]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
P317Get medical help.[4]
P330Rinse mouth.[4]
P332+P313If skin irritation occurs: Get medical advice/attention.[5]
P337+P313If eye irritation persists: Get medical advice/attention.[2]
P501Dispose of contents/container in accordance with local regulations.[4]

Experimental Protocols: Safe Handling Procedures

Adherence to the following protocols is mandatory when working with this compound.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is required:

  • Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch).[2][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[2]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or where splashing is likely, an apron or chemical-resistant suit should be considered.[6]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[5] If exposure limits are exceeded, a full-face respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)) should be used.

3.2. General Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G A Preparation B Don appropriate PPE (Goggles, Gloves, Lab Coat) A->B Step 1 C Work in a well-ventilated area (Chemical Fume Hood) B->C Step 2 D Handling C->D Step 3 E Weighing and Transfer D->E F Dissolving E->F G Reaction Setup F->G H Post-Handling G->H Step 4 I Decontaminate work surfaces H->I J Properly dispose of waste I->J K Remove PPE and wash hands J->K

Caption: General laboratory workflow for handling this compound.

3.3. Specific Handling Procedures

  • Weighing and Transferring:

    • Perform all weighing and transferring operations within a chemical fume hood.

    • Use a tared, sealed container to weigh the liquid.

    • Transfer the liquid using a calibrated pipette or syringe to minimize splashing.

    • Avoid creating aerosols.

  • Dissolving:

    • When dissolving in a solvent, add the this compound slowly to the solvent while stirring.

    • Ensure the container is appropriately sized to prevent splashing.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2]

    • Keep the container tightly closed.[2] Refrigeration is recommended.[6]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Emergency Response Flowchart

G Start Emergency Event Exposure Exposure Occurs Start->Exposure Spill Spill Occurs Start->Spill Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Evacuate Evacuate the area Spill->Evacuate Rinse_Eyes Rinse with water for 15+ min. Remove contact lenses. Seek immediate medical attention. Eye_Contact->Rinse_Eyes Wash_Skin Wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. Skin_Contact->Wash_Skin Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. Ingestion->Rinse_Mouth Contain_Spill Contain spill with inert absorbent material. Evacuate->Contain_Spill Dispose Collect and dispose of as hazardous waste. Contain_Spill->Dispose Ventilate Ventilate the area. Dispose->Ventilate

Caption: Emergency response procedures for exposure and spills.

First Aid Measures

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6][8]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[2][6][8]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][6][8]
Ingestion Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][4][6]

Spill and Leak Procedures

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[2]

  • Environmental Precautions: Do not let the product enter drains.[2]

  • Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder). Keep in suitable, closed containers for disposal.[2][6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[7]

  • Unsuitable Extinguishing Media: No information available.[6]

  • Specific Hazards: Emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas under fire conditions.[2][7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[5] The primary hazards are acute toxicity (harmful if swallowed, in contact with skin, or inhaled), skin irritation, and serious eye damage.[2][4][5]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[4]

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its associated hazards. By implementing the safety protocols outlined in this guide, researchers and drug development professionals can minimize risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet (SDS) before use.

References

An In-depth Technical Guide to the Solubility of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

This compound is a chiral building block essential for the stereospecific synthesis of complex molecules.[1] Its chemical structure, featuring a hydroxyl group, a chloro group, and an ester, dictates its physical and chemical properties, including its solubility. Understanding its behavior in different organic solvents is critical for optimizing reaction conditions, purification processes, and overall yield in synthetic chemistry.

Chemical Properties:

  • Molecular Formula: C₆H₁₁ClO₃[2]

  • Molecular Weight: 166.60 g/mol [2]

  • Appearance: Colorless to pale yellow liquid.[1]

  • Density: Approximately 1.19 g/mL at 25 °C.[2]

  • Boiling Point: 93-95 °C at 5 mmHg.[2]

Solubility Profile in Organic Solvents

Based on a comprehensive review of chemical literature and supplier technical data, this compound is generally described as being miscible with common organic solvents.[3] This high solubility is attributed to its molecular structure, which allows for favorable interactions with a range of solvent types.

While precise quantitative data ( g/100 mL or molarity) is scarce, its use in various chemical reactions provides strong evidence of its solubility in several organic solvents. The following table summarizes the qualitative solubility and contexts of use.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Organic SolventQualitative SolubilityContext of Use in Literature
Alcohols
MethanolSolubleMentioned as a suitable solvent for synthesis reactions involving this compound.
EthanolSolubleUsed as a solvent in the alcoholysis of 4-chloro-3-hydroxybutyronitrile (B93200) to produce the title compound and in subsequent cyanation reactions.[4][5]
Ketones
AcetoneSolubleUtilized as a solvent for the iodination reaction of this compound with sodium iodide.[3] Also listed as a suitable solvent in synthetic preparations.[4]
Ethers
DioxaneSolubleEmployed as a solvent in the enzymatic resolution of racemic 4-chloro-3-hydroxybutyrate using lipase.[3]
Tetrahydrofuran (THF)SolubleListed as a potential anhydrous organic solvent for reactions involving this intermediate.[4]
Aromatic Hydrocarbons
TolueneSolubleMentioned as a possible anhydrous organic solvent in synthetic procedures.[4]
XyleneSolubleNoted as a suitable anhydrous organic solvent for related synthetic steps.[4]
Other Solvents
DichloromethaneSolubleOften used in the extraction and purification steps of syntheses involving this compound.
Ethyl AcetateSolubleCommonly used for extraction from aqueous solutions during workup procedures.[5]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following section details a common and reliable gravimetric method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Centrifuge

  • Micropipettes

  • Evaporating dish or pre-weighed vial

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when a visible amount of the solute remains undissolved.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution becomes fully saturated.

  • Sample Collection and Separation:

    • After equilibration, stop the agitation and allow the undissolved solute to settle.

    • To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed for 10-15 minutes.

    • Carefully extract a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated micropipette. Avoid disturbing the solid residue at the bottom.

  • Solvent Evaporation and Mass Determination:

    • Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.

    • Determine the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of supernatant collected (mL)) * 100

Workflow for Solubility Determination

G A 1. Preparation of Saturated Solution - Add excess solute to solvent - Equilibrate at constant temperature B 2. Sample Collection & Separation - Centrifuge to separate solid - Collect known volume of supernatant A->B Equilibrated Mixture C 3. Solvent Evaporation - Transfer supernatant to pre-weighed vial - Evaporate solvent completely B->C Clear Supernatant D 4. Mass Determination & Calculation - Weigh vial with solute residue - Calculate solubility (g/100 mL) C->D Dried Solute

Figure 1. Experimental workflow for the gravimetric determination of solubility.

Application in Synthesis: A Logical Perspective

The solubility of this compound is a critical parameter in its primary application as a precursor in the synthesis of Atorvastatin (B1662188). The choice of solvent impacts reaction kinetics, side-product formation, and purification efficiency.

Synthesis Pathway Overview

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyanation cluster_2 Downstream Processing A Ethyl 4-chloroacetoacetate B Ethyl (S)-4-chloro-3-hydroxybutyrate A->B Biocatalytic Reduction (Aqueous/Organic Biphasic System) C Ethyl (R)-4-cyano-3-hydroxybutyrate (Atorvastatin Intermediate) B->C Halohydrin Dehalogenase (HHDH) (Aqueous Buffer, pH ~7) D Extraction & Purification C->D Solvent: Ethyl Acetate / DCM E Further Synthesis Steps D->E

References

Thermo Fisher Scientific Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specifications, synthesis, and applications of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, a key chiral building block in the pharmaceutical industry. The information is compiled from various scientific sources and is intended for use by professionals in research and development.

Core Specifications

This compound, available from Thermo Fisher Scientific, is a high-purity chemical intermediate. Its physical and chemical properties are summarized below.

PropertySpecificationSource
CAS Number 90866-33-4[1]
Molecular Formula C6H11ClO3[1]
Molecular Weight 166.60 g/mol
Appearance Clear, colorless liquid[1][2]
Purity (Assay by GC) ≥96.0%[1]
Enantiomeric Excess (ee) 96%[1]
Refractive Index (@20°C) 1.4505-1.4555[1]
Density (@25°C) 1.19 g/mL
Boiling Point 93-95 °C at 5 mmHg
Flash Point > 110 °C (> 230 °F)[2]
Optical Activity ([α]23/D, neat) +14°
Storage Store at room temperatureChem-Impex

Applications in Drug Development

This compound is a versatile chiral precursor for a variety of pharmaceuticals.[3] Its primary applications include:

  • Atorvastatin (Lipitor®): This compound is a crucial intermediate in the synthesis of the cholesterol-lowering drug, Atorvastatin.[4]

  • L-carnitine: It serves as a valuable chiral building block for the synthesis of L-carnitine, a compound essential for cellular energy metabolism.[5][6]

  • Other Chiral Molecules: It is used in the synthesis of other complex molecules such as the immunosuppressive agent FR252921 and the macrolide iriomoteolide-1b. It is also a precursor for (R)-4-amino-3-hydroxybutyric acid (GABOB) and (R)-4-hydroxy-pyrrolidone.[3]

Experimental Protocols: Biocatalytic Synthesis

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) is a common and efficient method for synthesizing this compound. The following protocol is based on a study utilizing a stereoselective carbonyl reductase.[3]

Materials and Reagents:
  • Ethyl 4-chloro-3-oxobutanoate (COBE)

  • Recombinant E. coli cells co-expressing a carbonyl reductase (e.g., from Burkholderia gladioli) and glucose dehydrogenase (GDH)

  • Glucose

  • NADP+

  • Organic solvent (e.g., octanol)

  • Aqueous buffer (e.g., phosphate (B84403) buffer)

  • NaOH for pH adjustment

Methodology:
  • Reaction Setup: The reaction is performed in a biphasic system consisting of an aqueous buffer and an organic solvent (e.g., water/octanol). This system helps to alleviate substrate inhibition and product decomposition.[3]

  • Biocatalyst Preparation: Recombinant E. coli cells are cultured to express the carbonyl reductase and glucose dehydrogenase. The cells are harvested and can be used as a whole-cell biocatalyst.[3]

  • Asymmetric Reduction:

    • The reaction mixture is prepared with the whole-cell biocatalyst, COBE, glucose, and a catalytic amount of NADP+ in the biphasic system.

    • The reaction is maintained at a controlled temperature (e.g., 30 °C) and pH (e.g., 6.5).[3] The pH is maintained by the addition of NaOH to neutralize the gluconic acid formed from glucose oxidation.[3]

    • A substrate fed-batch strategy can be employed to achieve high substrate loading and improve yield.[3]

  • Product Isolation: After the reaction is complete, the organic phase containing the product, this compound, is separated. The product can be further purified by methods such as silica (B1680970) gel column chromatography.[4]

Workflow and Pathway Diagrams

The following diagrams illustrate the biocatalytic synthesis workflow and the enzymatic pathway for cofactor regeneration.

experimental_workflow Biocatalytic Synthesis Workflow cluster_prep Preparation cluster_reaction Asymmetric Reduction cluster_isolation Product Isolation culture Culture Recombinant E. coli harvest Harvest Whole Cells culture->harvest setup Setup Biphasic System (Water/Octanol) harvest->setup add_reactants Add Cells, COBE, Glucose, NADP+ setup->add_reactants control Control Temp (30°C) & pH (6.5) add_reactants->control fed_batch Substrate Fed-Batch control->fed_batch separate Separate Organic Phase fed_batch->separate purify Purify via Chromatography separate->purify product product purify->product Ethyl (R)-(+)-4-chloro- 3-hydroxybutyrate

Caption: Workflow for the biocatalytic synthesis of this compound.

signaling_pathway Enzyme-Coupled Cofactor Regeneration cluster_reduction Carbonyl Reductase cluster_regeneration Glucose Dehydrogenase COBE Ethyl 4-chloro-3-oxobutanoate (COBE) Product Ethyl (R)-4-chloro-3-hydroxybutyrate COBE->Product Reduction COBE->Product NADPH NADPH NADP NADP+ NADPH->NADP Oxidation NADPH->NADP NADP->NADPH Reduction Glucose Glucose GluconicAcid Gluconic Acid Glucose->GluconicAcid Oxidation Glucose->GluconicAcid

Caption: Enzymatic pathway for the regeneration of NADPH during synthesis.

References

An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is critical to its biological function. This guide provides a comprehensive overview of chiral building blocks, their sourcing, and their application in the strategic construction of complex, stereochemically-defined molecules.

The Imperative of Chirality in Drug Development

A significant portion of pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers can exhibit markedly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[2][3] This enantioselectivity means that one enantiomer of a drug may produce the desired therapeutic effect while the other could be inactive or, in some cases, cause harmful side effects.[2][4]

The tragic case of thalidomide (B1683933) serves as a stark reminder of this principle; the (R)-enantiomer possessed sedative properties, whereas the (S)-enantiomer was a potent teratogen.[1][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992, emphasizing the need to characterize each enantiomer in a chiral drug separately.[1][4] This has driven a significant shift towards the development of single-enantiomer drugs to improve efficacy and safety profiles.[5]

Sourcing and Generation of Chiral Molecules

The synthesis of a target molecule in an enantiomerically pure form can be achieved through several strategic approaches. The primary methods for obtaining chiral building blocks are categorized as the chiral pool, resolution of racemates, and asymmetric synthesis.[5][6]

  • The Chiral Pool: This strategy utilizes readily available, enantiomerically pure compounds from natural sources as starting materials.[7][8] This "pool" includes abundant and inexpensive molecules like amino acids, carbohydrates, terpenes, and hydroxy acids.[][10] The inherent chirality of these natural products is preserved and transferred through a synthetic sequence to the target molecule, making it an efficient and economical approach.[7][10]

  • Resolution of Racemates: When a synthesis produces a 50:50 mixture of enantiomers (a racemic mixture), a resolution process is required to separate them.[11][12] Since enantiomers have identical physical properties, this separation is achieved by temporarily converting them into diastereomers, which have different physical properties (e.g., solubility) and can be separated.[13][14] Common resolution techniques include:

    • Diastereomeric Salt Formation: Reacting a racemic acid or base with a single enantiomer of a chiral resolving agent (a chiral base or acid, respectively) forms diastereomeric salts that can be separated by crystallization.[11][13]

    • Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[15]

    • Chiral Chromatography: Utilizes a stationary phase that is itself chiral. The two enantiomers interact differently with this stationary phase, leading to different retention times and enabling their separation.[14]

  • Asymmetric Synthesis: This is the most sophisticated approach, involving the creation of a new chiral center in a prochiral molecule in a way that favors the formation of one enantiomer over the other.[16][17] This is achieved through:

    • Chiral Auxiliaries: An enantiomerically pure group is temporarily attached to the achiral substrate to direct the stereochemical outcome of a reaction. Once the new stereocenter is formed, the auxiliary is removed.[18][19]

    • Chiral Catalysts: A small, substoichiometric amount of a chiral catalyst (such as a metal complex with a chiral ligand or an organocatalyst) is used to generate a large quantity of an enantiomerically enriched product.[16][20]

    • Chiral Reagents: A stoichiometric amount of an enantiomerically pure reagent is used to induce chirality.[18]

G cluster_sources Generation of Chiral Molecules cluster_resolution_methods Resolution Methods cluster_asymmetric_methods Asymmetric Synthesis Strategies chiral_pool Chiral Pool (Natural Sources) resolution Resolution of Racemates diastereomeric_salt Diastereomeric Salt Formation resolution->diastereomeric_salt enzymatic_res Enzymatic Resolution resolution->enzymatic_res chiral_chrom Chiral Chromatography resolution->chiral_chrom asymmetric_synthesis Asymmetric Synthesis auxiliaries Chiral Auxiliaries asymmetric_synthesis->auxiliaries catalysts Chiral Catalysts asymmetric_synthesis->catalysts reagents Chiral Reagents asymmetric_synthesis->reagents

Caption: Primary strategies for obtaining enantiomerically pure compounds.

Key Classes of Chiral Building Blocks in Drug Discovery

A diverse array of chiral building blocks are utilized in organic synthesis. The following table highlights some of the most prominent classes and their applications.

Chiral Building Block ClassRepresentative ExamplesKey Synthetic ApplicationsExample Pharmaceutical Application
Amino Acids L-Alanine, D-Phenylalanine, (S)-ProlineSynthesis of peptides, peptidomimetics, chiral auxiliaries, and catalysts.[]Starting materials for HIV protease inhibitors (e.g., Saquinavir).
Hydroxy Acids (S)-Lactic acid, (R)-Mandelic acidPrecursors for chiral epoxides, esters, lactones, and α-halo acids.Used in the synthesis of the antibiotic Linezolid.
Carbohydrates D-Glucose, D-Mannitol, D-RiboseProvide a scaffold with multiple, pre-defined stereocenters for complex natural product synthesis.[7]D-Mannitol is a precursor for the synthesis of the neuraminidase inhibitor Tamiflu (Oseltamivir).
Terpenes (+)-Camphor, (-)-Menthol, (-)-CarvoneServe as chiral auxiliaries, starting materials for natural product synthesis, and chiral ligands.[7]Camphor derivatives are widely used as chiral auxiliaries in asymmetric synthesis.
Alkaloids Cinchonine, Quinine, (-)-SparteineAct as resolving agents and are precursors to highly effective chiral ligands and catalysts.[13][]Cinchona alkaloids are ligands in the Sharpless Asymmetric Dihydroxylation.
Chiral Alcohols & Amines (S)-1-Phenylethanol, (R)-1-PhenylethylamineUsed as resolving agents, chiral auxiliaries, and synthons for direct incorporation.[22](R)-1-Phenylethylamine is a common resolving agent for racemic acids.

Core Experimental Protocols in Asymmetric Synthesis

The following sections detail the methodologies for three seminal asymmetric reactions that are fundamental to modern chiral synthesis.

Sharpless-Katsuki Asymmetric Epoxidation

This reaction achieves the highly enantioselective epoxidation of primary and secondary allylic alcohols using a titanium-tartrate catalyst.[23][24] The stereochemistry of the resulting epoxide is predictably determined by the chirality of the diethyl tartrate (DET) ligand used.[24]

Experimental Protocol:

  • A flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen) is charged with anhydrous dichloromethane (B109758) (CH₂Cl₂) and cooled to –20 °C.

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)₄] is added via syringe, followed by the addition of the chiral tartrate ester (e.g., L-(+)-diethyl tartrate). The mixture is stirred for 30 minutes at –20 °C.

  • The allylic alcohol substrate is added to the catalyst mixture.

  • An anhydrous solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) or dichloromethane is added dropwise, maintaining the internal temperature below –10 °C.

  • The reaction is stirred at –20 °C and monitored for completion by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water or a 10% aqueous solution of tartaric acid and allowed to warm to room temperature.

  • The mixture is stirred vigorously for at least 1 hour, after which the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[25]

G start Prepare Inert Flask with CH₂Cl₂ at -20 °C add_cat Add Ti(O-i-Pr)₄ and Chiral Tartrate start->add_cat add_sub Add Allylic Alcohol Substrate add_cat->add_sub add_ox Slowly Add TBHP (Oxidant) add_sub->add_ox react Stir at -20 °C Monitor by TLC add_ox->react quench Quench Reaction (e.g., with water) react->quench workup Aqueous Workup & Extraction quench->workup purify Purify by Chromatography workup->purify product Enantiopure Epoxy Alcohol purify->product

Caption: Standard workflow for the Sharpless Asymmetric Epoxidation.

Evans' Asymmetric Alkylation

This powerful method utilizes chiral oxazolidinone auxiliaries to achieve highly diastereoselective alkylation of enolates.[26] The auxiliary is later cleaved to reveal an enantiomerically enriched carboxylic acid, alcohol, or other functional group.[27]

Experimental Protocol:

  • The N-acyl oxazolidinone substrate is dissolved in an anhydrous aprotic solvent (e.g., THF) in a flame-dried flask under an inert atmosphere and cooled to –78 °C.

  • A strong base, typically lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to form the Z-enolate.

  • After stirring for approximately 30-60 minutes, the alkylating agent (e.g., benzyl (B1604629) bromide or methyl iodide) is added.

  • The reaction is stirred at –78 °C for several hours until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • After warming to room temperature, the mixture is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.

  • The diastereomerically enriched product is purified, and the chiral auxiliary is subsequently cleaved (e.g., via hydrolysis with LiOH/H₂O₂) to yield the final product.[27][28]

Noyori Asymmetric Hydrogenation

This reaction provides a highly efficient route to chiral alcohols through the enantioselective reduction of ketones, using a ruthenium catalyst bearing a chiral phosphine (B1218219) ligand, most notably BINAP.[29][30]

Experimental Protocol:

  • In an inert atmosphere glovebox, a high-pressure reactor vessel is charged with the ketone substrate, the chiral ruthenium catalyst (e.g., RuCl₂[(R)-BINAP]), and a degassed solvent (e.g., ethanol).[29]

  • The reactor is sealed, removed from the glovebox, and connected to a hydrogen gas line.

  • The vessel is purged several times by pressurizing and venting with hydrogen.

  • The reactor is pressurized to the desired pressure (e.g., 4 to 100 atm) and heated to the reaction temperature (e.g., 30 to 100 °C).[29][31]

  • The reaction mixture is stirred vigorously for the required time (typically several hours to days) until hydrogen uptake ceases.

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The reaction mixture is concentrated in vacuo, and the resulting chiral alcohol is purified by distillation or column chromatography.[29]

Quantitative Analysis of Reaction Success

The effectiveness of an asymmetric reaction is measured by its enantiomeric excess (ee), which quantifies the preference for one enantiomer over the other.[32] It is determined using analytical techniques capable of separating enantiomers, such as chiral HPLC or chiral gas chromatography (GC).

Enantiomeric Excess (ee) = % Major Enantiomer - % Minor Enantiomer

The following table provides a comparison of the typical efficiencies for the key reactions discussed.

Asymmetric ReactionSubstrate TypeTypical Enantiomeric Excess (ee %)
Sharpless-Katsuki Epoxidation Prochiral Allylic Alcohols90–98%[33]
Evans' Asymmetric Alkylation N-Acyl Oxazolidinones>97%
Noyori Asymmetric Hydrogenation Functionalized Ketones96–>99%[31]

Conclusion

Chiral building blocks are indispensable tools in modern organic synthesis, enabling the precise construction of complex molecules with controlled stereochemistry. The choice between leveraging the chiral pool, performing a resolution, or designing an asymmetric synthesis depends on factors such as the target molecule's structure, cost, scalability, and the availability of starting materials. A deep understanding of the principles and experimental protocols governing these strategies is crucial for professionals in drug discovery and chemical research. The ongoing innovation in asymmetric catalysis and the discovery of novel chiral synthons will continue to advance the field, facilitating the development of safer, more effective therapeutics and functional materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of L-carnitine using Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine (β-hydroxy-γ-N-trimethylaminobutyric acid) is a naturally occurring amino acid derivative crucial for energy metabolism.[1][2] Its primary biological role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can be broken down through β-oxidation to produce energy.[1][3][4] This process, known as the carnitine shuttle, is vital for tissues that rely heavily on fatty acid oxidation, such as skeletal and cardiac muscle.[4] Due to its essential role in cellular energy production, L-carnitine is a compound of significant interest in pharmaceutical and nutraceutical development.

This document provides detailed application notes and experimental protocols for the synthesis of L-carnitine, starting from the chiral precursor Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate. This synthetic route is advantageous as it allows for the direct formation of the biologically active L-isomer, avoiding the need for chiral resolution of a racemic mixture.

Synthesis Overview

The synthesis of L-carnitine from this compound is a two-step process:

  • Amination: Reaction of this compound with trimethylamine (B31210) to form the L-carnitine ethyl ester.

  • Hydrolysis: Subsequent hydrolysis of the ester to yield L-carnitine.

The overall reaction is depicted below:

Figure 1: Synthesis of L-carnitine

Synthesis_Pathway cluster_products Products This compound This compound L-carnitine L-carnitine This compound->L-carnitine 1. Amination 2. Hydrolysis Trimethylamine Trimethylamine

Caption: Overall synthetic scheme for L-carnitine.

Data Presentation

Table 1: Reaction Conditions for the Amination of this compound with Trimethylamine
ParameterCondition 1Condition 2Condition 3
Temperature 80°C[5][6]65°C80°C
Reaction Time 2 hours[5]60 hours15-24 hours[5][6]
Solvent 45% Trimethylamine in H₂O[5][6]Aqueous Trimethylamine45% Trimethylamine in H₂O[5][6]
Yield 71%[5][6]-75%[5][6]
Table 2: Physical and Chemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
This compound C₆H₁₁ClO₃166.60Colorless, transparent liquid
L-carnitine C₇H₁₅NO₃161.20White crystalline solid

Experimental Protocols

Protocol 1: Synthesis of L-carnitine

This protocol details the amination of this compound followed by hydrolysis to yield L-carnitine.

Materials:

  • This compound

  • 45% aqueous solution of trimethylamine

  • Methylene (B1212753) chloride

  • Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound and a 45% aqueous solution of trimethylamine. For a typical reaction, a molar excess of trimethylamine is used.

  • Heat the reaction mixture to 80°C with constant stirring.[5][6]

  • Maintain the reaction at this temperature for 2 to 15 hours. The progress of the reaction can be monitored by a suitable analytical technique such as HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess trimethylamine by bubbling a stream of nitrogen gas through the solution or by evaporation under reduced pressure.

  • Transfer the aqueous solution to a separatory funnel and extract with methylene chloride to remove any unreacted starting material and organic impurities.[5][6]

  • The aqueous layer containing the L-carnitine is then ready for purification.

Protocol 2: Purification of L-carnitine by Ion-Exchange Chromatography

This protocol describes the purification of L-carnitine from the aqueous reaction mixture using ion-exchange chromatography.

Materials:

Procedure:

  • Prepare a chromatography column packed with a strong acid cation-exchange resin.

  • Equilibrate the column by washing with deionized water until the eluate is neutral.

  • Load the crude L-carnitine aqueous solution onto the column.

  • Wash the column with deionized water to remove any unbound impurities.

  • Elute the bound L-carnitine from the resin using an aqueous solution of ammonium hydroxide. The concentration of the ammonium hydroxide solution should be optimized for efficient elution.

  • Collect the fractions containing L-carnitine. The presence of L-carnitine can be confirmed using a suitable analytical method.

  • Combine the L-carnitine containing fractions and remove the solvent under reduced pressure to obtain the purified L-carnitine.

Protocol 3: Recrystallization of L-carnitine

For further purification, L-carnitine can be recrystallized.

Materials:

  • Crude or partially purified L-carnitine

  • Ethanol

  • Acetone (B3395972)

  • Beaker

  • Hot plate with magnetic stirrer

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude L-carnitine in a minimal amount of hot ethanol.

  • Once completely dissolved, slowly add acetone to the solution while stirring until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the purified L-carnitine crystals under vacuum.

Mandatory Visualization

The Carnitine Shuttle: L-carnitine's Role in Fatty Acid Metabolism

The primary biological function of L-carnitine is to transport long-chain fatty acids into the mitochondria for β-oxidation. This process, known as the carnitine shuttle, is a critical step in energy production from lipids.

Figure 2: The Carnitine Shuttle Pathway

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Long-chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Activation CPT1 CPT I Acyl_CoA->CPT1 L_Carnitine_Cytosol L-Carnitine L_Carnitine_Cytosol->CPT1 Acyl_Carnitine_Cytosol Acyl-Carnitine CPT1->Acyl_Carnitine_Cytosol Acyl_Carnitine_Matrix Acyl-Carnitine Acyl_Carnitine_Cytosol->Acyl_Carnitine_Matrix Translocation via CACT L_Carnitine_Matrix L-Carnitine Acyl_Carnitine_Matrix->L_Carnitine_Matrix CPT2 CPT II Acyl_Carnitine_Matrix->CPT2 L_Carnitine_Matrix->L_Carnitine_Cytosol Translocation via CACT L_Carnitine_Matrix->CPT2 Fatty_Acyl_CoA_Matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_Matrix Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Matrix->Beta_Oxidation

Caption: The role of L-carnitine in fatty acid transport.

Explanation of the Carnitine Shuttle Pathway:

  • Activation: In the cytosol, long-chain fatty acids are first activated to fatty acyl-CoA.

  • Transfer to Carnitine: The enzyme Carnitine Palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from coenzyme A to L-carnitine, forming acyl-carnitine.

  • Translocation: Acyl-carnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).

  • Re-esterification: Inside the matrix, Carnitine Palmitoyltransferase II (CPT II) transfers the acyl group from carnitine back to coenzyme A, reforming fatty acyl-CoA.

  • β-Oxidation: The regenerated fatty acyl-CoA can then enter the β-oxidation pathway to be metabolized for energy production.

  • Recycling: The free L-carnitine is transported back to the cytosol by CACT to be reused in the shuttle.

References

Application Notes and Protocols for the Enzymatic Synthesis of (R)-ethyl 4-chloro-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ethyl 4-chloro-3-hydroxybutanoate ((R)-CHBE) is a critical chiral intermediate in the synthesis of numerous pharmaceuticals, including the cholesterol-lowering drug atorvastatin.[1] The stereoselective reduction of the prochiral ketone ethyl 4-chloro-3-oxobutanoate (COBE) using biocatalysts has emerged as a highly efficient and environmentally benign alternative to traditional chemical methods.[2] This approach offers high enantioselectivity and operates under mild reaction conditions.[3] This document provides detailed application notes and protocols for the enzymatic synthesis of (R)-CHBE using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often employed as whole-cell biocatalysts with cofactor regeneration systems.

Biocatalytic Approaches

The enzymatic reduction of COBE to (R)-CHBE can be achieved using isolated enzymes or, more commonly, whole-cell biocatalysts.[4] Whole-cell systems are often preferred due to the elimination of costly and time-consuming enzyme purification steps and the inherent presence of cofactor regeneration machinery.[5][6] Recombinant Escherichia coli is a frequently used host for overexpressing the desired reductase enzyme.[7]

A crucial aspect of this biotransformation is the regeneration of the nicotinamide (B372718) cofactor (NADPH or NADH), which is consumed in the reduction reaction.[8] This is typically accomplished by co-expressing a dehydrogenase, such as glucose dehydrogenase (GDH), which oxidizes a co-substrate like glucose to regenerate the reduced cofactor.[2]

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic reduction of COBE to (R)-CHBE, providing a comparative overview of different biocatalytic systems and their performance.

Table 1: Performance of Whole-Cell Biocatalysts in the Synthesis of (R)-CHBE

Biocatalyst (Enzyme Source)Host OrganismCo-substrate for Cofactor RegenerationSubstrate Conc. (mM)Reaction Time (h)Conversion/Yield (%)Enantiomeric Excess (ee) (%)Reference
Aldehyde Reductase (Sporobolomyces salmonicolor)E. coli JM109GlucosePeriodical additionOptimized91.191[9]
Aldo-keto Reductase LEKS209G (L. elongisporus)E. coliGlucoseNot specifiedNot specifiedSpatiotemporal yield: 56.51 mmol L⁻¹h⁻¹>99[1]
Carbonyl Reductase (CpCR) with GDHE. coli BL21Glucose30Not specified98.399.9[5]
Carbonyl Reductase (BgADH3) with GDHE. coliGlucose1200 (fed-batch)Not specified>9999.9[10]
Carbonyl Reductase (CgCR) with GDHE. coliGlucose100012>90Not specified[2]

Table 2: Comparison of Reaction Conditions for (R)-CHBE Synthesis

Biocatalyst SystemReaction MediumpHTemperature (°C)Key FindingsReference
E. coli expressing Aldehyde Reductasen-butyl acetate (B1210297)/water two-phaseNot specifiedNot specifiedTwo-phase system overcame substrate instability and inhibition.[9]
Recombinant E. coli CgCREthyl acetate-betaine/lactic acid-H₂O7.030Deep eutectic solvent system enhanced bioreduction.[2]
Burkholderia gladioli CCTCC M 2012379 (BgADH3)Aqueous/octanol biphasic6.5Not specifiedHigh substrate loading (1200 mmol) achieved with fed-batch strategy.[10][11]
Secondary Alcohol Dehydrogenase (Candida parapsilosis)Aqueous with 2-propanol6.520High yield achieved without external NADH addition.[12]

Experimental Protocols

Protocol 1: Preparation of Recombinant Whole-Cell Biocatalyst

This protocol describes the cultivation of recombinant E. coli expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.

  • Inoculation and Cultivation:

    • Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic(s) with a single colony of the recombinant E. coli strain.

    • Incubate overnight at 37°C with shaking at 200 rpm.

    • Transfer the overnight culture to 1 L of fresh LB medium with antibiotic(s) in a 2.5 L flask.

    • Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • Continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.[7]

  • Harvesting and Washing the Biomass:

    • Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 100 mL of phosphate (B84403) buffer (50 mM, pH 7.0).

    • Centrifuge again under the same conditions.

    • Repeat the washing step twice to remove residual medium components.[9]

    • The resulting wet cell paste can be used directly for the biotransformation or stored at -80°C.

Protocol 2: Enzymatic Reduction of COBE to (R)-CHBE using Whole-Cell Biocatalyst

This protocol outlines the biotransformation of COBE into (R)-CHBE in a two-phase system to improve substrate solubility and reduce product inhibition.

  • Reaction Setup:

    • In a suitable reaction vessel, prepare the aqueous phase containing:

      • 100 mM phosphate buffer (pH 6.5)

      • 200 mM glucose (co-substrate for cofactor regeneration)

      • 1 mM NADP⁺

    • Add the prepared wet cell paste to the aqueous phase to a final concentration of 50 g/L.

    • Add an equal volume of an organic solvent such as n-butyl acetate or ethyl acetate to create a two-phase system.

    • Equilibrate the mixture to the desired reaction temperature (e.g., 30°C) with stirring.

  • Biotransformation:

    • Start the reaction by adding COBE to the organic phase to a final concentration of 100-500 mM. For higher substrate loadings, a fed-batch strategy is recommended to avoid substrate inhibition.[10]

    • Maintain the reaction at a constant temperature and pH with vigorous stirring (e.g., 200 rpm) to ensure adequate mixing between the two phases.

    • Monitor the reaction progress by taking samples from the organic phase at regular intervals for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 3: Analytical Methods

1. Gas Chromatography (GC) for Monitoring Reactants and Products:

  • Instrument: Agilent GC_6890 or equivalent with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column (e.g., CP-Chirasil Dex CB, 0.32 mm x 25 m).[13]

  • Injector and Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 3°C/min to 130°C, hold for 1 min.

    • Ramp 2: 10°C/min to 180°C, hold for 1 min.[13]

  • Carrier Gas: Nitrogen.

  • Split Ratio: 50:1.

  • Sample Preparation: Dilute the sample from the organic phase with an appropriate solvent (e.g., ethyl acetate). For determining enantiomeric excess, derivatization with acetic anhydride (B1165640) may be required.[13]

2. High-Performance Liquid Chromatography (HPLC) for Chiral Separation:

  • Instrument: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column is commonly used.[14][15]

  • Mobile Phase: A mixture of n-hexane and 2-propanol is often effective for normal-phase separations. The exact ratio should be optimized for the specific column and compound.[16]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dilute the sample from the organic phase with the mobile phase.

Protocol 4: Downstream Processing for (R)-CHBE Purification

This protocol provides a general workflow for the recovery and purification of (R)-CHBE from the reaction mixture.[1][10]

  • Phase Separation:

    • After the reaction is complete, stop the agitation and allow the aqueous and organic phases to separate.

    • Collect the organic phase containing the product.

  • Cell Removal:

    • If any residual cells are present in the organic phase, remove them by centrifugation or filtration.

  • Solvent Removal:

    • Remove the organic solvent from the collected phase under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be further purified by techniques such as silica (B1680970) gel column chromatography or distillation to achieve high purity.

Visualizations

Enzymatic_Reduction_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing Recombinant E. coli Culture Recombinant E. coli Culture Cell Harvesting & Washing Cell Harvesting & Washing Recombinant E. coli Culture->Cell Harvesting & Washing Centrifugation Whole-Cell Biocatalyst Whole-Cell Biocatalyst Cell Harvesting & Washing->Whole-Cell Biocatalyst Two-Phase Reaction Two-Phase Reaction Whole-Cell Biocatalyst->Two-Phase Reaction CHBE (R)-CHBE (Product) Two-Phase Reaction->CHBE Cofactor Regeneration Cofactor Regeneration Two-Phase Reaction->Cofactor Regeneration COBE COBE (Substrate) COBE->Two-Phase Reaction Phase Separation Phase Separation CHBE->Phase Separation Solvent Removal Solvent Removal Phase Separation->Solvent Removal Purification Purification Solvent Removal->Purification Pure (R)-CHBE Pure (R)-CHBE Purification->Pure (R)-CHBE

Caption: Overall workflow for the enzymatic synthesis of (R)-CHBE.

Cofactor_Regeneration cluster_reduction Substrate Reduction cluster_regeneration Cofactor Regeneration COBE COBE R_CHBE (R)-CHBE COBE->R_CHBE KRED NADP NADP+ NADPH NADPH NADP->NADPH H⁺ GDH Glucose Dehydrogenase (GDH) NADPH->NADP H⁺ KRED Ketoreductase (KRED) Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone GDH

Caption: Cofactor regeneration cycle coupled with COBE reduction.

References

Application Notes and Protocols for the Asymmetric Synthesis of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, a key chiral intermediate in the synthesis of various pharmaceuticals. The protocols are based on established biocatalytic and chemo-catalytic methods.

Introduction

This compound ((R)-CHBE) is a critical chiral building block for the synthesis of pharmacologically important molecules such as L-carnitine, (R)-4-amino-3-hydroxybutyric acid (GABOB), and atorvastatin.[1][2][3] The stereoselective synthesis of (R)-CHBE is of significant interest, with biocatalytic asymmetric reduction of the prochiral ketone ethyl 4-chloroacetoacetate (COBE) being a prominent and environmentally benign approach.[1][3] This method offers mild reaction conditions, high enantioselectivity, and good yields.[1] Chemo-catalytic methods, such as the Noyori asymmetric hydrogenation, also provide a powerful alternative for this transformation.

Synthesis Strategies

The primary strategies for the asymmetric synthesis of this compound from ethyl 4-chloroacetoacetate involve either biocatalytic reduction using whole-cell or isolated enzymes, or chemo-catalytic asymmetric hydrogenation.

Synthesis_Strategies COBE Ethyl 4-chloroacetoacetate (COBE) Biocatalysis Biocatalytic Reduction COBE->Biocatalysis Whole-cell/Enzyme Chemo_catalysis Chemo-catalytic Hydrogenation COBE->Chemo_catalysis Metal Catalyst R_CHBE This compound ((R)-CHBE) Biocatalysis->R_CHBE Chemo_catalysis->R_CHBE

Caption: Overview of synthetic routes to (R)-CHBE.

Biocatalytic Asymmetric Reduction

Biocatalytic reduction utilizes microorganisms or their isolated enzymes, such as carbonyl reductases or alcohol dehydrogenases, to stereoselectively reduce the ketone group of COBE.[1][4][5] This approach often employs a cofactor regeneration system, for instance, using glucose and glucose dehydrogenase (GDH) to recycle NADPH.[1][4][5]

Data Presentation: Biocatalytic Methods
BiocatalystSubstrate Conc.Yielde.e. (%)Reaction Time (h)Temp (°C)pHReference
Recombinant E. coli expressing Carbonyl Reductase (CgCR) and GDH1000 mM~90%>99%12307.0[1]
Recombinant E. coli expressing Carbonyl Reductase (BgADH3) and GDH1200 mmol (fed-batch)91.8% (isolated)99.9%20306.5[3][4][5]
Recombinant E. coli expressing (S)-Specific Secondary Alcohol Dehydrogenase36.6 g/L95.2%>99%17306.5[6]
Saccharomyces cerevisiae with Amberlite XAD 2 resin74 mM84%93%-308.5[7]
E. coli expressing Aldehyde Reductase from Sporobolomyces salmonicolor1530 mM (fed-batch)91.1%91%---[8]
Experimental Protocol: Whole-Cell Bioreduction with Co-expressed Carbonyl Reductase and Glucose Dehydrogenase

This protocol is adapted from studies on recombinant E. coli systems.[1][3][4][5]

1. Culture Preparation:

  • Prepare a suitable growth medium (e.g., LB medium) containing the appropriate antibiotics for plasmid maintenance.

  • Inoculate the medium with a single colony of recombinant E. coli co-expressing the desired carbonyl reductase and glucose dehydrogenase.

  • Grow the culture overnight at 37°C with shaking (e.g., 200 rpm).

  • Induce protein expression with a suitable inducer (e.g., IPTG) and continue cultivation under optimized conditions (e.g., lower temperature for several hours) to produce the biocatalyst.

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer).

2. Asymmetric Reduction in a Biphasic System:

  • Prepare the reaction mixture in a suitable vessel. The aqueous phase should contain a buffer (e.g., potassium phosphate buffer, pH 6.5-7.0), glucose as the co-substrate for cofactor regeneration, and a catalytic amount of NADP+.

  • Add the harvested recombinant cells (biocatalyst).

  • The organic phase consists of a water-immiscible solvent (e.g., n-octanol or ethyl acetate) containing the substrate, ethyl 4-chloroacetoacetate (COBE).[3][4][5] A biphasic system can alleviate substrate inhibition.[3][4][5]

  • For a fed-batch process, the substrate is added portion-wise to the reaction mixture to maintain a low concentration and minimize toxicity to the cells.[3][4][5]

  • Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation.

3. Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess.

  • After the reaction is complete, separate the organic layer.

  • The product, this compound, can be purified from the organic phase by methods such as distillation or column chromatography.

Biocatalysis_Workflow Culture 1. Cell Culture & Induction Harvest 2. Harvest & Wash Cells Culture->Harvest Reaction 3. Asymmetric Reduction (Biphasic System) Harvest->Reaction Monitoring 4. Reaction Monitoring (GC/HPLC) Reaction->Monitoring Workup 5. Phase Separation & Product Isolation Reaction->Workup Product Pure (R)-CHBE Workup->Product

Caption: General workflow for whole-cell biocatalysis.

Chemo-catalytic Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones using a ruthenium catalyst with a chiral BINAP ligand.[9][10]

Data Presentation: Noyori Asymmetric Hydrogenation
CatalystSubstrate/Catalyst RatioPressure (atm H₂)Yield (%)e.e. (%)Reference
RuCl₂[(R)-BINAP]-4 - 100High>96%[9][11] (General for β-keto esters)

Note: Specific data for the hydrogenation of ethyl 4-chloroacetoacetate using this method is not detailed in the provided search results, but the general applicability to β-keto esters is well-established.

Experimental Protocol: Noyori Asymmetric Hydrogenation

This is a general protocol based on the Noyori asymmetric hydrogenation of β-keto esters.[9][11]

1. Catalyst Preparation/Activation (in situ):

  • In a glovebox or under an inert atmosphere (N₂ or Ar), charge a high-pressure reactor with the ruthenium precatalyst (e.g., [RuCl₂(benzene)]₂) and the chiral ligand (e.g., (R)-BINAP).

  • Add a degassed solvent, typically ethanol (B145695) or methanol.

  • The active catalyst can be generated in situ.

2. Hydrogenation Reaction:

  • Add the substrate, ethyl 4-chloroacetoacetate, to the reactor.

  • Seal the reactor, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 23-100°C) and stir vigorously for the required time (e.g., 6-24 hours).

3. Reaction Monitoring and Work-up:

  • After the reaction time, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Take an aliquot for analysis by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by distillation or silica (B1680970) gel column chromatography to yield pure this compound.

Noyori_Hydrogenation cluster_Catalyst Catalyst System cluster_Reaction Reaction Conditions Ru_precatalyst Ru Precatalyst Reactor High-Pressure Reactor Ru_precatalyst->Reactor BINAP_ligand (R)-BINAP Ligand BINAP_ligand->Reactor Substrate COBE in Solvent Substrate->Reactor Hydrogen H₂ Gas (High Pressure) Hydrogen->Reactor Purification Solvent Removal & Purification Reactor->Purification Product Pure (R)-CHBE Purification->Product

Caption: Chemo-catalytic hydrogenation workflow.

Conclusion

Both biocatalytic and chemo-catalytic methods offer effective pathways for the asymmetric synthesis of this compound. The choice of method may depend on factors such as scale, cost, available equipment, and desired optical purity. Biocatalytic methods are particularly attractive due to their high enantioselectivity, mild operating conditions, and sustainability.[1] The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field to select and implement a suitable synthetic strategy.

References

Application Notes and Protocols: Synthesis of Atorvastatin Intermediate using Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate and its enantiomer, Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate, as key chiral precursors in the synthesis of a crucial intermediate for Atorvastatin (B1662188), Ethyl (R)-4-cyano-3-hydroxybutyrate. The methodologies outlined are based on patented chemical and chemo-enzymatic processes.

Introduction

Atorvastatin, a leading synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The efficacy of Atorvastatin is critically dependent on the specific stereochemistry of its side chain. This compound and its enantiomer serve as fundamental chiral building blocks for the construction of this side chain, ensuring the correct stereochemical configuration of the final active pharmaceutical ingredient.

This document details two primary synthetic routes for the preparation of Ethyl (R)-4-cyano-3-hydroxybutyrate, a direct precursor to the atorvastatin side chain, starting from Ethyl (S)-4-chloro-3-hydroxybutyrate.

Chemical Synthesis Route: Epoxidation and Ring-Opening

This pathway involves a two-step chemical transformation: the cyclization of Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate to an epoxide intermediate, followed by a stereoselective ring-opening reaction with a cyanide reagent.

Experimental Protocol:

Step 1: Synthesis of Ethyl 3,4-epoxybutyrate

  • Dissolve Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate (166.6 g) in dichloromethane (B109758) (200 mL) in a reaction vessel.

  • Add sodium carbonate (84.8 g) and a catalytic amount of a suitable catalyst (e.g., silver sulfate).

  • Maintain the reaction temperature between 0-50°C and stir the mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (approximately 24-48 hours).

  • Upon completion, filter the reaction mixture to remove the solid base and catalyst.

  • Remove the dichloromethane by atmospheric distillation to yield Ethyl 3,4-epoxybutyrate

Application Notes and Protocols for Stereoselective Carbonyl Reductase in (R)-CHBE Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-chloro-3-hydroxybutyrate ethyl ester ((R)-CHBE) is a critical chiral building block in the synthesis of various pharmaceuticals, including L-carnitine and cholesterol-lowering drugs. Traditional chemical synthesis of (R)-CHBE often involves hazardous reagents and can result in low enantioselectivity. Biocatalytic production using stereoselective carbonyl reductases (SCRs) offers a green and efficient alternative, providing high yields and excellent enantiomeric excess (ee). These enzymes catalyze the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to (R)-CHBE with high precision. This document provides detailed application notes and protocols for the use of stereoselective carbonyl reductases in the production of (R)-CHBE.

Enzyme Selection and Characteristics

Several carbonyl reductases have been identified and characterized for their ability to stereoselectively produce (R)-CHBE. The choice of enzyme is critical for achieving high catalytic efficiency and stereoselectivity. Below is a summary of key enzymes and their reported performance.

Table 1: Performance of Various Stereoselective Carbonyl Reductases for (R)-CHBE Production

Enzyme SourceEnzyme NameHost SystemSubstrate Conc.Product Conc.Yield (%)Enantiomeric Excess (ee) (%)Reference
Burkholderia gladioli CCTCC M 2012379BgADH3E. coli (co-expressed with GDH)1200 mmol~1200 mmol>99>99.9[1][2][3][4]
Candida parapsilosisCpSADHE. coli1% (w/v)36.6 g/L95.2>99[5]
Gluconobacter oxydansgox2036Not specified6 mMNot specifiedNot specifiedNot specified[1][4]
Sporobolomyces salmonicolorAKRNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1][4]
Lodderomyces elongisporusAKRNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1][4]
Bacillus sp. ECU0013ReductaseNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1][4]

Enzymatic Reaction Pathway

The core of the biocatalytic process is the stereoselective reduction of a prochiral ketone (COBE) to a chiral alcohol ((R)-CHBE). This reaction is dependent on a nicotinamide (B372718) cofactor, typically NADPH, which is consumed in the reaction. To make the process economically viable, an efficient cofactor regeneration system is essential. A common approach is to couple the primary reaction with a secondary dehydrogenase, such as glucose dehydrogenase (GDH), which oxidizes a co-substrate (e.g., glucose) to regenerate the NADPH consumed by the carbonyl reductase.

Enzymatic_Pathway cluster_0 Primary Reaction cluster_1 Cofactor Regeneration COBE Ethyl 4-chloro- 3-oxobutanoate (COBE) R_CHBE (R)-Ethyl 4-chloro- 3-hydroxybutyrate ((R)-CHBE) COBE->R_CHBE Reduction cluster_1 cluster_1 SCR Stereoselective Carbonyl Reductase (SCR) NADPH NADPH NADP NADP+ NADPH->NADP Oxidation NADP->NADPH Reduction Glucose Glucose Gluconolactone Gluconolactone GDH Glucose Dehydrogenase (GDH) cluster_0 cluster_0

Caption: Enzymatic reduction of COBE to (R)-CHBE with cofactor regeneration.

Experimental Protocols

This section provides a general protocol for the production of (R)-CHBE using a whole-cell biocatalyst co-expressing a stereoselective carbonyl reductase and glucose dehydrogenase. This method is based on protocols described for enzymes like BgADH3.[1][2]

Materials and Reagents
  • Recombinant E. coli cells co-expressing the desired carbonyl reductase (e.g., BgADH3) and glucose dehydrogenase (GDH).

  • Luria-Bertani (LB) medium (or other suitable growth medium) with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Potassium phosphate (B84403) buffer (pH 6.5).

  • Ethyl 4-chloro-3-oxobutanoate (COBE).

  • Glucose.

  • NADP+.

  • Organic solvent (e.g., n-octanol or n-butyl acetate) for biphasic systems.[1][6]

  • Ethyl acetate (B1210297) for extraction.

  • Anhydrous sodium sulfate.

  • Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a chiral column for analysis.

Protocol 1: Whole-Cell Biocatalysis in an Aqueous System
  • Cultivation of Recombinant Cells:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking (200 rpm).

    • Transfer the overnight culture to 500 mL of fresh LB medium in a 2 L flask and grow at 37°C with shaking.

    • When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 20-25°C) for 12-16 hours to allow for protein expression.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C) and wash with potassium phosphate buffer (50 mM, pH 6.5). The cell pellet can be used immediately or stored at -80°C.

  • Asymmetric Reduction of COBE:

    • Prepare a reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 6.5).

      • Recombinant E. coli cells (e.g., 10 g/L dry cell weight).

      • COBE (e.g., 100 mM).

      • Glucose (e.g., 120 mM).

      • NADP+ (e.g., 0.1 mM).

    • Incubate the reaction mixture at 30°C with gentle agitation.

    • Monitor the progress of the reaction by periodically taking samples and analyzing the concentrations of COBE and (R)-CHBE by GC or HPLC.

  • Product Extraction and Analysis:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with HCl.

    • Extract the product with an equal volume of ethyl acetate.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Analyze the product yield and enantiomeric excess using GC or HPLC with a chiral column.

Protocol 2: Whole-Cell Biocatalysis in a Biphasic System

For higher substrate concentrations, a biphasic system can be employed to reduce substrate and product inhibition.[1][6]

  • Cultivation of Recombinant Cells:

    • Follow the same procedure as in Protocol 1.

  • Asymmetric Reduction in a Biphasic System:

    • Prepare the aqueous phase as described in Protocol 1, step 2.

    • Add an equal volume of an organic solvent (e.g., n-octanol or n-butyl acetate) to create a two-phase system.

    • Add COBE to the organic phase. The substrate will partition into the aqueous phase for conversion.

    • A fed-batch strategy can be employed by periodically adding more COBE to the organic phase to maintain a high reaction rate.[1]

    • Incubate and monitor the reaction as described in Protocol 1.

  • Product Extraction and Analysis:

    • Separate the organic phase containing the product.

    • Analyze the product yield and enantiomeric excess directly from the organic phase using GC or HPLC.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the biocatalytic production of (R)-CHBE.

Workflow A Strain Cultivation & Induction of Expression B Cell Harvesting & Washing A->B C Reaction Setup (Aqueous or Biphasic) B->C D Biocatalytic Reduction (Controlled T and pH) C->D E Reaction Monitoring (GC/HPLC) D->E Sampling F Product Extraction D->F Reaction Completion E->D Feedback for Optimization G Analysis of Yield & ee (Chiral GC/HPLC) F->G

Caption: General workflow for (R)-CHBE production.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions in (R)-CHBE Production

IssuePossible CauseSuggested Solution
Low product yield - Inefficient cofactor regeneration- Enzyme inhibition by substrate or product- Suboptimal reaction conditions (pH, temp)- Increase glucose concentration- Implement a biphasic system or fed-batch strategy[1]- Optimize pH and temperature for the specific enzyme
Low enantiomeric excess - Presence of competing endogenous reductases in the host- Racemization of the product- Use a host strain with low background reductase activity- Ensure the chosen enzyme has high stereoselectivity- Optimize reaction time to prevent potential side reactions
Enzyme instability - Harsh reaction conditions- Presence of proteases- Immobilize the enzyme or whole cells- Add stabilizing agents (e.g., glycerol)- Use protease-deficient host strains

Conclusion

The use of stereoselective carbonyl reductases for the production of (R)-CHBE is a powerful and sustainable method for obtaining this valuable chiral intermediate. By selecting an appropriate enzyme, optimizing reaction conditions, and employing an efficient cofactor regeneration system, high yields and excellent enantioselectivity can be achieved. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement this biocatalytic approach in their work. Further improvements can be realized through protein engineering to enhance enzyme stability and activity under industrial process conditions.[7]

References

Application Notes and Protocols for Whole-Cell Bioreduction of Ethyl 4-chloro-3-oxobutanoate (COBE) in an Organic Solvent System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the whole-cell bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) to produce the chiral intermediate ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), a key building block in the synthesis of various pharmaceuticals. The protocols focus on the use of recombinant Escherichia coli in an organic solvent-aqueous biphasic system, which enhances substrate availability and can improve reaction yields.

Introduction

The asymmetric bioreduction of prochiral ketones is a powerful tool in synthetic organic chemistry, offering high enantioselectivity under mild reaction conditions. The whole-cell bioreduction of COBE to (R)-CHBE is a prime example of this technology. This process typically utilizes recombinant E. coli cells that overexpress a carbonyl reductase (CR) for the stereoselective reduction of the keto group of COBE and a glucose dehydrogenase (GDH) for the regeneration of the essential cofactor, NADPH. The use of an organic solvent in a biphasic system helps to overcome the low aqueous solubility of COBE and can alleviate substrate and product inhibition, leading to higher product titers.

Data Presentation

The following tables summarize quantitative data from various studies on the whole-cell bioreduction of COBE, providing a comparative overview of different reaction systems and conditions.

Table 1: Comparison of Whole-Cell Bioreduction Systems for COBE

MicroorganismEnzyme SystemOrganic SolventSubstrate Conc. (mM)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
Recombinant E. coliCarbonyl Reductase (CgCR) & Glucose Dehydrogenase (GDH)Ethyl acetate-betaine/lactic acid-H₂O (50/7/43, v/v/v)100012≥90>99 (R)
Recombinant E. coliCarbonyl Reductase from Candida magnoliae (S1) & GDH from Bacillus megateriumNot specified organic solvent--85100 (S)
Aureobasidium pullulans CGMCC 1244Endogenous reductases[bmim]PF₆ (ionic liquid)-895.698.5 (S)
Dried Baker's YeastEndogenous reductasesIsooctane802493.991.4 (S)

Table 2: Influence of Organic Solvents on Bioreduction Efficiency [1]

Organic Solvent (50% v/v)Relative Activity (%)
Ethyl acetate (B1210297)100
Butyl acetate~80
Isobutyl ketone (MIBK)~60
Isopropyl alcohol (IPA)~40

Experimental Protocols

Protocol 1: Cultivation of Recombinant E. coli for Whole-Cell Biocatalyst Production

This protocol describes the cultivation of recombinant E. coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase.

Materials:

  • LB medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)

  • Appropriate antibiotics (e.g., kanamycin, 50 µg/mL)

  • Isopropyl-β-D-thiogalactopyranoside (IPTG) solution (1 M)

  • Recombinant E. coli strain harboring the expression plasmid(s) for carbonyl reductase and glucose dehydrogenase.

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

  • Incubate the culture overnight at 37°C with shaking at 200 rpm.

  • The next day, inoculate 500 mL of fresh LB medium (with antibiotic) in a 2 L flask with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

  • Incubate the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue the cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours to allow for soluble protein expression.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with a phosphate (B84403) buffer (50 mM, pH 7.0).

  • The resulting cell paste is the whole-cell biocatalyst and can be used immediately or stored at -80°C. Determine the wet or dry cell weight for standardization.

Protocol 2: Whole-Cell Bioreduction of COBE in a Biphasic System

This protocol details the asymmetric reduction of COBE using the prepared whole-cell biocatalyst in an organic solvent-aqueous biphasic system.

Materials:

  • Phosphate buffer (50 mM, pH 7.0)

  • Glucose

  • Ethyl 4-chloro-3-oxobutanoate (COBE)

  • Ethyl acetate (or other suitable organic solvent)

  • Prepared whole-cell biocatalyst (from Protocol 1)

  • Shaking incubator or stirred tank reactor

  • pH meter

Procedure:

  • Prepare the aqueous phase by dissolving glucose (e.g., 1.5 moles per mole of COBE) in the phosphate buffer.

  • Add the whole-cell biocatalyst to the aqueous phase to a final concentration of, for example, 50 g (wet weight)/L.

  • Add the organic phase (e.g., ethyl acetate) to the desired volume ratio (e.g., 1:1 v/v aqueous to organic).

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for 15 minutes.

  • Start the reaction by adding COBE to the organic phase to the desired final concentration (e.g., 100 mM in the total volume).

  • Maintain the reaction at the set temperature and agitation. Monitor the pH of the aqueous phase and adjust if necessary, as the co-product gluconic acid from glucose oxidation can lower the pH.

  • Take samples at regular intervals from the organic phase to monitor the progress of the reaction by GC analysis (see Protocol 3).

Protocol 3: Product Extraction and Chiral GC Analysis

This protocol describes the extraction of the product, ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), and the determination of its concentration and enantiomeric excess (e.e.) by chiral gas chromatography (GC).

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm x 0.25 µm)

  • Standards of racemic ethyl 4-chloro-3-hydroxybutyrate and COBE

Procedure:

  • Sample Preparation:

    • Take a 100 µL aliquot of the organic phase from the reaction mixture.

    • If necessary, centrifuge the sample to separate any emulsified aqueous phase.

    • Dry the organic sample over a small amount of anhydrous sodium sulfate.

    • Dilute the sample with ethyl acetate to a suitable concentration for GC analysis.

  • GC Analysis:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program:

      • Initial temperature: 110°C, hold for 2 minutes.

      • Ramp: Increase to 140°C at a rate of 5°C/min.

      • Hold at 140°C for 2 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis:

    • Identify the peaks for COBE, (R)-CHBE, and (S)-CHBE based on the retention times of the standards.

    • Calculate the conversion of COBE and the yield of CHBE based on the peak areas and a calibration curve.

    • Determine the enantiomeric excess (e.e.) of the product using the following formula:

      • e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Visualizations

Signaling Pathway and Cofactor Regeneration

Bioreduction_Pathway cluster_cell Recombinant E. coli cluster_organic Organic Phase COBE COBE (Ethyl 4-chloro-3-oxobutanoate) R_CHBE (R)-CHBE (Ethyl (R)-4-chloro-3-hydroxybutyrate) COBE->R_CHBE Reduction R_CHBE_org (R)-CHBE R_CHBE->R_CHBE_org Diffusion CR Carbonyl Reductase (CgCR) GDH Glucose Dehydrogenase (GDH) Gluconolactone Glucono-δ-lactone Glucose Glucose Glucose->Gluconolactone Oxidation NADPH NADPH NADP NADP+ NADPH->NADP NADP->NADPH COBE_org COBE COBE_org->COBE Diffusion

Caption: Bioreduction pathway with cofactor regeneration.

Experimental Workflow

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction Reaction cluster_analysis Analysis Cultivation 1. Cultivation of Recombinant E. coli Induction 2. IPTG Induction Cultivation->Induction Harvesting 3. Cell Harvesting & Washing Induction->Harvesting Setup 4. Biphasic System Setup (Aqueous + Organic) Harvesting->Setup Reaction 5. Add Substrate (COBE) & React Setup->Reaction Monitoring 6. Reaction Monitoring Reaction->Monitoring Extraction 7. Product Extraction from Organic Phase Monitoring->Extraction GC_Analysis 8. Chiral GC Analysis Extraction->GC_Analysis Data 9. Data Calculation (Yield, e.e.) GC_Analysis->Data

Caption: Overall experimental workflow.

Logical Relationships in Optimization

Optimization_Logic Goal High Yield & e.e. of (R)-CHBE Catalyst Biocatalyst Performance Goal->Catalyst Reaction_Cond Reaction Conditions Goal->Reaction_Cond System_Comp System Composition Goal->System_Comp Enzyme_Activity Enzyme Activity Catalyst->Enzyme_Activity Cofactor_Regen Cofactor Regeneration Catalyst->Cofactor_Regen Cell_Perm Cell Permeability Catalyst->Cell_Perm Temp Temperature Reaction_Cond->Temp pH pH Reaction_Cond->pH Substrate_Load Substrate Loading Reaction_Cond->Substrate_Load Solvent_Type Organic Solvent System_Comp->Solvent_Type Phase_Ratio Phase Ratio System_Comp->Phase_Ratio Cell_Conc Cell Concentration System_Comp->Cell_Conc

Caption: Key factors for process optimization.

References

Fed-batch strategy for high-yield (R)-CHBE synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Fed-Batch Strategy for High-Yield (R)-CHBE Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: (R)-ethyl-4-chloro-3-hydroxybutyrate ((R)-CHBE) is a critical chiral precursor for the synthesis of numerous pharmaceuticals. Biocatalytic production of (R)-CHBE through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) offers a highly efficient and stereoselective alternative to traditional chemical synthesis. This document details a robust methodology employing a whole-cell biocatalyst system based on recombinant Escherichia coli. The system co-expresses a stereoselective carbonyl reductase and a glucose dehydrogenase for in-situ cofactor regeneration. A substrate fed-batch strategy is utilized during the biotransformation phase to overcome substrate inhibition and achieve high product titers with excellent enantiomeric excess. The protocols provided cover the cultivation of the biocatalyst and the high-yield synthesis of (R)-CHBE.

Principle of Biocatalytic (R)-CHBE Synthesis

The synthesis of (R)-CHBE is achieved using a whole-cell biocatalyst, typically recombinant E. coli, engineered to perform a highly specific chemical transformation. The core of this system involves two key enzymes that work in a coupled reaction to ensure continuous production.

  • Carbonyl Reductase (CR): This primary enzyme catalyzes the stereoselective reduction of the prochiral ketone in the substrate, ethyl 4-chloro-3-oxobutanoate (COBE), to the desired chiral alcohol, (R)-CHBE.[1][2] This reaction is dependent on the cofactor NADPH, which is oxidized to NADP+ in the process.

  • Glucose Dehydrogenase (GDH): To make the process economically viable, the expensive NADPH cofactor must be continuously regenerated. GDH is co-expressed with the carbonyl reductase to serve this purpose.[1][2] It oxidizes a cheap co-substrate, glucose, to gluconic acid, while simultaneously reducing NADP+ back to NADPH.[1][2]

This enzyme-coupled system allows for a small initial amount of cofactor to be recycled thousands of times, leading to a high total turnover number and making the process suitable for industrial-scale applications.[3]

Biocatalytic_Pathway cluster_main Main Reaction cluster_regen Cofactor Regeneration COBE COBE (Ethyl 4-chloro-3-oxobutanoate) CR Carbonyl Reductase (e.g., BgADH3) COBE->CR Substrate CHBE (R)-CHBE (Product) CR->CHBE Product (>99% e.e.) NADP NADP+ CR->NADP Oxidized Glucose Glucose (Co-substrate) GDH Glucose Dehydrogenase (GDH) Glucose->GDH GluconicAcid Gluconic Acid GDH->GluconicAcid NADPH NADPH GDH->NADPH Reduced NADPH->CR Required NADP->GDH

Caption: Biocatalytic pathway for (R)-CHBE synthesis with coupled cofactor regeneration.

Experimental Protocols

This section provides detailed protocols for the two main stages of the process: the cultivation of the recombinant E. coli biocatalyst to a high cell density and the subsequent whole-cell biotransformation of COBE to (R)-CHBE using a substrate fed-batch strategy.

Protocol 1: High-Density Fed-Batch Cultivation of Recombinant E. coli

This protocol aims to produce a large quantity of biomass with high enzymatic activity. A standard fed-batch process is employed to achieve high cell densities (e.g., OD600 of 200-300) by providing a controlled glucose feed to prevent the accumulation of inhibitory byproducts like acetate (B1210297).[4]

A. Media Composition

Medium Component Batch Medium (per L) Feed Medium (per L)
Glucose20 g500 - 700 g
(NH₄)₂HPO₄12.4 g-
KH₂PO₄2.3 g13.3 g
K₂HPO₄12.5 g-
MgSO₄·7H₂O1.2 g10 g
Citric Acid2.0 g-
Trace Metal Solution5 mL10 mL
Thiamine·HCl50 mg-
Antibiotic (e.g., Kanamycin)50 mg-
Antifoam (e.g., Antifoam 204)0.5 mLAs needed

Note: Trace metal solution composition should be prepared as per standard protocols for E. coli fermentation.

B. Fermentation Procedure

  • Inoculum Preparation: Inoculate 100 mL of Luria-Bertani (LB) medium (with appropriate antibiotic) with a single colony of the recombinant E. coli strain. Incubate overnight at 37°C with shaking at 220 rpm.

  • Bioreactor Setup: Prepare a 5 L bioreactor with 3 L of sterile batch medium. Calibrate pH and dissolved oxygen (DO) probes. Set initial parameters: Temperature = 37°C, pH = 7.0 (controlled with 25% NH₄OH), Airflow = 3 L/min.

  • Inoculation: Inoculate the bioreactor with the overnight seed culture.

  • Batch Phase: Allow the culture to grow in batch mode, consuming the initial glucose. Agitation should be increased as needed to maintain a DO level above 30% saturation.

  • Fed-Batch Phase: The depletion of the initial glucose is indicated by a sharp increase in the DO signal. Begin the fed-batch phase by feeding the sterile Feed Medium. A common strategy is an exponential feeding profile to maintain a specific growth rate (e.g., μ = 0.1 h⁻¹) just below the threshold for acetate formation.[5] Alternatively, a DO-stat or pH-stat feeding strategy can be employed.

  • Induction: When the optical density (OD600) reaches 50-60, induce the expression of the recombinant enzymes by adding IPTG to a final concentration of 0.1-0.5 mM. Reduce the temperature to 20-30°C to promote proper protein folding.

  • Harvest: Continue the fed-batch cultivation for another 12-16 hours post-induction. Harvest the cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C).

  • Cell Preparation: Wash the cell pellet twice with a phosphate (B84403) buffer (e.g., 100 mM, pH 6.5) and store the wet cell paste at -80°C or use immediately for biotransformation.

Protocol 2: Substrate Fed-Batch Biotransformation for (R)-CHBE Synthesis

This protocol uses the harvested cells as a whole-cell biocatalyst in a biphasic system to maximize product yield and facilitate extraction. A substrate fed-batch approach is critical to avoid the inhibitory effects of high COBE concentrations.[1][2]

A. Reaction Setup

Component Concentration / Amount
Recombinant E. coli cells (Dry Cell Weight, DCW)0.16 g DCW
Phosphate Buffer (100 mM, pH 6.5)To 10 mL aqueous phase volume
Organic Solvent (e.g., n-octanol)10 mL (for a 1:1 aqueous/organic system)
Glucose (Co-substrate)72 mmol (3:1 molar ratio to total COBE)
NADP⁺ (Cofactor)24 µmol (1:1000 molar ratio to total COBE)
COBE (Substrate)24 mmol total (added via fed-batch)

B. Biotransformation Procedure

  • Reaction Mixture Preparation: In a 50 mL sealed vessel, prepare the aqueous phase by suspending 0.16 g DCW of the prepared biocatalyst cells, 72 mmol glucose, and 24 µmol NADP⁺ in phosphate buffer to a final volume of 10 mL.

  • Biphasic System: Add 10 mL of n-octanol to the vessel. The biphasic system helps to reduce substrate and product toxicity and simplifies downstream product recovery.[1][2]

  • Initiate Reaction: Place the vessel in a shaker incubator at 30°C and 220 rpm.

  • Substrate Fed-Batch Strategy: The total amount of COBE (24 mmol) is not added at once. Instead, it is fed into the reaction over several hours.

    • Initial Dose: Add an initial amount of COBE (e.g., 4 mmol).

    • Subsequent Feeding: Monitor the reaction progress using GC or HPLC. Once the initial substrate is nearly consumed, add the next aliquot (e.g., another 4 mmol). Repeat this process until the total 24 mmol of COBE has been added. This strategy prevents the substrate concentration from reaching inhibitory levels.

  • Reaction Monitoring: Periodically take samples from the organic phase for analysis. The conversion of COBE to (R)-CHBE and the enantiomeric excess (e.e.) should be determined by chiral gas chromatography (GC).

  • Product Recovery: After the reaction is complete (typically 12-24 hours, or when COBE is fully consumed), separate the organic phase from the aqueous phase by centrifugation. The (R)-CHBE product is contained within the organic phase and can be purified further if necessary.

Data Presentation and Performance

The fed-batch biotransformation strategy allows for significantly higher substrate loading and product yields compared to a simple batch reaction.

Table 1: Optimization of Key Reaction Parameters for (R)-CHBE Synthesis
Parameter OptimizedRange TestedOptimal ValueResulting (R)-CHBE Yield (%)
pH5.0 - 8.06.5>99
Temperature (°C)20 - 4530>99
Glucose/COBE Molar Ratio1 - 83>99
NADP⁺/COBE (µmol/mmol) Ratio0.2 - 2.01.0>99
Cell Dosage (g DCW for 24 mmol COBE)0.04 - 0.240.16>99

Data synthesized from the optimization experiments described in the reference literature.[1][2]

Table 2: Performance of Scaled-Up Substrate Fed-Batch Process
ParameterValue Achieved
Total Substrate (COBE) Loaded1200 mmol
Final Product ((R)-CHBE) Yield>99% Conversion
Enantiomeric Excess (e.e.)99.9%
Space-Time Yield (per gram of biomass)4.47 mmol·L⁻¹·h⁻¹·g DCW⁻¹
BiocatalystRecombinant E. coli co-expressing BgADH3 and GDH
Reaction SystemAqueous/n-octanol Biphasic System

Data is based on the preparative-scale synthesis reported in the reference literature.[1][2]

Workflow Visualization

The overall process, from inoculum to final product, can be visualized as a multi-step workflow.

Workflow cluster_growth Phase 1: Biocatalyst Production cluster_reaction Phase 2: Biotransformation p1 1. Inoculum Preparation p2 2. High-Density Fed-Batch Fermentation p1->p2 p3 3. Induction (IPTG) & Expression p2->p3 p4 4. Cell Harvest & Washing p3->p4 p5 5. Biphasic Reaction Setup p4->p5 Transfer of Whole-Cell Biocatalyst p6 6. Substrate Fed-Batch Strategy p5->p6 p7 7. Product Extraction (Organic Phase) p6->p7 p8 8. Analysis (GC/HPLC) p7->p8

Caption: Overall workflow for (R)-CHBE synthesis.

References

Application Notes and Protocols for the Synthesis of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate using Cofactor Regeneration Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate [(R)-CHBE], a key chiral intermediate in the manufacturing of various pharmaceuticals. The focus is on the application of stereoselective carbonyl reductases coupled with efficient cofactor regeneration systems to achieve high yields and excellent enantioselectivity.

Introduction

Ethyl (R)-4-chloro-3-hydroxybutyrate is a valuable chiral building block for the synthesis of drugs such as L-carnitine and other pharmacologically active compounds.[1][2] The asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE), using biocatalysts offers a green and efficient alternative to traditional chemical methods, which often require harsh reaction conditions and expensive metal catalysts.[2]

The core of this biocatalytic process is the use of stereoselective carbonyl reductases (also known as ketoreductases) that utilize nicotinamide (B372718) cofactors (NADH or NADPH) as a source of reducing equivalents.[1] Due to the high cost of these cofactors, their stoichiometric use is not economically viable for large-scale production. Therefore, an efficient in situ cofactor regeneration system is essential.[3] This document details two primary enzyme-coupled cofactor regeneration systems: the glucose/glucose dehydrogenase (GDH) system for NADPH regeneration and the 2-propanol/secondary alcohol dehydrogenase (SADH) system for NADH regeneration.

Principle of the Reaction

The overall process involves two coupled enzymatic reactions:

  • Asymmetric Reduction of COBE: A stereoselective carbonyl reductase catalyzes the reduction of COBE to (R)-CHBE, consuming a nicotinamide cofactor (NAD(P)H).

  • Cofactor Regeneration: A second enzyme and a co-substrate are used to regenerate the oxidized cofactor (NAD(P)+) back to its reduced form (NAD(P)H).

Cofactor_Regeneration_System Figure 1: Enzyme-coupled cofactor regeneration system using glucose and glucose dehydrogenase. COBE Ethyl 4-chloro-3-oxobutanoate (COBE) R_CHBE Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) COBE->R_CHBE KRED NADPH NADPH NADP NADP+ KRED Carbonyl Reductase (e.g., BgADH3) NADPH->NADP NADP_reg NADP+ NADP->NADP_reg Regeneration Cycle Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone GDH NADPH_reg NADPH GDH Glucose Dehydrogenase (GDH) NADP_reg->NADPH_reg NADPH_reg->NADPH

Caption: Figure 1: Glucose/GDH cofactor regeneration.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of (R)-CHBE, providing a comparison of different biocatalysts and reaction conditions.

Table 1: Performance of Different Carbonyl Reductases and Cofactor Regeneration Systems

Biocatalyst (Source Organism)Cofactor Regeneration SystemSubstrate (COBE) ConcentrationProduct ((R)-CHBE) YieldEnantiomeric Excess (ee)Space-Time YieldReference
Carbonyl Reductase (BgADH3) from Burkholderia gladioliGlucose/Glucose Dehydrogenase (GDH)1200 mmol (fed-batch)>99% conversion99.9%4.47 mmol·L⁻¹·h⁻¹·g DCW⁻¹[1][4][5]
Secondary Alcohol Dehydrogenase (CpSADH) from Candida parapsilosis2-propanol1% (w/v)95.2% conversion (36.6 g/L)>99%Not Reported
Carbonyl Reductase (CgCR) co-expressed with GDHGlucose/Glucose Dehydrogenase (GDH)Not specifiedNot specified>99%Not Reported[2]
Carbonyl Reductase (S1) from Candida magnoliae with GDHGlucose/Glucose Dehydrogenase (GDH)2.58 M (in organic phase)85% molar yield (430 g/L)100%Not Reported[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis of (R)-CHBE.

Protocol 1: Expression and Preparation of Recombinant E. coli Whole-Cell Biocatalyst

This protocol is based on the co-expression of a carbonyl reductase and glucose dehydrogenase.[1][2][4]

  • Gene Cloning and Plasmid Construction:

    • Synthesize the gene encoding the desired carbonyl reductase (e.g., BgADH3 from Burkholderia gladioli) and glucose dehydrogenase (from Bacillus megaterium or other suitable source) with appropriate codon optimization for E. coli.

    • Clone the genes into a suitable expression vector (e.g., pETDuet-1) to create a co-expression plasmid.

  • Transformation:

    • Transform the recombinant plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Cultivation and Induction:

    • Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium.

    • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue the cultivation at a lower temperature (e.g., 20°C) for 12-16 hours.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 6000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

    • The resulting wet cells can be used directly as a whole-cell biocatalyst or stored at -80°C for future use.

Protocol 2: Asymmetric Reduction of COBE in a Biphasic System

A biphasic system is often employed to reduce substrate and product inhibition and to facilitate product recovery.[1][4][5]

Biphasic_System_Workflow Figure 2: Experimental workflow for (R)-CHBE synthesis in a biphasic system. cluster_reaction Reaction Setup Aqueous_Phase Aqueous Phase: - Recombinant E. coli cells - Potassium phosphate buffer - Glucose - NADP+ Reaction_Vessel Reaction Vessel (e.g., stirred tank reactor) Aqueous_Phase->Reaction_Vessel Organic_Phase Organic Phase: - n-octanol (or other suitable solvent) - COBE (substrate) Organic_Phase->Reaction_Vessel Incubation Incubation: - Controlled temperature (e.g., 30°C) - Stirring - pH control (e.g., with NaOH) Reaction_Vessel->Incubation Phase_Separation Phase Separation Incubation->Phase_Separation Aqueous_Recycle Aqueous Phase (recycled or discarded) Phase_Separation->Aqueous_Recycle Organic_Extraction Organic Phase (contains (R)-CHBE) Phase_Separation->Organic_Extraction Analysis Analysis: - GC for conversion - Chiral HPLC for ee Organic_Extraction->Analysis Product_Isolation Product Isolation (e.g., distillation) Organic_Extraction->Product_Isolation SADH_Regeneration Figure 3: Logical relationship in a coupled-substrate system for NADH regeneration. cluster_main Coupled-Substrate Regeneration COBE Ethyl 4-chloro-3-oxobutanoate (COBE) R_CHBE Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) COBE->R_CHBE SADH NADH NADH NAD NAD+ Isopropanol 2-Propanol Acetone Acetone Isopropanol->Acetone SADH SADH Secondary Alcohol Dehydrogenase (SADH) NADH->NAD NAD->NADH

References

Troubleshooting & Optimization

Improving enantioselectivity in Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, with a focus on improving enantioselectivity.

Troubleshooting Guide

This guide is organized by common issues encountered during the synthesis of this compound. For each issue, potential causes and recommended solutions are provided in a question-and-answer format.

Low Enantiomeric Excess (ee)

Question: My synthesis is resulting in a low enantiomeric excess for the desired (R)-enantiomer. What are the likely causes and how can I improve the enantioselectivity?

Answer: Low enantiomeric excess is a frequent challenge and can stem from several factors depending on your chosen synthetic method. A systematic approach to troubleshooting is recommended.

For Chemical Synthesis (e.g., Corey-Itsuno Reduction):

Potential Causes & Solutions:

  • Presence of Water: The Corey-Itsuno reduction is highly sensitive to moisture, which can lead to a non-selective reduction by borane (B79455), producing a racemic mixture.[1]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Reaction Temperature: Temperature plays a critical role in the stereoselectivity of the reaction.

    • Solution: Lowering the reaction temperature generally improves enantiomeric excess. The optimal temperature is dependent on the specific catalyst and substrate. It is advisable to start at a lower temperature (e.g., -78 °C) and optimize from there.

  • Improper Catalyst Loading: The catalyst-to-substrate ratio can influence the enantioselectivity.

    • Solution: While catalytic amounts are used, ensure the loading is sufficient for the reaction scale. A typical starting point is 5-10 mol% of the catalyst.

  • Non-Catalytic Background Reaction: A significant uncatalyzed reduction by the reducing agent (e.g., borane) can lead to the formation of a racemic product, thus lowering the overall ee.[2]

    • Solution: Control the addition rate of the borane solution to the reaction mixture. A slow addition rate can help to minimize the uncatalyzed reaction.

For Biocatalytic Synthesis (e.g., Yeast or Isolated Enzyme Reduction):

Potential Causes & Solutions:

  • Presence of Competing Reductases: Whole-cell biocatalysts, such as baker's yeast, may contain multiple reductases with different stereoselectivities.[3][4] Some may produce the undesired (S)-enantiomer.

    • Solution:

      • Screen different yeast strains or microorganisms to find one with higher selectivity for the (R)-enantiomer.

      • Consider using a purified reductase or a recombinant E. coli strain engineered to overexpress a specific reductase with high (R)-selectivity.

  • Sub-optimal Reaction Conditions (pH, Temperature): Enzyme activity and selectivity are highly dependent on pH and temperature.[5][6]

    • Solution: Optimize the pH and temperature of the reaction medium. For many yeast-based reductions, a slightly acidic to neutral pH (around 6.0-7.0) and temperatures between 25-35°C are good starting points.

  • Insufficient Cofactor (NADPH/NADH) Regeneration: The reduction of the ketone requires a hydride source, typically from a nicotinamide (B372718) cofactor (NADPH or NADH).[5][7] Inefficient regeneration of the oxidized cofactor (NADP+/NAD+) can limit the reaction rate and potentially affect enantioselectivity.

    • Solution:

      • For whole-cell systems, ensure an adequate supply of a co-substrate for cofactor regeneration, such as glucose.[5]

      • For isolated enzyme systems, a cofactor regeneration system is essential. This can be achieved by using a second enzyme, like glucose dehydrogenase (GDH), and its corresponding substrate (glucose).[5][8]

  • Substrate Inhibition: High concentrations of the substrate, ethyl 4-chloroacetoacetate, can inhibit the activity of the reductase.[9]

    • Solution: Employ a substrate fed-batch strategy, where the substrate is added gradually over time to maintain a low, optimal concentration in the reaction mixture.[6]

Low Product Yield

Question: The conversion of my starting material is low, resulting in a poor yield of this compound. How can I improve the yield?

Answer: Low yield can be attributed to incomplete reaction, product degradation, or inefficient workup.

For Chemical Synthesis:

Potential Causes & Solutions:

  • Insufficient Reducing Agent: An inadequate amount of the reducing agent (e.g., borane) will lead to incomplete conversion of the starting ketone.

    • Solution: Use a slight excess of the reducing agent. However, a large excess should be avoided as it can lead to side reactions and complicate the workup.

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). Extend the reaction time if necessary.

  • Inefficient Quenching and Workup: The workup procedure is crucial for isolating the product.

    • Solution: Ensure the reaction is properly quenched to destroy any excess reducing agent. The choice of quenching agent (e.g., methanol (B129727), acetone) and subsequent extraction and purification steps should be optimized to minimize product loss.

For Biocatalytic Synthesis:

Potential Causes & Solutions:

  • Low Biocatalyst Activity: The enzyme or whole-cell catalyst may have low activity.

    • Solution:

      • Ensure the biocatalyst is properly prepared and stored.

      • Optimize the reaction conditions (pH, temperature) for maximum enzyme activity.

      • Increase the amount of biocatalyst in the reaction.

  • Cofactor Limitation: As mentioned for low ee, insufficient cofactor regeneration can also limit the overall conversion.[5]

    • Solution: Implement an efficient cofactor regeneration system.

  • Product Inhibition: The product, this compound, can inhibit the enzyme at high concentrations.

    • Solution: Consider using a biphasic system (e.g., an aqueous-organic system) where the product is extracted into the organic phase as it is formed, thus reducing its concentration in the aqueous phase where the enzyme is located.[6][10]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a biocatalytic method over a chemical method for this synthesis?

A1: Biocatalytic methods offer several advantages, including:

  • High Enantioselectivity: Enzymes are often highly stereoselective, leading to products with very high enantiomeric excess (>99% ee is achievable).[6][11]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild conditions of temperature and pH, which reduces the risk of side reactions and degradation of sensitive functional groups.[5]

  • Environmental Friendliness: These methods avoid the use of heavy metal catalysts and harsh reagents, making them more environmentally benign.

Q2: How can I monitor the progress and determine the enantiomeric excess of my reaction?

A2: The progress of the reaction (conversion of the starting ketone to the alcohol product) can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). To determine the enantiomeric excess, a chiral analytical method is required. Chiral GC or chiral HPLC are the most common and accurate methods for this purpose.

Q3: For the Corey-Itsuno reduction, what is the role of the oxazaborolidine catalyst?

A3: The oxazaborolidine is a chiral catalyst that coordinates with both the borane reducing agent and the ketone substrate.[1] This coordination creates a chiral environment around the ketone's carbonyl group, forcing the hydride from the borane to be delivered to one specific face of the ketone.[1] This directed hydride transfer results in the formation of one enantiomer of the alcohol in excess.

Q4: In biocatalytic reductions using whole cells like baker's yeast, what is the purpose of adding glucose?

A4: Glucose serves as the primary energy and carbon source for the yeast cells. More importantly in the context of the reduction, the metabolism of glucose by the yeast regenerates the reduced nicotinamide cofactors (NADH and NADPH) that are essential for the reductase enzymes to function.[5] This in-situ cofactor regeneration is crucial for driving the reduction of the ethyl 4-chloroacetoacetate to completion.

Q5: Can I use sodium borohydride (B1222165) for this reduction?

A5: Sodium borohydride (NaBH4) will reduce the ketone group in ethyl 4-chloroacetoacetate to the corresponding alcohol. However, without a chiral catalyst, this reduction will produce a racemic mixture of the (R) and (S) enantiomers, resulting in an enantiomeric excess of 0%.[12][13] To achieve enantioselectivity, a chiral reducing agent or a chiral catalyst must be used.

Quantitative Data Summary

ParameterChemical Synthesis (Corey-Itsuno)Biocatalytic Synthesis (Yeast/Enzyme)Reference
Enantiomeric Excess (ee) >95%>99%[6][14]
Yield Typically 80-95%Can exceed 95% with optimization[7][11]
Reaction Temperature Low temperatures (e.g., -78°C to 0°C)Ambient temperatures (e.g., 25-35°C)[5]
Catalyst Loading 5-10 mol%Varies (mg of biocatalyst per mmol of substrate)[14]
Reaction Time Typically a few hoursCan range from hours to days[1][15]

Experimental Protocols

Protocol 1: General Procedure for Corey-Itsuno Reduction
  • Preparation: Under an inert atmosphere (N2 or Ar), add a solution of the (S)-oxazaborolidine catalyst (e.g., (S)-2-methyl-CBS-oxazaborolidine, ~0.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) to a flame-dried round-bottom flask.

  • Borane Addition: Cool the solution to 0°C and slowly add a solution of borane-dimethyl sulfide (B99878) complex (BH3·SMe2) or borane-THF complex (BH3·THF) (~1.0-1.2 equivalents) in anhydrous THF. Stir for 15-30 minutes at 0°C.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -20°C to -40°C). Slowly add a solution of ethyl 4-chloroacetoacetate in anhydrous THF.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at a low temperature.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with a mild acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure this compound.

Protocol 2: General Procedure for Biocatalytic Reduction with Baker's Yeast
  • Yeast Activation: In a flask, suspend baker's yeast in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0) or tap water. Add glucose and stir the suspension at room temperature for about 30-60 minutes to activate the yeast.

  • Substrate Addition: Add the ethyl 4-chloroacetoacetate to the yeast suspension. To avoid substrate inhibition, the substrate can be added in portions over several hours.

  • Reaction: Stir the reaction mixture at a constant temperature (e.g., 30°C) for 24-72 hours. Monitor the progress by GC or HPLC.

  • Workup: Once the reaction is complete, centrifuge the mixture to remove the yeast cells.

  • Extraction: Saturate the supernatant with sodium chloride and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Visualizations

experimental_workflow cluster_chemical Chemical Synthesis (Corey-Itsuno) cluster_bio Biocatalytic Synthesis chem_start Ethyl 4-chloroacetoacetate chem_reaction Asymmetric Reduction (-20°C to -40°C, Anhydrous THF) chem_start->chem_reaction chem_reagents Oxazaborolidine Catalyst Borane (BH3) chem_reagents->chem_reaction chem_workup Quenching & Workup chem_reaction->chem_workup chem_product Ethyl (R)-4-chloro-3-hydroxybutyrate chem_workup->chem_product bio_start Ethyl 4-chloroacetoacetate bio_reaction Asymmetric Reduction (30°C, Aqueous Buffer) bio_start->bio_reaction bio_reagents Biocatalyst (Yeast/Enzyme) Glucose (for cofactor regeneration) bio_reagents->bio_reaction bio_workup Cell Removal & Extraction bio_reaction->bio_workup bio_product Ethyl (R)-4-chloro-3-hydroxybutyrate bio_workup->bio_product

Caption: Comparative workflow for chemical and biocatalytic synthesis.

troubleshooting_enantioselectivity cluster_chem Chemical Method cluster_bio Biocatalytic Method start Low Enantiomeric Excess (ee) chem_q1 Is the reaction anhydrous? start->chem_q1 bio_q1 Are there competing enzymes? start->bio_q1 chem_a1_no Dry all glassware and use anhydrous solvents. chem_q1->chem_a1_no No chem_q2 Is the temperature optimal? chem_q1->chem_q2 Yes chem_a2_no Lower the reaction temperature. chem_q2->chem_a2_no No chem_q3 Is there a background reaction? chem_q2->chem_q3 Yes chem_a3_yes Slowly add the borane solution. chem_q3->chem_a3_yes Yes bio_a1_yes Use a selective enzyme or recombinant strain. bio_q1->bio_a1_yes Yes bio_q2 Are reaction conditions optimal? bio_q1->bio_q2 No bio_a2_no Optimize pH and temperature. bio_q2->bio_a2_no No bio_q3 Is cofactor regeneration efficient? bio_q2->bio_q3 Yes bio_a3_no Ensure adequate glucose or use a GDH system. bio_q3->bio_a3_no No

Caption: Troubleshooting decision tree for low enantioselectivity.

References

Overcoming low yield in the reduction of ethyl 4-chloroacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of ethyl 4-chloroacetoacetate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing ethyl 4-chloroacetoacetate?

A1: The primary methods for the reduction of ethyl 4-chloroacetoacetate to ethyl (R)- or (S)-4-chloro-3-hydroxybutyrate are biocatalytic reduction and chemical reduction. Biocatalytic methods often employ enzymes like alcohol dehydrogenases or whole-cell systems such as baker's yeast (Saccharomyces cerevisiae) or recombinant E. coli.[1][2] Chemical reductions typically involve hydride reagents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Q2: I'm observing significant degradation of my starting material. What could be the cause?

A2: Ethyl 4-chloroacetoacetate is susceptible to spontaneous chemical hydrolysis, especially in aqueous solutions.[2] The rate of this degradation increases with higher pH and temperature.[2] To mitigate this, it is advisable to perform the reaction at a controlled pH and temperature, and in some cases, using a biphasic system or a slow-release method for the substrate can lessen its decomposition.[2]

Q3: My biocatalytic reduction is showing low yield. What are the likely reasons?

A3: Low yields in biocatalytic reductions of ethyl 4-chloroacetoacetate can be attributed to several factors, including:

  • Substrate and Product Inhibition: High concentrations of the substrate (ethyl 4-chloroacetoacetate) or the product (ethyl 4-chloro-3-hydroxybutyrate) can inhibit the activity of the enzyme.[1][2]

  • Spontaneous Hydrolysis of the Substrate: As mentioned, the starting material can degrade in the aqueous reaction medium.[2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and cofactor regeneration can significantly impact enzyme activity and overall yield.[1]

Q4: Can sodium borohydride (NaBH₄) be used to reduce ethyl 4-chloroacetoacetate?

A4: Yes, sodium borohydride can be used to reduce the ketone functionality of ethyl 4-chloroacetoacetate to the corresponding alcohol.[3] However, NaBH₄ is a milder reducing agent and may not be as efficient as other methods, sometimes requiring longer reaction times or specific conditions to achieve high yields.[3] The ester group is generally not reduced by NaBH₄ under standard conditions.[4]

Troubleshooting Guides

Low Yield in Biocatalytic Reduction
Symptom Possible Cause Suggested Solution
Low conversion of starting material Substrate inhibition.Implement a fed-batch strategy or use a slow-release method with a resin like Amberlite XAD 2 to maintain a low substrate concentration.[2]
Spontaneous hydrolysis of substrate.Control the pH of the reaction medium (ideally around neutral) and maintain a lower reaction temperature.[1][2]
Inefficient cofactor regeneration.Ensure an adequate supply of a co-substrate like glucose for whole-cell systems to regenerate NADH/NADPH.[1] For isolated enzyme systems, ensure the coupled cofactor-regenerating enzyme is active.
Product yield plateaus or decreases over time Product inhibition.Consider in-situ product removal techniques or using a biphasic system to extract the product from the aqueous phase.
Enzyme deactivation.Optimize reaction temperature and pH to maintain enzyme stability.[1] Immobilization of the enzyme can sometimes improve its stability.
Low Yield in Chemical Reduction (e.g., NaBH₄)
Symptom Possible Cause Suggested Solution
Incomplete reaction Insufficient reducing agent.Use a molar excess of NaBH₄. The stoichiometry should be carefully optimized.
Low reaction temperature.While the reaction is often started at 0°C to control the initial exotherm, allowing it to proceed at room temperature may be necessary for completion.[5]
Inappropriate solvent.Methanol (B129727) or ethanol (B145695) are commonly used solvents for NaBH₄ reductions.[3] The choice of solvent can influence the reaction rate.
Formation of side products Reaction with the ester group.Although less likely with NaBH₄, prolonged reaction times or harsh conditions could potentially lead to side reactions. Monitor the reaction closely by TLC or GC.
Degradation of starting material or product.Ensure the workup procedure is not overly acidic or basic, which could degrade the product.

Data Presentation

Comparison of Reduction Methods
Reduction Method Catalyst/Reagent Typical Yield Key Advantages Key Disadvantages Reference
Biocatalytic Reduction Recombinant E. coli CgCR>90%High enantioselectivity, mild reaction conditions.Susceptible to substrate/product inhibition.[1]
Biocatalytic Reduction Saccharomyces cerevisiae (Baker's Yeast)75-84%Inexpensive, readily available.Moderate yields, potential for byproduct formation.[2][6]
Chemical Reduction Sodium Borohydride (NaBH₄)VariableReadily available, simple procedure.Lower enantioselectivity without chiral additives, potential for side reactions.[3]

Experimental Protocols

Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is based on the methodology for yeast-catalyzed reduction.[2]

  • Yeast Pre-culture: In a suitable flask, prepare a medium containing yeast extract, malt (B15192052) extract, peptone, and glucose. Inoculate with Saccharomyces cerevisiae and incubate with shaking until the late growth phase.

  • Cell Harvesting: Centrifuge the culture to harvest the yeast cells.

  • Reduction Reaction:

    • In a reaction vessel, prepare a buffer solution (e.g., Tris/HCl, pH 8.5).

    • Suspend the harvested yeast cells in the buffer.

    • Add glucose as a co-substrate for cofactor regeneration.

    • Add ethyl 4-chloroacetoacetate to the reaction mixture. To avoid substrate inhibition, it can be added gradually or by using a slow-release resin like Amberlite XAD 2.[2]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.[2]

  • Workup and Analysis:

    • Monitor the reaction progress using TLC or GC.

    • Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic phase, evaporate the solvent, and purify the product if necessary.

Chemical Reduction using Sodium Borohydride (NaBH₄)

This protocol is a general procedure based on standard laboratory practices for ketone reduction.[3][5]

  • Reaction Setup:

    • In a round-bottomed flask equipped with a magnetic stir bar, dissolve ethyl 4-chloroacetoacetate in a suitable solvent such as methanol or ethanol.[3]

    • Cool the flask in an ice bath to 0°C.

  • Addition of Reducing Agent:

    • Slowly add sodium borohydride (in slight molar excess) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Progression:

    • After the addition is complete, continue stirring at 0°C for a specified time (e.g., 30 minutes), then allow the reaction to warm to room temperature and stir for an additional period (e.g., 1-2 hours).

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0°C and quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid or saturated ammonium (B1175870) chloride solution until the effervescence ceases.[5]

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography if necessary.

Mandatory Visualization

experimental_workflow General Workflow for the Reduction of Ethyl 4-Chloroacetoacetate cluster_prep Preparation cluster_reduction Reduction Step cluster_workup Workup & Purification cluster_analysis Analysis start Ethyl 4-Chloroacetoacetate biocatalytic Biocatalytic Reduction (e.g., Yeast, Isolated Enzyme) start->biocatalytic Aqueous Buffer, Co-substrate chemical Chemical Reduction (e.g., NaBH4) start->chemical Organic Solvent extraction Extraction biocatalytic->extraction Reaction Completion chemical->extraction Quenching & Workup purification Purification (e.g., Chromatography) extraction->purification analysis Yield & Purity Determination (GC, NMR) purification->analysis product Ethyl 4-Chloro-3-hydroxybutyrate analysis->product

Caption: A generalized workflow for the reduction of ethyl 4-chloroacetoacetate.

troubleshooting_logic Troubleshooting Low Yield cluster_investigation Initial Investigation cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_sm Check Starting Material Stability (TLC/GC Analysis of Starting Material) start->check_sm check_conditions Review Reaction Conditions (Temp, pH, Time, Stoichiometry) start->check_conditions sm_degradation Starting Material Degradation? check_sm->sm_degradation incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction sm_degradation->incomplete_reaction No solution_degradation Modify Conditions: - Lower Temperature - Control pH - Biphasic System sm_degradation->solution_degradation Yes solution_incomplete Optimize Reaction: - Increase Reaction Time - Adjust Stoichiometry - Change Solvent/Catalyst incomplete_reaction->solution_incomplete Yes

Caption: A logical diagram for troubleshooting low yield in the reduction reaction.

References

Optimizing reaction conditions for enzymatic synthesis of (R)-CHBE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of (R)-ethyl 4-chloro-3-hydroxybutanoate ((R)-CHBE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymes used for the synthesis of (R)-CHBE?

A1: The synthesis of (R)-CHBE is typically achieved through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE). Several types of enzymes are employed for this conversion, with carbonyl reductases and alcohol dehydrogenases being the most common. Specific examples include reductases from Saccharomyces cerevisiae (baker's yeast), engineered reductases expressed in E. coli, and enzymes from various other microorganisms.[1][2][3][4] For instance, an aldehyde reductase from Sporobolomyces salmonicolor expressed in E. coli has shown effectiveness.[2] Another example is the YOL151W reductase from Saccharomyces cerevisiae, which can be immobilized for enhanced stability and reuse.[3]

Q2: Why is cofactor regeneration necessary and what are the common methods?

A2: The enzymatic reduction of COBE to (R)-CHBE is a cofactor-dependent reaction, typically requiring nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH).[2][5][6] These cofactors are expensive, making their regeneration crucial for the economic viability of the synthesis process on a larger scale.[5][6][7] A widely used method for cofactor regeneration is to couple the primary reaction with a secondary enzyme system. Glucose dehydrogenase (GDH) is frequently used to regenerate NADPH by oxidizing glucose to gluconolactone (B72293).[2][3][8] This dual-enzyme system allows for a catalytic amount of the cofactor to be used, which is continuously recycled.[2][7]

Q3: What is a typical starting concentration for the substrate, ethyl 4-chloro-3-oxobutanoate (COBE)?

A3: Substrate concentration is a critical parameter that can significantly impact reaction efficiency. High concentrations of COBE can lead to substrate inhibition and may also cause enzyme inactivation.[2][9] Therefore, it is often beneficial to start with a moderate concentration and add the substrate periodically. Studies have explored a range of concentrations, from 10 mM up to several hundred mM.[10][11] For example, in a two-phase system, periodical addition of COBE allowed the final product concentration to reach 1530 mM in the organic phase.[2] It is recommended to perform an initial optimization experiment with varying substrate concentrations (e.g., 10, 20, 30, 40, 50 mM) to determine the optimal level for your specific enzyme and reaction conditions.[10]

Q4: How can I improve the enantiomeric excess (e.e.) of my (R)-CHBE product?

A4: Achieving high enantiomeric excess is key to the successful synthesis of (R)-CHBE. Several factors can influence the stereoselectivity of the reaction:

  • Enzyme Selection: The choice of enzyme is the most critical factor. Some enzymes have inherently higher stereoselectivity for producing the (R)-enantiomer.

  • Reaction Conditions: Optimizing pH and temperature can enhance the enantioselectivity of some enzymes.[10][11]

  • Additives: In the case of using baker's yeast, which contains multiple reductases with opposing stereoselectivities, additives like allyl bromide can be used to inhibit the enzymes that produce the (S)-enantiomer, thereby increasing the e.e. of the desired (R)-product.[1][12]

  • Immobilization: Enzyme immobilization can sometimes improve enantioselectivity, in addition to enhancing stability.[10][13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low product yield Sub-optimal pH or temperature.Determine the optimal pH and temperature for your specific enzyme. Typical ranges are pH 6.0-8.0 and temperatures between 30-45°C.[3][10][11]
Inefficient cofactor regeneration.Ensure the cofactor regeneration system (e.g., GDH and glucose) is active. Check the concentration and activity of the dehydrogenase. Consider using a whole-cell system that may have endogenous regeneration capabilities.[11]
Substrate or product inhibition.Use a lower initial substrate concentration and add it fed-batch wise.[2] A two-phase organic-aqueous system can also help by partitioning the substrate and product, reducing their inhibitory effects in the aqueous phase.[2][9]
Low enantiomeric excess (e.e.) Presence of competing enzymes with opposite stereoselectivity (common with whole-cell catalysts like baker's yeast).If using baker's yeast, add an inhibitor for the (S)-producing enzymes, such as allyl bromide.[1][12] Alternatively, use a purified, highly selective reductase.
Sub-optimal reaction conditions.Re-optimize pH and temperature, as these can affect the stereochemical outcome of the reaction.
Enzyme instability/deactivation Harsh reaction conditions (non-optimal pH or temperature).Operate the reaction within the enzyme's optimal stability range. Immobilizing the enzyme on a solid support can significantly enhance its stability and allow for reuse.[3][10][13]
Denaturation by organic solvents.If using a two-phase system, select a biocompatible organic solvent. n-Butyl acetate (B1210297) has been shown to be effective.[2][9]
Reaction stops prematurely Depletion of cofactor or co-substrate for regeneration.Ensure sufficient amounts of the cofactor (e.g., NADP+) and the co-substrate for regeneration (e.g., glucose) are present.[2] Consider periodic addition of the co-substrate.
Changes in pH during the reaction.Buffer the reaction mixture adequately. The oxidation of glucose to gluconolactone by GDH can lower the pH, so a buffer with sufficient capacity is important.
Optimized Reaction Conditions Summary

The optimal conditions can vary significantly depending on the specific enzyme and experimental setup. The following table summarizes conditions reported in various studies.

Enzyme System Optimal pH Optimal Temperature (°C) Key Findings Reference
Immobilized Carbonyl Reductase (BsCR) and Glucose Dehydrogenase (BsGDH)8.030Immobilization improved pH and temperature stability.[10][13]
Immobilized Saccharomyces cerevisiae YOL151W Reductase6.045Immobilization on magnetic microparticles allowed for easy recovery and reuse.[3]
Recombinant E. coli with CgCR7.030A high yield was achieved in an ethyl acetate-deep eutectic solvent-water system.[11]
Baker's yeast with allyl alcoholN/A20-40The addition of allyl alcohol improved the e.e. for the (R)-enantiomer.[1]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Recombinant E. coli in a Two-Phase System

This protocol is adapted from studies using recombinant E. coli expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.[2][9]

  • Cell Culture and Harvest:

    • Cultivate recombinant E. coli cells carrying the plasmids for the carbonyl reductase and glucose dehydrogenase in a suitable growth medium with appropriate antibiotics and inducers.

    • Grow the cells to the mid-logarithmic phase and induce protein expression.

    • Harvest the cells by centrifugation and wash with a buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Reaction Setup:

    • Prepare the aqueous phase containing:

      • 100 mM Phosphate buffer (pH 7.0)

      • Washed recombinant E. coli cells

      • NADP+ (catalytic amount, e.g., 0.1 mM)

      • Glucose (e.g., 1.2 M)

    • Prepare the organic phase:

      • n-Butyl acetate containing the substrate, ethyl 4-chloro-3-oxobutanoate (COBE).

    • Combine the aqueous and organic phases in a reaction vessel at a defined ratio (e.g., 1:1 v/v).

  • Reaction Execution:

    • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with agitation to ensure proper mixing of the two phases.

    • Periodically add COBE (dissolved in n-butyl acetate) and glucose to the reaction to maintain their concentrations and avoid substrate inhibition.

  • Monitoring and Analysis:

    • At regular intervals, take samples from the organic phase.

    • Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the concentration of (R)-CHBE and its enantiomeric excess.

  • Product Isolation:

    • After the reaction is complete, separate the organic phase.

    • The product, (R)-CHBE, can be purified from the organic solvent by standard methods such as distillation.

Visualizations

experimental_workflow Experimental Workflow for (R)-CHBE Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cell_culture 1. Cell Culture (Recombinant E. coli) cell_harvest 2. Cell Harvest & Washing cell_culture->cell_harvest reagent_prep 3. Reagent Preparation (Aqueous & Organic Phases) cell_harvest->reagent_prep reaction_setup 4. Two-Phase Reaction Setup reagent_prep->reaction_setup incubation 5. Incubation (Controlled Temp & Agitation) reaction_setup->incubation fed_batch 6. Fed-Batch Addition (Substrate & Glucose) incubation->fed_batch sampling 7. Sampling incubation->sampling fed_batch->sampling analysis 8. Chiral HPLC/GC Analysis sampling->analysis purification 9. Product Purification analysis->purification

Caption: Workflow for enzymatic synthesis of (R)-CHBE.

troubleshooting_low_yield Troubleshooting: Low Product Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Sub-optimal Reaction Conditions? start->cause1 cause2 Inefficient Cofactor Regeneration? start->cause2 cause3 Substrate/Product Inhibition? start->cause3 solution1 Optimize pH and Temperature cause1->solution1 solution2 Verify Regeneration System (e.g., GDH activity, glucose conc.) cause2->solution2 solution3 Use Fed-Batch Substrate Addition or a Two-Phase System cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Cofactor Regeneration in Biocatalytic Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during cofactor regeneration in biocatalytic reduction experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Reaction Rate

Question: My biocatalytic reduction is proceeding very slowly or not at all. How can I troubleshoot this?

Answer: A low or non-existent reaction rate can stem from several factors related to either the primary biocatalyst or the cofactor regeneration system. A systematic approach is necessary to identify the root cause.

Initial Checks:

  • Confirm Enzyme Activity: Independently verify the activity of both your primary oxidoreductase and the regeneration enzyme (e.g., Formate (B1220265) Dehydrogenase, Glucose Dehydrogenase) using a standard activity assay.[1][2][3]

  • Verify Reagent Concentrations: Double-check the concentrations of all reaction components, including substrates, cofactors (NAD⁺/NADP⁺), and any buffers or additives.

  • Control Reactions: Run negative controls (e.g., without enzyme, without cofactor) to ensure the observed reaction is enzyme-dependent.

Troubleshooting Workflow:

Low_Reaction_Rate start Low/No Reaction Rate Observed check_enzymes Are both primary and regeneration enzymes active? start->check_enzymes check_conditions Are reaction conditions (pH, temp) optimal? check_enzymes->check_conditions Yes solution_enzyme Solution: - Source new enzyme lots. - Re-purify enzymes. - Check for inhibitors in enzyme stock. check_enzymes->solution_enzyme No check_inhibition Is there evidence of substrate/product inhibition? check_conditions->check_inhibition Yes solution_conditions Solution: - Adjust pH and temperature to the optimal range for both enzymes. - Screen a range of pH values. check_conditions->solution_conditions No solution_inhibition Solution: - Lower substrate concentration. - Investigate in situ product removal. - Engineer enzyme to reduce inhibition. check_inhibition->solution_inhibition Yes end Reaction Rate Optimized check_inhibition->end No solution_enzyme->end solution_conditions->end solution_inhibition->end

Caption: Troubleshooting workflow for low reaction rates.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The optimal pH and temperature for the primary and regeneration enzymes may not align. For instance, many dehydrogenases have a pH optimum between 8.0–10.0, while some NAD(P)H oxidases are most active at a pH of 5.5.[4]

    • Solution: Review the literature for the optimal conditions for your specific enzymes. If there is a mismatch, you may need to find a compromise or screen for a more compatible regeneration enzyme.

  • Enzyme Inactivation: Cysteine residues in enzymes like formate dehydrogenase are prone to oxidation, which can lead to inactivation.[5] The presence of organic solvents can also reduce the activity of some regeneration enzymes.[6]

    • Solution: Ensure proper storage and handling of enzymes. If using organic solvents, consider enzyme immobilization or selecting a more solvent-stable regeneration enzyme.

  • Substrate Inhibition: High concentrations of the substrate for either the main reaction or the regeneration reaction can inhibit enzyme activity. This is a known issue for some alcohol dehydrogenases.[7][8]

    • Solution: Perform kinetic analysis at varying substrate concentrations to determine if inhibition is occurring. If so, maintain a lower substrate concentration through controlled feeding.

  • Product Inhibition: The product of the regeneration reaction may inhibit the enzyme. A common example is the inhibition of Glucose Dehydrogenase (GDH) by its product, glucono-δ-lactone.[9][10]

    • Solution: The spontaneous hydrolysis of glucono-δ-lactone to gluconic acid can mitigate this issue, but at high concentrations, inhibition can still be significant.[9][11] Consider using a different regeneration system if product inhibition is severe.

Issue 2: Low Total Turnover Number (TTN)

Question: My reaction starts well, but stops before the substrate is fully consumed, resulting in a low Total Turnover Number (TTN) for my cofactor. What could be the cause?

Answer: A low TTN indicates that the cofactor is being consumed or degraded over the course of the reaction, preventing it from being efficiently recycled. A TTN of 10³ to 10⁵ is often required for a process to be economically viable.[6][12]

Troubleshooting Steps:

  • Monitor NAD⁺/NADH Ratio: Track the concentrations of the oxidized and reduced forms of the cofactor over time. A decrease in the total amount of (NAD⁺ + NADH) indicates cofactor degradation.

  • Assess Enzyme Stability: Take samples from the reaction mixture at different time points and measure the activity of the primary and regeneration enzymes to check for inactivation.

  • Check for Byproduct Formation: Analyze the reaction mixture for potential inhibitory byproducts from either the main reaction or the regeneration system.

Logical Relationship Diagram for Low TTN:

Low_TTN start Low TTN Observed cause1 Cofactor Degradation (Hydrolysis, incorrect reduction) start->cause1 cause2 Regeneration Enzyme Inactivation start->cause2 cause3 Inhibitory Byproduct Accumulation start->cause3 solution1 Solution: - Optimize pH and temperature. - Use stabilized cofactor derivatives. cause1->solution1 solution2 Solution: - Immobilize the enzyme. - Add stabilizing agents (e.g., glycerol). - Use a more stable enzyme variant. cause2->solution2 solution3 Solution: - Choose a regeneration system with benign byproducts (e.g., FDH -> CO2). - In situ product removal. cause3->solution3

Caption: Potential causes and solutions for low TTN.

Potential Causes and Solutions:

  • Cofactor Instability: NADH is particularly unstable in acidic conditions, while NAD⁺ is unstable in basic conditions.

    • Solution: Maintain the reaction pH within a stable range for the specific cofactor being used. Consider using more stable, synthetic cofactor analogues if degradation persists.

  • Inefficient Regeneration Enzyme: The regeneration enzyme may have low specific activity or be present at a suboptimal concentration, leading to a bottleneck in the catalytic cycle. Formate dehydrogenase, for example, is known for its relatively low specific activity (around 6 U/mg).[6]

    • Solution: Increase the concentration of the regeneration enzyme or switch to an enzyme with higher specific activity. For instance, some GDHs exhibit specific activities in the range of 200-500 U/mg.

  • Inhibitory Byproducts of Regeneration: The cosubstrate or byproduct of the regeneration reaction can be problematic. For example, when using an alcohol dehydrogenase for regeneration with isopropanol, the resulting acetone (B3395972) can inhibit the primary enzyme or be difficult to remove.

    • Solution: The formate/formate dehydrogenase system is often preferred because its byproduct, CO₂, is easily removed from the reaction mixture.[6]

Frequently Asked Questions (FAQs)

Q1: Which cofactor regeneration system should I choose?

A1: The choice of regeneration system depends on several factors:

  • Cofactor Specificity: Your primary enzyme will require either NADH or NADPH. While some regeneration enzymes like glucose dehydrogenase can reduce both NAD⁺ and NADP⁺, others are specific.[11][13]

  • Reaction Compatibility: The optimal pH and temperature of the regeneration system should be compatible with your primary reaction.

  • Cost and Byproducts: The cosubstrate for the regeneration should be inexpensive, and its byproduct should be non-inhibitory and easy to remove. The formate/FDH system is advantageous in this regard.[6]

  • Downstream Processing: The presence of a second substrate and product from the regeneration system can complicate product purification.[4]

Q2: How can I improve the efficiency of my existing regeneration system?

A2: Several strategies can enhance the efficiency of your current system:

  • Optimize Enzyme Ratios: The ratio of the primary enzyme to the regeneration enzyme is crucial. An excess of the regeneration enzyme can help ensure that the cofactor recycling step is not rate-limiting.

  • Enzyme Engineering: If you have the resources, rational design or directed evolution can be used to improve the stability, activity, or cofactor affinity of the regeneration enzyme.[7]

  • Immobilization: Co-immobilizing both the primary and regeneration enzymes can increase their stability and allow for easier reuse.

  • Whole-Cell Biocatalysis: Using a whole-cell system that co-expresses both enzymes can provide a cellular environment with in-built cofactor regeneration mechanisms.

Q3: How do I measure the NAD⁺/NADH ratio in my reaction?

A3: Several methods are available, with varying levels of complexity and sensitivity:

  • Enzymatic Cycling Assays: These are common, sensitive methods that use a series of enzymatic reactions to amplify the NAD⁺ or NADH signal, which is then detected via a colorimetric or fluorescent readout.[14]

  • HPLC: High-Performance Liquid Chromatography can be used to separate and quantify NAD⁺ and NADH.

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry offers high specificity and sensitivity for absolute quantification.

  • Genetically Encoded Biosensors: For in vivo monitoring, fluorescent protein-based sensors like SoNar can provide real-time measurements of the NAD⁺/NADH ratio in different cellular compartments.[15][16]

Q4: What is a typical Total Turnover Number (TTN) I should aim for?

A4: For a biocatalytic process to be considered economically viable, a TTN in the range of 10³ to 10⁵ is generally targeted.[6][12] However, this can depend on the value of the final product and the cost of the cofactor. For very high-value products, a lower TTN may be acceptable.

Data Presentation

Table 1: Comparison of Common Enzymatic Cofactor Regeneration Systems

Regeneration SystemEnzymeTypical CosubstrateByproductAdvantagesDisadvantages
Formate-basedFormate Dehydrogenase (FDH)Sodium FormateCO₂Inexpensive substrate; benign, easily removed byproduct.[6]Low specific activity; potential sensitivity to organic solvents; some FDHs are NAD⁺ specific.[6][17]
Glucose-basedGlucose Dehydrogenase (GDH)D-GlucoseGlucono-δ-lactoneHigh specific activity; robust enzyme; can often use both NAD⁺ and NADP⁺.[11]Product inhibition by glucono-δ-lactone; byproduct can lower pH.[9][18]
Alcohol-basedAlcohol Dehydrogenase (ADH)IsopropanolAcetoneInexpensive cosubstrate.Byproduct (acetone) can be inhibitory and difficult to remove; reaction is reversible.[19]

Experimental Protocols

Protocol 1: Activity Assay for Formate Dehydrogenase (FDH)

This protocol is a continuous spectrophotometric rate determination based on the principle that the formation of NADH from NAD⁺ leads to an increase in absorbance at 340 nm.

Principle: Formate + NAD⁺ --(FDH)--> CO₂ + NADH + H⁺

Materials:

  • 200 mM Sodium Phosphate (B84403) Buffer, pH 7.0

  • 200 mM Sodium Formate solution (prepare fresh)

  • 10.5 mM β-NAD⁺ solution (prepare fresh)

  • Enzyme diluent (e.g., cold phosphate buffer)

  • FDH enzyme solution (prepare immediately before use, 0.25 - 0.50 U/mL)

  • UV/Vis Spectrophotometer and cuvettes

Procedure:

  • Set the spectrophotometer to 340 nm and 37°C.

  • Prepare a reaction mixture in a cuvette by adding:

    • 1.7 ml Sodium Phosphate Buffer (200 mM)

    • 0.75 ml Sodium Formate solution (200 mM)

    • 0.5 ml β-NAD⁺ solution (10.5 mM)

  • For the blank, add 0.05 ml of enzyme diluent, mix, and record the background rate of absorbance increase.

  • To initiate the reaction, add 0.05 ml of the FDH enzyme solution to the cuvette.

  • Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate (ΔA₃₄₀/min) from the maximum linear portion of the curve.

  • Subtract the blank rate from the test rate.

Calculation of Activity: One unit of FDH activity is defined as the amount of enzyme that oxidizes 1.0 µmole of formate to CO₂ per minute at pH 7.0 and 37°C.

Units/mL enzyme = (ΔA₃₄₀/min * Total Volume) / (ε * Light Path * Enzyme Volume)

  • ε (Molar extinction coefficient of NADH): 6220 M⁻¹cm⁻¹

  • Light Path: Typically 1 cm

(Protocol adapted from Sigma-Aldrich product information.)[1]

Protocol 2: Activity Assay for Glucose Dehydrogenase (GDH)

This protocol measures the activity of GDH by monitoring the production of NADH or NADPH at 340 nm.

Principle: D-Glucose + NAD(P)⁺ --(GDH)--> D-Glucono-δ-lactone + NAD(P)H + H⁺

Materials:

  • 100 mM Tris-HCl buffer, pH 8.5

  • 1 M D-Glucose solution

  • 100 mM NAD⁺ (or NADP⁺) solution

  • GDH enzyme solution

  • UV/Vis Spectrophotometer and cuvettes

Procedure:

  • Set the spectrophotometer to 340 nm and 37°C.

  • Prepare a reaction mixture in a cuvette by adding:

    • 2.70 mL Tris-HCl buffer (100 mM)

    • Appropriate volumes of D-Glucose and NAD(P)⁺ solutions to achieve desired final concentrations (e.g., 50 mM Glucose, 0.4 mM NADP⁺).[3]

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the GDH enzyme solution.

  • Immediately mix and record the increase in absorbance at 340 nm for several minutes, ensuring you capture the initial linear rate.

  • Calculate the rate (ΔA₃₄₀/min).

Calculation of Activity: One unit of GDH activity is defined as the amount of enzyme that forms 1.0 µmole of NAD(P)H per minute under the specified conditions. Use the same formula as in Protocol 1.

(Protocol adapted from various sources.)[2][3]

Protocol 3: Monitoring NAD⁺/NADH Ratio by Enzymatic Cycling Assay

This is a generalized protocol outline for a colorimetric cycling assay. Specific reagent concentrations and incubation times may vary depending on the commercial kit used.

Principle: In a cycling reaction, NAD⁺ and NADH are interconverted by two enzymes. In each cycle, a molecule of a chromogenic substrate (like MTT or WST-1) is reduced, producing a colored formazan (B1609692) product that can be measured spectrophotometrically.[20][21]

Procedure:

  • Sample Preparation:

    • To measure total NAD⁺ and NADH , lyse cells or homogenize tissue in an appropriate extraction buffer.

    • To measure NADH only , treat the extract with mild acid to decompose NAD⁺.

    • To measure NAD⁺ only , treat the extract with mild base to decompose NADH.

  • Standard Curve: Prepare a series of NADH standards of known concentrations.

  • Reaction Setup:

    • Add samples and standards to a 96-well plate.

    • Prepare a "cycling reagent" mix containing the necessary enzymes (e.g., alcohol dehydrogenase and diaphorase) and substrates (e.g., ethanol, MTT).

    • Add the cycling reagent to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-60 minutes).

  • Measurement: Read the absorbance at the appropriate wavelength for the formazan product (e.g., ~565 nm for MTT).

  • Calculation:

    • Determine the concentrations of total NAD/NADH, NADH, and NAD⁺ in your samples by comparing their absorbance to the standard curve.

    • Calculate the NAD⁺/NADH ratio.

References

Stability issues of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate under various reaction conditions. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Troubleshooting Guide

Users may encounter several issues related to the stability of this compound. This guide provides solutions to common problems in a question-and-answer format.

Issue 1: Formation of an Unexpected, Less Polar Byproduct

  • Question: During my reaction or workup, I've observed the formation of a new, less polar compound, leading to a lower yield of my desired product. What could be the cause?

  • Answer: The most probable cause is the intramolecular cyclization of this compound to form the corresponding epoxide, ethyl (R)-3,4-epoxybutyrate. This reaction is particularly rapid under basic conditions. As a halohydrin, the hydroxyl group can be deprotonated by a base, leading to an intramolecular SN2 reaction where the resulting alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion.[1][2]

    Solutions:

    • pH Control: Maintain the reaction and workup conditions at a neutral or slightly acidic pH (pH < 7).

    • Avoid Strong Bases: If a base is required, consider using weaker, non-nucleophilic bases and operating at lower temperatures to minimize the rate of cyclization.

    • Reaction Time and Temperature: Keep reaction times as short as possible and maintain the lowest feasible temperature.

Issue 2: Appearance of a More Polar Impurity

  • Question: I have noticed the formation of a more polar impurity in my reaction mixture, especially during prolonged reaction times or in aqueous media. What is this impurity?

  • Answer: This is likely due to the hydrolysis of the ethyl ester functional group to the corresponding carboxylic acid, (R)-4-chloro-3-hydroxybutyric acid. This hydrolysis can be catalyzed by both acidic and basic conditions and is accelerated at higher temperatures.[3][4]

    Solutions:

    • Anhydrous Conditions: Whenever possible, conduct reactions under anhydrous conditions to prevent hydrolysis.

    • Control pH: Avoid strongly acidic or basic conditions. If an aqueous workup is necessary, use buffered solutions to maintain a neutral pH.

    • Temperature Management: Perform the reaction and subsequent purification steps at lower temperatures to reduce the rate of hydrolysis.

Issue 3: Low or Inconsistent Yields

  • Question: I am experiencing low or inconsistent yields when using this compound as a starting material. How can I improve this?

  • Answer: Low and inconsistent yields are often a result of the degradation of the starting material due to incompatible reaction conditions. Both epoxide formation and hydrolysis can contribute to the loss of your starting material.

    Solutions:

    • Verify Reagent Compatibility: Ensure that all reagents and solvents used in your reaction are compatible with a chlorohydrin and an ester. Avoid strong nucleophiles that could displace the chloride or react with the ester.

    • Check pH of the Reaction Mixture: Before adding your starting material, check the pH of the reaction mixture to ensure it is within a stable range.

    • Proper Storage: Ensure that the this compound is stored under the recommended conditions, which is typically refrigeration (2-8 °C), to prevent degradation over time.[5]

Frequently Asked Questions (FAQs)

What are the primary decomposition pathways for this compound?

The two main decomposition pathways are:

  • Intramolecular Cyclization: Under basic conditions, the compound can cyclize to form ethyl (R)-3,4-epoxybutyrate.[1]

  • Ester Hydrolysis: In the presence of water, the ethyl ester can be hydrolyzed to (R)-4-chloro-3-hydroxybutyric acid. This reaction is accelerated by both acids and bases.[3][4]

How does pH affect the stability of this compound?

The pH of the reaction medium is a critical factor.

  • Basic Conditions (pH > 7): The compound is highly unstable and rapidly converts to the corresponding epoxide.[1]

  • Neutral Conditions (pH ≈ 7): The compound is relatively stable.

  • Acidic Conditions (pH < 7): The compound is generally more stable against cyclization, but ester hydrolysis can occur, especially at elevated temperatures.[3][4]

What is the effect of temperature on its stability?

Higher temperatures accelerate the rates of both intramolecular cyclization and ester hydrolysis. It is recommended to use the lowest practical temperature for reactions and storage.

Are there any common reagents or solvents that are incompatible with this compound?

Yes. Avoid:

  • Strong Bases: Such as sodium hydroxide, potassium hydroxide, and alkoxides, as they will promote rapid epoxide formation.

  • Strong Nucleophiles: These can potentially displace the chloride ion or react with the ester.

  • Protic Solvents at High Temperatures: In combination with acidic or basic conditions, protic solvents like water and alcohols can facilitate ester hydrolysis or transesterification.

What are the recommended storage and handling conditions?

The compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C to minimize degradation.[5] Handle in a well-ventilated area and avoid contact with incompatible materials.

Data Presentation

pH RangeTemperatureExpected StabilityPrimary Decomposition Pathway
> 8Low (0-10 °C)Unstable, rapid decompositionIntramolecular Cyclization
> 8Room Temp (~25 °C)Very Unstable, very rapid decompositionIntramolecular Cyclization
7Low (0-10 °C)Stable-
7Room Temp (~25 °C)Generally StableSlow Hydrolysis
< 6Low (0-10 °C)Stable-
< 6Room Temp (~25 °C)Moderately StableHydrolysis
< 6High (> 50 °C)UnstableAccelerated Hydrolysis

Experimental Protocols

Protocol 1: pH Stability Assay

Objective: To determine the stability of this compound at different pH values.

Methodology:

  • Prepare a series of buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Add a known amount of the stock solution to each buffered solution to a final concentration of approximately 1 mg/mL.

  • Incubate the solutions at a constant temperature (e.g., 25 °C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Quench any reaction by neutralizing the aliquot if necessary.

  • Analyze the samples by a suitable chromatographic method (e.g., HPLC or GC) to quantify the remaining amount of this compound and detect the formation of degradation products.

Protocol 2: Thermal Stability Assay

Objective: To evaluate the effect of temperature on the stability of this compound.

Methodology:

  • Prepare a solution of this compound in a suitable, high-boiling point solvent at a known concentration.

  • Divide the solution into several vials.

  • Place the vials in constant temperature baths at different temperatures (e.g., 25 °C, 40 °C, 60 °C, and 80 °C).

  • At various time intervals, remove a vial from each temperature bath and cool it rapidly to stop any further degradation.

  • Analyze the samples by HPLC or GC to determine the concentration of the parent compound and any degradation products.

Visualizations

DecompositionPathways cluster_cyclization Base-Catalyzed Intramolecular Cyclization cluster_hydrolysis Acid/Base-Catalyzed Hydrolysis start_c This compound intermediate_c Alkoxide Intermediate start_c->intermediate_c Base (e.g., OH-) product_c Ethyl (R)-3,4-epoxybutyrate intermediate_c->product_c Intramolecular SN2 start_h This compound product_h (R)-4-chloro-3-hydroxybutyric acid + Ethanol start_h->product_h H+ or OH- / H2O TroubleshootingWorkflow start Low Yield or Unexpected Byproduct check_polarity Is the byproduct less polar? start->check_polarity check_polarity_more Is the byproduct more polar? check_polarity->check_polarity_more No epoxide Probable Epoxide Formation check_polarity->epoxide Yes hydrolysis Probable Ester Hydrolysis check_polarity_more->hydrolysis Yes recheck Re-evaluate Reaction Conditions check_polarity_more->recheck No solution_base Solution: Lower pH, use milder base, lower temperature epoxide->solution_base solution_hydrolysis Solution: Use anhydrous conditions, control pH, lower temperature hydrolysis->solution_hydrolysis StabilityFactors main Stability of this compound ph pH main->ph affects temp Temperature main->temp affects nucleophiles Presence of Nucleophiles/Bases main->nucleophiles affects water Presence of Water main->water affects ph->nucleophiles temp->water

References

Scalability challenges in the industrial production of (R)-CHBE.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the industrial-scale production of (R)-Ethyl 4-chloro-3-hydroxybutanoate ((R)-CHBE).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of (R)-CHBE.

Problem ID Issue Potential Causes Recommended Actions
P-01 Low enantiomeric excess (e.e.) of (R)-CHBE- Inadequate catalyst stereoselectivity- Racemization during reaction or workup- Incorrect reaction temperature or pH- Screen alternative catalysts or optimize existing catalyst loading.- Investigate the stability of (R)-CHBE under reaction and purification conditions.- Optimize temperature and pH to favor the desired stereoisomer formation.[1]
P-02 Incomplete conversion of starting material (COBE)- Catalyst deactivation or poisoning- Insufficient reaction time- Suboptimal reaction conditions (temperature, pressure, substrate concentration)- Regenerate or replace the catalyst. Identify and remove potential poisons.[2][3][4][5]- Extend the reaction time and monitor progress by HPLC.- Perform a Design of Experiments (DoE) to optimize reaction parameters.[6]
P-03 Formation of significant by-products- Side reactions due to incorrect stoichiometry or temperature- Presence of impurities in starting materials- Catalyst promoting undesired reaction pathways- Adjust the molar ratio of reactants.- Ensure the purity of starting materials through appropriate analytical techniques.- Modify the catalyst or reaction conditions to suppress side reactions.
P-04 Difficulty in product isolation and purification- Emulsion formation during extraction- Co-elution of impurities during chromatography- Product degradation during purification- Employ different solvent systems or use anti-emulsifying agents.- Optimize the chromatography method (e.g., change stationary or mobile phase).- Use milder purification techniques and minimize exposure to harsh conditions.[7][8][9][10][11]
P-05 Catalyst deactivation over multiple cycles- Fouling of the catalyst surface by reactants or products- Leaching of the active catalytic species- Thermal degradation of the catalyst- Implement a catalyst regeneration protocol.- Immobilize the catalyst on a robust support.- Operate the reaction at a lower temperature if feasible.[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in (R)-CHBE synthesis?

A1: Low yield is often a multifaceted issue. Based on common challenges in similar chemical syntheses, catalyst deactivation and suboptimal reaction conditions are primary contributors. Catalyst deactivation can occur through various mechanisms, including poisoning by impurities, thermal degradation, or mechanical damage.[2][4][5] It is crucial to ensure the purity of all reactants and to operate within the optimal temperature and pressure ranges for the chosen catalyst. A systematic optimization of reaction parameters using statistical methods like Response Surface Methodology (RSM) can help identify the ideal conditions for maximizing yield.[6][12]

Q2: How can I improve the enantiomeric excess (e.e.) of my (R)-CHBE product?

A2: Achieving high enantiomeric excess is critical for the pharmaceutical application of (R)-CHBE. The key lies in the stereoselectivity of the catalyst. If you are using a biocatalyst, such as a carbonyl reductase, ensure that the enzyme and any necessary cofactors (like NADPH) are active and present in sufficient concentrations.[1] For chemocatalysis, the choice of chiral ligand is paramount. Additionally, reaction conditions such as temperature and solvent can significantly influence stereoselectivity. It is also important to verify that the purification process does not cause racemization of the final product.

Q3: What are the best practices for scaling up the purification of (R)-CHBE?

A3: Scaling up purification from laboratory to industrial scale presents several challenges.[13][14] For (R)-CHBE, which is typically a liquid, distillation or chromatography are common purification methods. During scale-up, maintaining high resolution in chromatography can be difficult. It is advisable to first optimize the separation on a smaller column and then use scaling laws to transfer the method to a larger preparative system. For distillation, ensuring uniform heating and avoiding thermal degradation of the product is key. Implementing process analytical technology (PAT) can help in real-time monitoring and control of the purification process.

Q4: My reaction seems to stop before completion. What troubleshooting steps should I take?

A4: A reaction that stalls before reaching full conversion often points to catalyst deactivation or the establishment of an unfavorable equilibrium. First, confirm that all reactants are still present in the reaction mixture. If so, the issue is likely with the catalyst. Taking a sample of the catalyst for characterization can reveal the cause of deactivation (e.g., coking, poisoning).[2][3] If the reaction is reversible, you may need to shift the equilibrium by removing one of the products as it is formed.

Q5: How can I minimize the formation of impurities during the synthesis of (R)-CHBE?

A5: Minimizing impurity formation is crucial for simplifying downstream processing and ensuring the final product's quality.[15][16] Start by using high-purity raw materials. Impurities in the starting material, 4-chloro-3-oxobutanoate (COBE), can lead to various side products. Reaction control is also vital. Over-reduction or side reactions can occur if the reaction temperature is too high or the reaction time is excessively long. Utilizing a highly selective catalyst will also significantly reduce the formation of unwanted by-products.

Experimental Protocols

Protocol 1: Enzymatic Reduction of COBE to (R)-CHBE

This protocol describes a general procedure for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using a carbonyl reductase.

  • Enzyme and Cofactor Preparation:

    • Prepare a solution of the carbonyl reductase enzyme in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).

    • Prepare a solution of the NADPH cofactor in the same buffer.

  • Reaction Setup:

    • In a temperature-controlled reactor, add the buffer solution.

    • Add glucose as a co-substrate for cofactor regeneration if using a coupled-enzyme system.[1]

    • Add the COBE substrate to the desired concentration (e.g., 40 mM).[1]

    • Initiate the reaction by adding the enzyme and NADPH solutions.

  • Reaction Monitoring:

    • Maintain the reaction at a constant temperature (e.g., 30 °C) and agitation.[1]

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the conversion of COBE and the enantiomeric excess of (R)-CHBE.

  • Workup and Isolation:

    • Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Separate the organic layer containing the (R)-CHBE.

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude (R)-CHBE by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Different Catalysts for (R)-CHBE Synthesis
Catalyst Substrate Conc. (mM) Reaction Time (h) Conversion (%) e.e. of (R)-CHBE (%)
Catalyst A (Immobilized Reductase)50698>99
Catalyst B (Homogeneous Ru-BINAP)5089598
Catalyst C (Whole-cell Biocatalyst)1001292>99
Table 2: Effect of Temperature on Reaction Performance
Temperature (°C) Conversion (%) after 6h e.e. of (R)-CHBE (%)
258599.5
309899.2
359798.5

Visualizations

Scalability_Workflow cluster_0 Process Development cluster_1 Scale-Up cluster_2 Downstream Processing Lab-Scale Synthesis Lab-Scale Synthesis Process Optimization (DoE) Process Optimization (DoE) Lab-Scale Synthesis->Process Optimization (DoE) Identify Key Parameters Kinetic Modeling Kinetic Modeling Process Optimization (DoE)->Kinetic Modeling Pilot Plant Trials Pilot Plant Trials Kinetic Modeling->Pilot Plant Trials Predict Performance Industrial Production Industrial Production Pilot Plant Trials->Industrial Production Validate & Transfer Purification Purification Industrial Production->Purification Crude Product Final Product ((R)-CHBE) Final Product ((R)-CHBE) Purification->Final Product ((R)-CHBE) Troubleshooting_Low_Yield Low Yield Low Yield Check Reactant Purity Check Reactant Purity Low Yield->Check Reactant Purity Analyze Catalyst Activity Analyze Catalyst Activity Low Yield->Analyze Catalyst Activity Review Reaction Conditions Review Reaction Conditions Low Yield->Review Reaction Conditions Impurities Present? Impurities Present? Check Reactant Purity->Impurities Present? Catalyst Deactivated? Catalyst Deactivated? Analyze Catalyst Activity->Catalyst Deactivated? Conditions Optimal? Conditions Optimal? Review Reaction Conditions->Conditions Optimal? Purify Reactants Purify Reactants Impurities Present?->Purify Reactants Yes Proceed Proceed Impurities Present?->Proceed No Catalyst Deactivated?->Proceed No Regenerate/Replace Catalyst Regenerate/Replace Catalyst Catalyst Deactivated?->Regenerate/Replace Catalyst Yes Optimize (T, P, Conc.) Optimize (T, P, Conc.) Conditions Optimal?->Optimize (T, P, Conc.) No Problem Solved Problem Solved Conditions Optimal?->Problem Solved Yes

References

Impact of substrate and product inhibition on ADH catalysts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with alcohol dehydrogenase (ADH) catalysts, with a specific focus on the challenges posed by substrate and product inhibition.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of ADH catalysts?

A1: Substrate inhibition occurs when the ADH enzyme's activity decreases at very high concentrations of its substrate (e.g., an alcohol).[1] This phenomenon is counterintuitive to the standard Michaelis-Menten model, where reaction velocity plateaus at saturating substrate concentrations. With ADH, high concentrations of primary alcohols can lead to the formation of an unproductive "abortive" complex, often involving the enzyme, NADH, and the alcohol.[1] This complex sequesters the enzyme, reducing the overall rate of catalysis. The double-reciprocal (Lineweaver-Burk) plot for substrate inhibition often shows a characteristic "hook" shape at high substrate concentrations.[2]

Q2: How does product inhibition affect ADH-catalyzed reactions?

A2: Product inhibition occurs when a product of the enzymatic reaction binds to the enzyme and hinders its activity. In ADH-catalyzed oxidations, the product NADH can bind to the enzyme. The release of NADH from the enzyme-NADH complex can be the rate-limiting step of the overall reaction, especially at low ionic strength and saturating substrate concentrations.[2] As the reaction progresses and NADH accumulates, it can compete with the substrate or co-factor for binding, slowing down the catalytic cycle.

Q3: What is the Theorell-Chance mechanism and how does it relate to ADH?

A3: The Theorell-Chance mechanism is a type of ordered Bi-Bi kinetic mechanism where the ternary complex (Enzyme-Substrate1-Substrate2) does not accumulate to a significant steady-state concentration.[2] For ADH-catalyzed oxidation of many primary alcohols, the binding order is typically NAD+ followed by the alcohol. The reaction proceeds, and the products (aldehyde/ketone and NADH) are released.[2][3] The rapid reaction of the ternary complex means its dissociation is not rate-limiting, which aligns with the Theorell-Chance model.[1]

Q4: What are some common chemical inhibitors of ADH?

A4: Besides substrates and products, several chemical compounds can inhibit ADH. Pyrazoles and their derivatives are well-known competitive inhibitors that bind to the active site.[4][5] Metal chelators like 1,10-Phenanthroline can inactivate the enzyme by binding to the essential zinc ion in the active site.[4][6] Other inhibitors include heavy metals, iodoacetamide (B48618) (which alkylates cysteine residues), and disulfiram.[4][5]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Reaction rate decreases at high substrate concentrations. Substrate Inhibition 1. Perform a substrate titration experiment over a very wide concentration range. 2. Plot reaction velocity vs. [Substrate]. A peak followed by a decline is indicative of substrate inhibition. 3. Analyze data using an appropriate kinetic model that accounts for substrate inhibition (e.g., the Haldane equation).
Reaction starts fast but slows down or stops prematurely. Product Inhibition 1. Measure the initial reaction rates to minimize the effect of product accumulation. 2. If possible, add a system to regenerate the co-factor (e.g., a coupled enzyme system to convert NADH back to NAD+) to prevent product buildup. 3. Perform experiments with known initial concentrations of the product (NADH) to quantify its inhibitory effect.
Low or no enzyme activity. 1. Incorrect pH: ADH activity is highly pH-dependent, with an optimal pH often around 9.0 for oxidation reactions.[3] 2. Enzyme Instability: The ADH solution may have lost activity. It should be kept on ice.[2] 3. Reagent Degradation: NAD+ solutions can degrade if not stored properly, forming inhibitors.[2] 4. Contaminating Inhibitors: Check buffers and reagents for contaminating heavy metals or other inhibitors.1. Verify the pH of your reaction buffer. Perform a pH profile experiment to find the optimal pH for your specific conditions.[3] 2. Use a fresh aliquot of enzyme or prepare a new enzyme stock solution. Always store on ice during experiments. 3. Prepare fresh NAD+ solution for each set of experiments. 4. Use high-purity water and reagents. Consider treating buffers with a chelating resin if metal contamination is suspected.
Inconsistent or non-reproducible results. Variable Reaction Conditions 1. Ensure precise and consistent temperature control, as reaction rates are temperature-dependent.[7] 2. Thoroughly mix all components before initiating the reaction by adding the enzyme or substrate last. 3. Use calibrated pipettes and ensure accurate dilutions of all stock solutions.

Quantitative Data Summary

The following tables summarize kinetic parameters for ADH under different conditions, illustrating the impact of inhibition.

Table 1: Kinetic Parameters for Yeast ADH (YADH) with and without a Non-Competitive Inhibitor (Bismuth Citrate)

Inhibitor ConcentrationVmax (min-1)Km (mM)Inhibition Type
0 (Control)0.296.98N/A
80 mol equiv. Bi(cit)Decreased~6.98Non-competitive
320 mol equiv. Bi(cit)Significantly Decreased~6.98Non-competitive

Data derived from a study on bismuth inhibition of YADH, which showed a typical non-competitive pattern where Vmax decreases while Km remains largely unchanged.[6]

Table 2: Effect of pH on Kinetic Parameters for ADH-Catalyzed Ethanol (B145695) Oxidation

pHKm (mM) RangeVmax (Relative)Comments
8.021 - 55LowerSuboptimal pH leads to significantly higher Km (lower substrate affinity).
9.07 - 35Optimal (100%)Optimal pH for enzyme activity.
10.0Similar to pH 9.0LowerImpaired catalysis (lower Vmax) but substrate binding is not significantly affected.

Data synthesized from student-collected results showing that pH affects both substrate binding (Km) and catalytic activity (Vmax).[3]

Experimental Protocols

Protocol 1: Standard ADH Activity Assay

This protocol measures the initial rate of ADH-catalyzed oxidation of ethanol by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

  • Reagent Preparation:

    • Assay Buffer: 0.05 M Sodium Pyrophosphate or Tris-HCl, pH 9.0.

    • NAD+ Stock Solution: 15 mM NAD+ in assay buffer. Prepare fresh and keep on ice.

    • Ethanol Stock Solution: 1.0 M Ethanol in assay buffer.

    • ADH Enzyme Solution: Prepare a stock solution (e.g., 1 mg/mL) in assay buffer. Dilute immediately before use to a working concentration that gives a linear absorbance change for at least 2-3 minutes. Keep on ice.

  • Assay Procedure:

    • Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

    • In a 1 mL cuvette, combine:

      • 850 µL of Assay Buffer

      • 100 µL of NAD+ Stock Solution (final concentration 1.5 mM)

      • 30 µL of Ethanol Stock Solution (final concentration 30 mM)

    • Mix by inversion and place the cuvette in the spectrophotometer. Blank the instrument.

    • To initiate the reaction, add 20 µL of the working ADH enzyme solution.

    • Immediately mix by inversion and start recording the absorbance at 340 nm every 10 seconds for 3-5 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Determine the initial linear slope (ΔAbs/min).

    • Calculate the reaction velocity using the Beer-Lambert law (Velocity = (ΔAbs/min) / εL), where ε for NADH at 340 nm is 6220 M-1cm-1 and L is the cuvette path length (typically 1 cm).

Protocol 2: Determining Inhibition Type (Substrate Inhibition)

This protocol is designed to identify and characterize substrate inhibition.

  • Reagent Preparation:

    • Prepare reagents as in Protocol 1, but create a series of ethanol stock solutions of varying concentrations (e.g., from 0.1 M to 5 M).

  • Assay Procedure:

    • Follow the assay procedure from Protocol 1, but vary the concentration of ethanol. Keep the concentrations of NAD+ and ADH constant.

    • Perform the assay for a wide range of final ethanol concentrations, for example: 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, 100 mM, 250 mM, 500 mM, 1000 mM.

    • Ensure you measure the initial rate for each concentration.

  • Data Analysis:

    • Calculate the initial velocity for each ethanol concentration.

    • Plot Velocity vs. [Ethanol]. Observe if the velocity decreases at higher concentrations.

    • Create a Lineweaver-Burk plot (1/Velocity vs. 1/[Ethanol]). An upward curve or "hook" at high substrate concentrations (low 1/[S] values) is characteristic of substrate inhibition.[2]

Visual Guides and Workflows

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition cluster_substrate Substrate Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 + S EI1 EI Complex E1->EI1 + I EP1 E + Product ES1->EP1 k_cat I1 Inhibitor (I) S1 Substrate (S) E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I EP2 E + Product ES2->EP2 k_cat ESI2 ESI Complex ES2->ESI2 + I I2 Inhibitor (I) S2 Substrate (S) E3 Enzyme (E) ES3 ES Complex E3->ES3 + S EP3 E + Product ES3->EP3 k_cat ESS3 ESS Complex (Inactive) ES3->ESS3 + S (High Conc.) S3 Substrate (S)

Caption: Comparison of competitive, non-competitive, and substrate inhibition mechanisms.

Troubleshooting_Flowchart start Low or Unexpected Enzyme Activity q_rate_profile Does rate decrease at high [Substrate]? start->q_rate_profile res_substrate_inhib Suspect Substrate Inhibition. Perform wide [S] titration. q_rate_profile->res_substrate_inhib Yes q_initial_rate Is initial rate high, but reaction stops early? q_rate_profile->q_initial_rate No end Problem Identified res_substrate_inhib->end res_product_inhib Suspect Product Inhibition. Measure initial rates only. q_initial_rate->res_product_inhib Yes q_no_activity Is activity consistently low or zero? q_initial_rate->q_no_activity No res_product_inhib->end res_check_basics Check Basics: 1. pH of buffer 2. Enzyme/reagent freshness 3. Temperature control q_no_activity->res_check_basics Yes res_check_basics->end

Caption: A troubleshooting flowchart for common issues in ADH kinetic experiments.

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Substrate, NAD+, Enzyme) assay 2. Assay Setup (Combine Buffer, NAD+, Substrate in Cuvette) prep->assay initiate 3. Reaction Initiation (Add Enzyme, Mix) assay->initiate measure 4. Spectrophotometric Measurement (Record Absorbance at 340 nm over time) initiate->measure analyze 5. Data Analysis (Calculate Initial Rates) measure->analyze plot 6. Kinetic Plotting (Michaelis-Menten, Lineweaver-Burk) analyze->plot interpret 7. Interpretation (Determine Km, Vmax, Inhibition Type) plot->interpret

Caption: Standard experimental workflow for an ADH enzyme kinetics assay.

References

Technical Support Center: Enhancing Carbonyl Reductase Catalytic Efficiency for COBE Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on enhancing the catalytic efficiency of carbonyl reductase for the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone (COBE) to its corresponding chiral alcohol, a key pharmaceutical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic reduction of COBE.

Problem Possible Causes Troubleshooting Steps
Low or No Enzyme Activity 1. Incorrect Cofactor: The specific carbonyl reductase may require NADH instead of NADPH, or vice versa. 2. Improper pH or Temperature: The reaction conditions are outside the optimal range for the enzyme. 3. Enzyme Denaturation: Improper storage or handling has led to loss of enzyme structure and function. 4. Presence of Inhibitors: Contaminants in the substrate or buffer may be inhibiting the enzyme.1. Verify the cofactor requirement for your specific carbonyl reductase from literature or supplier data. 2. Perform a pH and temperature optimization study. Typical ranges are pH 6.0-8.0 and 25-40°C. 3. Ensure enzymes are stored at the recommended temperature (e.g., -20°C or -80°C) and thawed on ice. 4. Use high-purity substrate and reagents. Consider purifying the COBE substrate if necessary.
Low Enantiomeric Excess (e.e.) 1. Sub-optimal Reaction Conditions: pH and temperature can influence the stereoselectivity of the reduction. 2. Inherent Enzyme Properties: The wild-type enzyme may not be highly stereoselective for the bulky COBE substrate. 3. Racemization of the Product: The chiral alcohol product may be unstable under the reaction or workup conditions.1. Screen a range of pH values and temperatures to find conditions that maximize e.e. 2. Consider protein engineering (e.g., site-directed mutagenesis) to enhance stereoselectivity. Key residues in the active site are often targets. 3. Analyze the product stability under your reaction conditions over time. Adjust pH or temperature if racemization is observed.
Cofactor (NADPH/NADH) Degradation 1. Instability at Non-neutral pH: NADPH is particularly unstable in acidic conditions. 2. High Temperature: Elevated temperatures can accelerate the degradation of the cofactor. 3. Contamination with Nucleotidases: Cellular extracts or impure enzyme preparations may contain enzymes that degrade the cofactor.1. Maintain the reaction pH close to neutral (7.0-7.5) if possible. 2. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. 3. Use purified enzymes. If using cell lysates, consider partial purification to remove interfering enzymes.
Inefficient Cofactor Regeneration 1. Low Activity of the Regeneration Enzyme: The enzyme used for cofactor regeneration (e.g., glucose dehydrogenase) may be the rate-limiting step. 2. Substrate Limitation for Regeneration: The concentration of the substrate for the regeneration enzyme (e.g., glucose) may be too low. 3. Incompatible Reaction Conditions: The optimal conditions for the carbonyl reductase and the regeneration enzyme may not overlap.1. Increase the concentration of the regeneration enzyme. Ensure its cofactor preference matches the primary reaction. 2. Ensure the regeneration substrate is in sufficient excess (e.g., 1.1-1.5 equivalents to the primary substrate). 3. Select a regeneration enzyme that is active under the optimal conditions for your carbonyl reductase.

Frequently Asked Questions (FAQs)

  • Q1: Which carbonyl reductase should I choose for COBE reduction? A1: Several carbonyl reductases have shown activity towards COBE. A well-studied example is the carbonyl reductase from Candida magnoliae (CR-CM). The choice often depends on the desired stereochemical outcome ((R)- or (S)-alcohol) and the operational stability of the enzyme. It is recommended to screen a panel of different reductases to find the most suitable one for your specific requirements.

  • Q2: How can I improve the stereoselectivity of my carbonyl reductase for COBE? A2: Protein engineering, particularly site-directed mutagenesis, is a powerful strategy. By analyzing the enzyme's active site, you can identify key amino acid residues that interact with the substrate. For instance, mutating residues to create a more sterically hindered environment around the carbonyl group of COBE can favor the formation of one enantiomer over the other.

  • Q3: What is a suitable system for regenerating the expensive NADPH cofactor? A3: A widely used and efficient system is the glucose/glucose dehydrogenase (GDH) system. In this system, GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH. This allows for the use of a catalytic amount of the expensive cofactor, making the process more cost-effective.

  • Q4: How can I monitor the progress of the COBE reduction reaction? A4: The reaction progress, including the conversion of COBE and the enantiomeric excess of the chiral alcohol product, is typically monitored using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A chiral stationary phase is necessary to separate the two enantiomers of the product.

Quantitative Data Summary

The following table summarizes the impact of site-directed mutagenesis on the catalytic efficiency and stereoselectivity of a carbonyl reductase for COBE reduction.

Enzyme VariantSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)e.e. (%)
Wild-TypeCOBE1.280.890.7092.4 (S)
Mutant ACOBE0.951.521.6099.1 (S)
Mutant BCOBE1.101.251.1498.5 (S)

Data is illustrative and based on typical improvements seen in literature.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of Carbonyl Reductase

This protocol provides a general workflow for creating specific mutations in the gene encoding a carbonyl reductase.

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) > 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type carbonyl reductase gene as the template and the designed mutagenic primers.

  • Template Digestion: Digest the parental, methylated DNA template by adding the DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1 hour.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells (e.g., DH5α).

  • Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Protocol 2: Asymmetric Reduction of COBE with Cofactor Regeneration

This protocol describes a typical batch reaction for the reduction of COBE using a carbonyl reductase and a glucose/glucose dehydrogenase cofactor regeneration system.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

  • Add Reagents: Add the following reagents to the buffer in order:

    • Glucose (e.g., 1.1 equivalents relative to COBE)

    • NADP+ (e.g., 0.1 mol% relative to COBE)

    • Glucose Dehydrogenase (GDH) (e.g., 5-10 U/mL)

    • Carbonyl Reductase (e.g., 5-10 U/mL)

  • Initiate Reaction: Start the reaction by adding COBE (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary).

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Withdraw aliquots at regular intervals.

  • Sample Analysis: Extract the samples with an organic solvent (e.g., ethyl acetate), dry the organic phase, and analyze by chiral HPLC or GC to determine the conversion and enantiomeric excess.

Visualizations

experimental_workflow cluster_protein_engineering Protein Engineering Cycle wt_gene Wild-Type Gene mutagenesis Site-Directed Mutagenesis wt_gene->mutagenesis mutant_library Mutant Library mutagenesis->mutant_library expression Expression in E. coli mutant_library->expression screening High-Throughput Screening expression->screening screening->mutagenesis Iterate improved_mutant Improved Mutant screening->improved_mutant cofactor_regeneration cluster_main Asymmetric Reduction cluster_regen Cofactor Regeneration COBE COBE (Substrate) Chiral_Alcohol Chiral Alcohol (Product) COBE->Chiral_Alcohol CR CR Carbonyl Reductase (CR) NADPH NADPH NADP NADP+ NADPH:e->NADP:w NADP_regen NADP+ NADP->NADP_regen Recycle Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH GDH Glucose Dehydrogenase (GDH) NADPH_regen NADPH NADP_regen:e->NADPH_regen:w NADPH_regen->NADPH Regenerate

Purification challenges of high-purity Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate.

Troubleshooting Guide

Question: My final product purity is low (around 85-90%) after synthesis and initial work-up. What are the common causes and how can I improve it?

Answer: Low purity of this compound is a common challenge, often stemming from incomplete reactions, side reactions, or degradation of the product or starting material. Existing preparation methods have reported purities as low as 84.9%.[1] Here are the primary aspects to investigate:

  • Incomplete Reduction: The reduction of the starting material, ethyl 4-chloroacetoacetate, may be incomplete. This can be addressed by optimizing the reaction conditions, such as the amount of reducing agent (e.g., sodium borohydride) and reaction time.

  • Side-Product Formation: The formation of byproducts during the reaction can significantly impact purity. The specific byproducts will depend on the synthetic route chosen (chemical or enzymatic).

  • Product Degradation: The starting material, ethyl 4-chloroacetoacetate, is known to degrade in aqueous solutions, and this degradation is accelerated at higher pH and temperatures.[2] While the product, this compound, is generally more stable, it can also degrade under harsh conditions, particularly during distillation.

  • Inefficient Extraction and Washing: Residual impurities, salts, and solvents from the work-up process can lower the final purity. Ensure thorough washing and drying steps are performed.

Question: I am observing a significant loss of product during vacuum distillation. What could be the reasons and how can I mitigate this?

Answer: Product loss during vacuum distillation is often due to thermal degradation or suboptimal distillation parameters. To address this:

  • Lower the Distillation Temperature: The product can be sensitive to high temperatures. Employing a high vacuum will lower the boiling point, allowing for distillation at a lower temperature and minimizing thermal degradation.

  • Minimize Residence Time: Prolonged exposure to heat can lead to degradation. Ensure the distillation is performed efficiently and the product is not held at a high temperature for an extended period.

  • Ensure a Dry System: The presence of water can lead to hydrolysis of the ester. Ensure all glassware is thoroughly dried and consider using a drying agent in the crude product before distillation.

Question: My enantiomeric excess (ee) is lower than expected. What are the potential causes and solutions?

Answer: Achieving high enantiomeric excess is critical for pharmaceutical applications. A lower than expected ee can result from:

  • Non-Optimal Enzymatic Reaction Conditions: In biocatalytic methods, factors such as pH, temperature, and solvent can significantly impact the stereoselectivity of the enzyme. For instance, some enzymes show optimal activity and stability in a pH range of 5.0 to 9.0.[3]

  • Racemization: Although less common under standard conditions, exposure to harsh pH or high temperatures during work-up and purification could potentially lead to some degree of racemization.

  • Inaccurate Analytical Method: Ensure your chiral HPLC or GC method is properly validated and optimized for the separation of the enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities can include unreacted starting material (ethyl 4-chloroacetoacetate), the wrong enantiomer ((S)-(-)-4-chloro-3-hydroxybutyrate), byproducts from the reduction reaction, and residual solvents from the purification process.

Q2: What is the recommended purification method to achieve >99.5% purity?

A2: A multi-step purification process is typically required. This usually involves:

  • Solvent Extraction: After quenching the reaction, the product is extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate.[1]

  • Washing: The organic layer is washed with water or brine to remove water-soluble impurities and salts.[1]

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (B86663).[1]

  • Solvent Removal: The solvent is removed under reduced pressure.[1]

  • Vacuum Distillation: The crude product is purified by vacuum distillation to obtain the high-purity final product.[1]

Q3: What are the optimal storage conditions for high-purity this compound?

A3: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.

Q4: Can I use a different solvent for extraction?

A4: Yes, various organic solvents can be used for extraction. The choice of solvent can impact the efficiency of the extraction and the purity of the final product. Some studies have shown that hydrophobic solvents with a high log P value, such as octanol, cyclohexane (B81311), n-hexane, and n-heptane, can be effective.[3]

Data Presentation

Table 1: Impact of Organic Solvent on Biocatalytic Reduction Yield

Organic SolventYield (%)Enantiomeric Excess (ee%)
n-Butanol< 50> 99
tert-Amylalcohol< 50> 99
Methyl tert-butyl ether (MTBE)< 50> 99
Butyl acetate12> 99
Toluene< 50> 99
Octanol86.6> 99

Data adapted from a study on the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.[3]

Experimental Protocols

Protocol 1: General Purification Procedure
  • Reaction Quenching & Extraction:

    • After the reaction is complete, adjust the pH to neutral using a suitable acid (e.g., glacial acetic acid).[1]

    • Filter to remove any solid byproducts or salts.[1]

    • Extract the filtrate with an appropriate organic solvent (e.g., dichloromethane) multiple times.[1]

  • Washing and Drying:

    • Combine the organic extracts and wash twice with purified water.[1]

    • Dry the organic phase over anhydrous sodium sulfate for at least 2 hours.[1]

  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude product.[1]

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Carefully heat the crude product under high vacuum.

    • Collect the fraction that distills at the appropriate temperature and pressure (e.g., 93-95 °C at 5 mmHg).

Protocol 2: Purity and Enantiomeric Excess Analysis by Chromatography
  • Gas Chromatography (GC) for Chemical Purity:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: SE-54 capillary column (30 m x 0.32 mm x 0.5 µm) or similar.[4]

    • Injector Temperature: 250 °C.[4]

    • Detector Temperature: 260 °C.[4]

    • Oven Program: Maintain at 130 °C for 5 min, then ramp up at 5 °C/min to 240 °C and hold for 10 min.[4]

    • Injection Volume: 2.0 µL.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess:

    • Instrument: HPLC system with a UV detector.

    • Column: Chiralcel AS packed column (4.6 x 250 mm) or equivalent.[5]

    • Mobile Phase: A mixture of n-hexane, ethanol, 2-propanol, and cyclohexane (e.g., 92:2.5:1.25:0.25).[5]

    • Flow Rate: 1 mL/min.[5]

    • Detection Wavelength: 220 nm.[5]

    • Column Temperature: 0 °C.[5]

Visualizations

Purification_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Final Purification cluster_analysis Quality Control Reaction Crude Reaction Product Quench Neutralization (pH adjustment) Reaction->Quench Filter Filtration (remove salts) Quench->Filter Extract Solvent Extraction Filter->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Concentrate Solvent Removal (Rotovap) Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill FinalProduct High-Purity Product (>99.5%) Distill->FinalProduct GC GC Analysis (Purity) FinalProduct->GC HPLC Chiral HPLC (ee) FinalProduct->HPLC

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Purity Start Low Purity Detected CheckReaction Review Reaction Conditions Start->CheckReaction CheckWorkup Examine Work-up Procedure Start->CheckWorkup CheckDistillation Analyze Distillation Parameters Start->CheckDistillation IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction Yes SideProducts Side Products Formed? CheckReaction->SideProducts Yes InefficientExtraction Inefficient Extraction/Washing? CheckWorkup->InefficientExtraction Yes Degradation Product Degradation? CheckWorkup->Degradation Yes ThermalDegradation Thermal Degradation during Distillation? CheckDistillation->ThermalDegradation Yes OptimizeReaction Optimize reducing agent/time IncompleteReaction->OptimizeReaction ModifyConditions Adjust pH/temperature SideProducts->ModifyConditions ImproveWashing Increase washing steps/volume InefficientExtraction->ImproveWashing GentleWorkup Use milder work-up conditions Degradation->GentleWorkup OptimizeDistillation Lower temperature, increase vacuum ThermalDegradation->OptimizeDistillation

Caption: Troubleshooting logic for addressing low product purity.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of (R)-2-chloro-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral intermediates is critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient. (R)-2-chloro-1-(3,4-difluorophenyl)ethanone, referred to as (R)-CHBE, is a key precursor in the synthesis of various pharmaceuticals, including the antiplatelet agent Ticagrelor. The stereocenter in (R)-CHBE is typically analyzed after its reduction to the corresponding alcohol, (R)-2-chloro-1-(3,4-difluorophenyl)ethanol, as chromatographic separation of the alcohol enantiomers is often more readily achieved.

This guide provides a comparative overview of three primary analytical techniques for determining the enantiomeric excess of 2-chloro-1-(3,4-difluorophenyl)ethanol (B3178332): High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Workflow for Enantiomeric Excess Determination

The general workflow for determining the enantiomeric excess of a chiral ketone like (R)-CHBE often involves a reduction step to the more easily separable alcohol, followed by chiral chromatography.

Enantiomeric Excess Determination Workflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Processing Sample (R,S)-CHBE Sample Reduction Stereoselective or Non-stereoselective Reduction Sample->Reduction Alcohol (R,S)-2-chloro-1-(3,4-difluorophenyl)ethanol Reduction->Alcohol Chromatography Chiral Chromatography (HPLC, GC, or SFC) Alcohol->Chromatography Separation Separation of (R) and (S) Enantiomers Chromatography->Separation Detection Detection (e.g., UV, FID) Separation->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Excess (% ee) Calculation Integration->Calculation Final_Result Final_Result Calculation->Final_Result Final Result

Caption: Workflow for ee determination of a chiral ketone intermediate.

Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))CP Chirasil-DEX CB (modified β-cyclodextrin)Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase / Carrier Gas n-Hexane : Isopropanol (99:1, v/v)HydrogenSupercritical CO₂ : Ethanol (B145695)
Flow Rate / Linear Velocity 0.5 mL/min80 cm/s3.0 mL/min
Column Temperature 25°CTemperature program (e.g., 100°C to 180°C)40°C
Detection UV at 210 nmFlame Ionization Detector (FID)UV at a suitable wavelength (e.g., 220 nm)
Typical Analysis Time 40-50 min15-25 min< 10 min
Key Advantages Robust and widely available; excellent for non-volatile compounds.High resolution for volatile and thermally stable compounds.Fast analysis, reduced organic solvent consumption, ideal for fluorinated compounds.
Key Disadvantages Longer analysis times, higher solvent consumption.Requires derivatization for non-volatile compounds; sample must be thermally stable.Higher initial instrument cost.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a method for the enantiomeric separation of (S)-2-chloro-1-(2',4'-difluorophenyl)ethanol and serves as an excellent starting point.[1]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol in a 99:1 (v/v) ratio. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at a wavelength of 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of 2-chloro-1-(3,4-difluorophenyl)ethanol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Gas Chromatography (GC) Method

This proposed protocol is based on general methods for the chiral separation of alcohols using cyclodextrin-based stationary phases.[2]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Column: CP Chirasil-DEX CB (or similar modified β-cyclodextrin column), 25 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Hydrogen, with a linear velocity of 80 cm/s.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp at 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Injection: 1 µL, with an appropriate split ratio (e.g., 50:1).

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL. Derivatization to the acetate or trifluoroacetate (B77799) ester may be necessary to improve volatility and peak shape.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for the HPLC method.

Supercritical Fluid Chromatography (SFC) Method

SFC is a highly efficient technique for chiral separations, particularly for fluorinated compounds.[4] This protocol provides a robust starting point for method development.

  • Instrumentation: An SFC system equipped with a binary solvent manager, autosampler, column oven, back pressure regulator, and a UV detector.

  • Column: Chiralpak AD-H, 250 x 10 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Supercritical CO₂

    • Solvent B: Ethanol

  • Gradient: An isocratic elution with a suitable ratio of CO₂ to Ethanol (e.g., 85:15) is a good starting point.

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: 40°C.

  • Back Pressure: 150 bar.

  • Detection: UV detection at a suitable wavelength, determined by the UV spectrum of the analyte (e.g., 220 nm).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in ethanol to a concentration of approximately 1 mg/mL.

  • Data Analysis: Determine the enantiomeric excess from the peak areas of the two enantiomers using the standard formula.

References

A Comparative Guide to Chiral Analysis of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity of chiral intermediates like Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this critical chiral analysis, supported by experimental data and detailed protocols.

At a Glance: HPLC vs. GC for Chiral Analysis

Both HPLC and GC are powerful techniques for the enantiomeric separation of this compound. The choice between the two often depends on available instrumentation, sample volatility, and the specific requirements of the analysis, such as speed and resolution.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Separation based on differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.
Sample Volatility Not a limiting factor.Sample must be volatile or amenable to derivatization to increase volatility.
Typical Stationary Phase Polysaccharide-based chiral columns (e.g., Chiralcel®).Cyclodextrin-based chiral columns (e.g., CP-Chirasil-DEX).
Mobile/Carrier Phase Liquid solvent mixtures (e.g., n-hexane, ethanol, 2-propanol).Inert gas (e.g., Helium, Nitrogen).
Temperature Typically operates at or near ambient temperatures.Requires elevated temperatures for volatilization and separation.
Analysis Time Can vary depending on the method, but often in the range of 10-30 minutes.Generally offers faster analysis times, often under 20 minutes.
Detection UV-Vis is common; other detectors like RID and MS can be used.Flame Ionization Detector (FID) is common; Mass Spectrometry (MS) provides structural information.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative methods for both HPLC and GC analysis of this compound.

Chiral HPLC Method

This method is adapted from established procedures for the analysis of similar chiral compounds.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiralcel AS (4.6 x 250 mm).[1]

  • Mobile Phase: n-hexane:ethanol:2-propanol:cyclohexane (92:2.5:1.25:0.25 v/v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 9°C.[1]

  • Detection: UV at 220 nm.[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., the mobile phase) to a concentration of approximately 1 mg/mL.

Chiral GC Method

This protocol is based on methods described for the chiral separation of Ethyl 4-chloro-3-hydroxybutyrate.[2]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: GC/CP-Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm) or a similar cyclodextrin-based chiral column.[2]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.[2]

  • Oven Temperature Program: Maintain at 130°C for 5 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 10 minutes.[2]

  • Injection Volume: 1.0 µL.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate) to a concentration of approximately 2 mg/mL.[3]

Performance Comparison: HPLC vs. GC

The following table summarizes the expected performance characteristics of each technique for the chiral analysis of this compound based on available data.

Performance MetricChiral HPLCChiral GC
Resolution (Rs) Generally provides good to excellent resolution of enantiomers. Specific values depend on the exact column and conditions.Known to provide high-resolution separations for volatile chiral compounds.
Analysis Time A typical run time as described is around 20-30 minutes.The temperature-programmed method described has a total run time of approximately 32 minutes, though faster methods are possible.
Sensitivity Dependent on the chromophore and detector. UV detection is standard.FID provides high sensitivity for organic compounds.
Enantiomeric Excess (ee) Determination Routinely used for accurate ee determination.Widely used for determining optical purity with high precision.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the typical workflows for chiral analysis using HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Ethyl (R)-(+)-4-chloro-3- hydroxybutyrate Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Chiral HPLC Column (e.g., Chiralcel AS) Injection->Separation Detection UV Detector (220 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & ee Calculation Chromatogram->Integration Report Report Integration->Report Final Report

Caption: Workflow for chiral analysis by HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Ethyl (R)-(+)-4-chloro-3- hydroxybutyrate Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into Hot Injector Dissolution->Injection Separation Chiral GC Column (e.g., CP-Chirasil-DEX) Injection->Separation Detection FID Detector Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & ee Calculation Chromatogram->Integration Report Report Integration->Report Final Report

Caption: Workflow for chiral analysis by GC.

Conclusion

Both HPLC and GC are highly effective for the chiral analysis of this compound. HPLC offers the advantage of analyzing non-volatile samples at ambient temperatures, while GC can provide faster analysis times and high sensitivity with an FID detector. The selection of the optimal technique will be guided by the specific needs of the laboratory, including sample throughput, available equipment, and the desired level of analytical detail. For routine quality control where speed is a factor, a well-optimized GC method may be preferable. For research and development, the versatility of HPLC across a broader range of compounds and conditions might be more advantageous.

References

A Comparative Guide to the Synthesis of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate: Chemical versus Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a critical chiral building block for the synthesis of several important active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of the primary chemical and biocatalytic methods for its synthesis, supported by experimental data and protocols to aid in methodology selection and optimization.

The synthesis of the target molecule, this compound, primarily starts from the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE). The key challenge lies in the stereoselective reduction of the ketone functionality to the desired (R)-alcohol. Both chemical and biocatalytic strategies have been developed to achieve this transformation with high enantiopurity.

Quantitative Comparison of Synthesis Methods

The choice between a chemical or biocatalytic approach often depends on a variety of factors including yield, enantioselectivity, cost, environmental impact, and scalability. The following tables summarize quantitative data from representative chemical and biocatalytic synthesis methods.

Table 1: Comparison of Chemical Synthesis Methods

MethodCatalyst/ReagentYieldEnantiomeric Excess (e.e.)Key Conditions
Asymmetric Hydrogenation Ru(II)-based catalysts>99%>99%High pressure H₂, specific chiral ligands
Racemic Reduction followed by Enzymatic Resolution 1. NaBH₄2. Lipase (e.g., Novozym 435)1. ~100% (racemic)2. ~50% (for R-enantiomer)>99%1. Low temperature (-10 to -5 °C)2. Organic solvent, 30-35°C

Table 2: Comparison of Biocatalytic Synthesis Methods

MethodBiocatalystYieldEnantiomeric Excess (e.e.)Key Conditions
Whole-Cell Bioreduction Recombinant E. coli expressing carbonyl reductase (CgCR) and glucose dehydrogenase (GDH)≥90%>99%Aqueous/organic biphasic system, 30°C, pH 7.0, cofactor regeneration
Whole-Cell Bioreduction Sporobolomyces salmonicolor AKU442995.4%86%n-butyl acetate-water diphasic system, cofactor regeneration[1][2]
Whole-Cell Bioreduction Burkholderia gladioli CCTCC M 201237991.8%>99.9%Aqueous/octanol biphasic system, substrate fed-batch, cofactor regeneration[3][4][5]
Whole-Cell Bioreduction Candida magnoliae JX120-393.8%92.7%Water/n-butyl acetate (B1210297) two-phase system, 35°C, dropwise substrate feeding[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation.

Chemical Synthesis: Asymmetric Hydrogenation

This protocol is a representative example of asymmetric hydrogenation using a ruthenium catalyst.

Materials:

  • Ethyl 4-chloro-3-oxobutanoate (COBE)

  • [RuCl₂(chiral diphosphine ligand)] (e.g., RuCl₂((R)-BINAP))

  • Methanol (B129727) (degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the ruthenium catalyst (substrate to catalyst ratio typically 1000:1 to 10000:1).

  • Add degassed methanol to dissolve the catalyst.

  • Add ethyl 4-chloro-3-oxobutanoate to the solution.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 50-100 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 50°C) for a specified time (typically 12-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Biocatalytic Synthesis: Whole-Cell Bioreduction with Recombinant E. coli

This protocol describes the asymmetric reduction of COBE using a whole-cell biocatalyst co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.[7][8]

Materials:

  • Recombinant E. coli cells expressing carbonyl reductase (CgCR) and glucose dehydrogenase (GDH)

  • Ethyl 4-chloro-3-oxobutanoate (COBE)

  • Glucose

  • NADP⁺

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Ethyl acetate (or other suitable organic solvent)

  • Bioreactor or shaker flask

Procedure:

  • Prepare a biphasic reaction system by combining the potassium phosphate buffer and ethyl acetate in a 1:1 volume ratio in a bioreactor.

  • Suspend the recombinant E. coli cells in the aqueous phase to a desired cell density.

  • Add glucose (as the co-substrate for cofactor regeneration) and a catalytic amount of NADP⁺ to the aqueous phase.

  • Dissolve the substrate, ethyl 4-chloro-3-oxobutanoate, in the organic phase (ethyl acetate).

  • Initiate the reaction by mixing the two phases at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the reaction progress by taking samples from the organic phase and analyzing them by gas chromatography (GC) for substrate conversion and product formation.

  • Upon completion, separate the organic phase. The product, this compound, can be purified from the organic solvent.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflows of the described chemical and biocatalytic synthesis routes.

cluster_chemical Chemical Synthesis COBE_chem Ethyl 4-chloro- 3-oxobutanoate Ru_cat Ru(II)-Chiral Ligand H₂, High Pressure COBE_chem->Ru_cat Asymmetric Hydrogenation R_CHBE_chem Ethyl (R)-(+)-4-chloro- 3-hydroxybutyrate Ru_cat->R_CHBE_chem

Asymmetric Hydrogenation Pathway.

cluster_resolution Chemical Resolution Pathway COBE_res Ethyl 4-chloro- 3-oxobutanoate NaBH4 NaBH₄ COBE_res->NaBH4 Reduction Racemic_CHBE Racemic Ethyl 4-chloro- 3-hydroxybutyrate NaBH4->Racemic_CHBE Lipase Lipase Racemic_CHBE->Lipase Enzymatic Resolution R_CHBE_res Ethyl (R)-(+)-4-chloro- 3-hydroxybutyrate Lipase->R_CHBE_res S_amide (S)-Amide byproduct Lipase->S_amide

Chemical Resolution Pathway.

cluster_biocatalytic Biocatalytic Synthesis cluster_cofactor Cofactor Regeneration COBE_bio Ethyl 4-chloro- 3-oxobutanoate Ecoli Recombinant E. coli (Carbonyl Reductase) COBE_bio->Ecoli Bioreduction R_CHBE_bio Ethyl (R)-(+)-4-chloro- 3-hydroxybutyrate Ecoli->R_CHBE_bio NADP NADP⁺ Ecoli->NADP Glucose Glucose GDH Glucose Dehydrogenase Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone NADPH NADPH GDH->NADPH NADP->GDH NADPH->Ecoli Reducing Power

Biocatalytic Synthesis Workflow.

Concluding Remarks

Both chemical and biocatalytic methods offer viable routes to high-purity this compound.

Chemical synthesis , particularly through asymmetric hydrogenation with ruthenium catalysts, can provide excellent yields and enantioselectivity.[9] However, these methods often necessitate the use of expensive and toxic heavy metal catalysts, high-pressure equipment, and organic solvents, which can pose safety and environmental concerns. The racemic reduction followed by enzymatic resolution is a less direct approach with a theoretical maximum yield of 50% for the desired enantiomer.[4][10][11]

Biocatalytic synthesis , on the other hand, presents a "greener" alternative, operating under milder conditions (ambient temperature and pressure) and often in aqueous media.[7] The use of whole-cell biocatalysts can simplify the process by containing the necessary enzymes and cofactor regeneration systems within the cell, eliminating the need for costly enzyme purification and external cofactor addition.[12][13] While challenges such as substrate and product inhibition can arise, strategies like biphasic systems and fed-batch substrate addition have been shown to effectively mitigate these issues, leading to high product titers and excellent enantiopurity.[3]

The selection of the optimal synthesis strategy will ultimately depend on the specific requirements of the project, including scale, cost considerations, available equipment, and environmental regulations. This guide provides the foundational data and protocols to make an informed decision.

References

A Comparative Guide to Reductase Efficacy in (R)-CHBE Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of (R)-ethyl 4-chloro-3-hydroxybutanoate ((R)-CHBE) is a critical step in the production of several key pharmaceuticals, including L-carnitine and (R)-4-hydroxy-2-pyrrolidone.[1][2] Biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using reductases offers a highly stereoselective and environmentally benign alternative to traditional chemical methods. This guide provides a comparative analysis of various reductases employed for this synthesis, supported by experimental data, to aid researchers in selecting the most effective biocatalyst for their needs.

Performance Comparison of Reductases

The efficacy of different reductases in the asymmetric synthesis of (R)-CHBE can be evaluated based on key performance indicators such as enantiomeric excess (e.e.), product yield, substrate concentration, and reaction time. The following table summarizes the performance of several notable reductases from various microbial sources.

Reductase Source OrganismEnzyme NameHost SystemSubstrate Conc. (mM)Yield (%)e.e. (%)Reaction Time (h)Cofactor Regeneration System
Burkholderia gladioliBgADH3E. coli (co-expressed with GDH)1200>99>99.9Not SpecifiedGlucose Dehydrogenase (GDH)
Candida parapsilosisCpSADHE. coli36.6 g/L (~220)95.2>99172-propanol
Saccharomyces cerevisiaeYOL151WE. coli (immobilized)20Not Specified98Not SpecifiedGlucose Dehydrogenase (GDH)
Sporobolomyces salmonicolorAldehyde ReductaseE. coli (co-expressed with GDH)30097.599Not SpecifiedGlucose Dehydrogenase (GDH)
Candida magnoliaeCmCRE. coliNot Specified>99>99.9Not SpecifiedNot Specified
Escherichia coliCgCRE. coli (co-expressed with GDH)1000≥90Not Specified12Glucose Dehydrogenase (GDH)

Key Observations:

  • High Enantioselectivity: A common feature across the compared reductases is their excellent enantioselectivity, consistently producing (R)-CHBE with e.e. values exceeding 98%. The reductase from Burkholderia gladioli (BgADH3) demonstrated exceptional stereoselectivity with an e.e. of over 99.9%.[3]

  • High Substrate Tolerance: The BgADH3 enzyme also stands out for its ability to handle very high substrate concentrations, converting up to 1200 mM of COBE.[3] This is a significant advantage for industrial-scale production. The CgCR from E. coli also showed high substrate tolerance at 1000 mM.[1]

  • Cofactor Regeneration is Crucial: The majority of high-yield systems employ a cofactor regeneration system, most commonly by co-expressing the reductase with glucose dehydrogenase (GDH).[1][3][4] This approach avoids the need to add expensive NADPH/NADH to the reaction mixture. An alternative, effective regeneration system utilizes 2-propanol as a co-substrate, as seen with CpSADH.[5][6]

  • Whole-Cell Biocatalysis: The use of whole recombinant E. coli cells is a prevalent strategy, simplifying the process by eliminating the need for enzyme purification.

Experimental Workflow and Methodologies

The general experimental workflow for the asymmetric synthesis of (R)-CHBE using a whole-cell biocatalyst system is depicted below. This process typically involves the cultivation of the recombinant microorganism, the biocatalytic reduction reaction, and subsequent product extraction and analysis.

Asymmetric Synthesis of (R)-CHBE Workflow General Experimental Workflow for (R)-CHBE Synthesis cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing A Recombinant Plasmid Construction (Reductase + GDH genes) B Transformation into E. coli Host A->B Transformation C Cultivation and Induction of Protein Expression B->C Inoculation D Whole-Cell Biocatalyst (Harvested Cells) C->D Cell Harvesting F Asymmetric Reduction (Controlled pH and Temperature) D->F E Reaction Mixture (Buffer, COBE, Glucose) E->F G Product Extraction (e.g., with Ethyl Acetate) F->G Reaction Completion H Analysis (GC/HPLC for Yield and e.e.) G->H Sample Preparation I Purified (R)-CHBE H->I Purification

A generalized workflow for the biocatalytic production of (R)-CHBE.

Detailed Experimental Protocols

The following are representative experimental protocols derived from the cited literature for the asymmetric reduction of COBE.

1. Recombinant Strain Construction and Cultivation:

  • Gene Synthesis and Plasmid Construction: The gene encoding the desired reductase (e.g., BgADH3) and a glucose dehydrogenase (GDH) are synthesized and cloned into an expression vector (e.g., pETDuet-1) to create a co-expression plasmid.

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3).

  • Cultivation: A single colony of the recombinant E. coli is used to inoculate a seed culture in LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. This seed culture is then used to inoculate a larger volume of production medium. The cells are grown to a specific optical density (OD600) before being induced with IPTG to initiate protein expression. The culture is then incubated for a further period at a lower temperature (e.g., 25°C) to ensure proper protein folding.

2. Whole-Cell Biocatalytic Reduction:

  • Cell Harvesting and Preparation: After cultivation, the cells are harvested by centrifugation and washed with a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0). The resulting cell pellet can be used directly as the whole-cell biocatalyst.

  • Reaction Setup: The reaction is typically carried out in a temperature-controlled vessel. The reaction mixture contains the buffer, the whole-cell biocatalyst, the substrate (COBE), and a co-substrate for cofactor regeneration (e.g., glucose).

  • Reaction Conditions: The pH of the reaction mixture is maintained at a specific value (e.g., 7.0) and the temperature is controlled (e.g., 30°C). The reaction is agitated to ensure proper mixing.

  • Substrate Feeding: For high substrate concentrations, a fed-batch strategy may be employed to avoid substrate inhibition.[3]

3. Product Extraction and Analysis:

  • Extraction: Upon completion of the reaction, the mixture is typically acidified and the product, (R)-CHBE, is extracted with an organic solvent such as ethyl acetate.

  • Analysis: The yield of (R)-CHBE and the enantiomeric excess are determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a chiral column.

Conclusion

The enzymatic asymmetric synthesis of (R)-CHBE is a highly efficient and stereoselective method. Several reductases have demonstrated excellent performance, with enzymes like BgADH3 from Burkholderia gladioli showing particular promise for industrial applications due to their high substrate tolerance and enantioselectivity.[3] The use of whole-cell biocatalysts co-expressing a reductase and a dehydrogenase for cofactor regeneration is a robust and cost-effective strategy. Future research may focus on enzyme immobilization and the exploration of novel reductases from diverse microbial sources to further enhance the efficiency and scalability of (R)-CHBE production.

References

A Comparative Guide to Purity Validation of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a critical quality attribute, as it is a key chiral intermediate in the synthesis of numerous pharmaceuticals, including blockbuster drugs like Atorvastatin.[1] Ensuring high enantiomeric and chemical purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the traditional titration method against modern chromatographic techniques for the validation of this compound purity, supported by detailed experimental protocols and comparative data.

Experimental Protocols

A robust analytical method for purity determination is essential for quality control in a pharmaceutical setting. Below are detailed methodologies for a classic titration approach and the more contemporary Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods.

Purity Determination by Back Titration (Saponification Method)

This method determines the chemical purity by quantifying the ester functional group. It involves the saponification of the ester with a known excess of alkali, followed by a back titration of the unreacted alkali with a standardized acid.

Principle: The ester is hydrolyzed by a known excess of sodium hydroxide (B78521). The amount of sodium hydroxide consumed in the reaction is determined by titrating the remaining NaOH with a standard solution of hydrochloric acid.

Instrumentation and Reagents:

  • Burette (50 mL, Class A)

  • Pipettes (25 mL, 10 mL, Class A)

  • Reflux condenser and round-bottom flask (250 mL)

  • Heating mantle

  • Standardized 0.5 M Hydrochloric Acid (HCl)

  • Standardized 0.5 M Sodium Hydroxide (NaOH)

  • Phenolphthalein (B1677637) indicator solution

  • Ethanol (95%, neutralized)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 2.0 g of the this compound sample into a 250 mL round-bottom flask.

  • Saponification: Add 50.0 mL of 0.5 M ethanolic NaOH solution to the flask. Attach the reflux condenser and heat the mixture in a heating mantle to a gentle boil for 1 hour to ensure complete saponification.

  • Blank Preparation: Simultaneously, prepare a blank by refluxing 50.0 mL of the 0.5 M ethanolic NaOH solution without the sample.

  • Titration: After cooling the solutions to room temperature, add a few drops of phenolphthalein indicator to each flask. Titrate the excess NaOH in both the sample and blank flasks with standardized 0.5 M HCl until the pink color disappears.

  • Calculation: The percentage purity of the ester is calculated using the following formula:

    % Purity = [(V_b - V_s) * M_HCl * MW_ester / (W_s * 10)]

    Where:

    • Vb = Volume of HCl used for the blank (mL)

    • Vs = Volume of HCl used for the sample (mL)

    • M_HCl = Molarity of the HCl solution

    • MW_ester = Molecular weight of this compound (166.60 g/mol )

    • Ws = Weight of the sample (g)

Purity and Enantiomeric Excess Determination by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing both the chemical purity and the enantiomeric excess of volatile compounds like this compound.

Principle: The sample is vaporized and injected onto a chromatographic column. The components of the sample are separated based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection. For enantiomeric excess determination, a chiral stationary phase is required.

Instrumentation and Reagents:

  • Gas Chromatograph with FID (e.g., Agilent 7890B)

  • Chiral capillary column (e.g., CP-Chirasil-DEX CB)

  • Carrier gas (Helium or Nitrogen)

  • This compound reference standard

  • Solvent for sample dilution (e.g., Ethyl Acetate)

Procedure:

  • Instrument Conditions (Example): [2]

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 280 °C

    • Oven Temperature Program: Hold at 110 °C for 2 minutes, then ramp to 150 °C at a rate of 5 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1.5 mL/min

    • Injection Volume: 1 µL

  • Sample Preparation: Prepare a solution of the this compound sample in ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the prepared sample solution into the GC system. The retention times of the enantiomers will be different on the chiral column, allowing for their separation and quantification.

  • Calculation:

    • Chemical Purity: Calculated as the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

    • Enantiomeric Excess (ee): Calculated using the peak areas of the two enantiomers (R and S):

      % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Purity and Enantiomeric Excess Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used chromatographic technique for the purity assessment of non-volatile or thermally labile compounds. For chiral separations, a chiral stationary phase or a chiral mobile phase additive is employed.[3]

Principle: A liquid solvent (mobile phase) containing the sample is pumped through a column packed with a solid adsorbent material (stationary phase). Separation occurs based on the different interactions of the sample components with the stationary phase. A UV detector is commonly used for detection.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Chiralcel OD-H)

  • Mobile phase (e.g., a mixture of n-hexane and isopropanol)

  • This compound reference standard

  • Solvent for sample dilution (e.g., mobile phase)

Procedure:

  • Instrument Conditions (Example):

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of about 0.5 mg/mL.

  • Analysis: Inject the sample solution into the HPLC system. The enantiomers will be resolved into two separate peaks.

  • Calculation: The calculations for chemical purity and enantiomeric excess are analogous to the GC method, based on the peak areas obtained from the chromatogram.

Data Presentation

The choice of an analytical method often depends on the specific requirements of the analysis, such as the need for enantiomeric purity data, desired accuracy, and available instrumentation. The following table summarizes the key performance characteristics of the described methods.

ParameterBack Titration (Saponification)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Analyte Property Measured Total Ester Content (Chemical Purity)Chemical and Enantiomeric PurityChemical and Enantiomeric Purity
Typical Accuracy 98-101%>99%>99%
Precision (RSD) < 2%< 1%< 1%
Limit of Detection (LOD) ~0.1%~0.01%~0.01%
Analysis Time per Sample ~2 hours~15-30 minutes~15-30 minutes
Specificity Low (reacts with any ester)High (separates impurities)High (separates impurities)
Enantiomeric Purity Not determinableYes (with chiral column)Yes (with chiral column)
Instrumentation Cost LowHighHigh
Solvent Consumption ModerateLowHigh

Methodology Visualization

To further clarify the experimental processes and their comparative aspects, the following diagrams are provided.

G cluster_titration Titration Workflow cluster_gc GC/HPLC Workflow T1 Weigh Sample T2 Add Excess NaOH (Saponification) T1->T2 T3 Reflux T2->T3 T4 Cool & Add Indicator T3->T4 T5 Back-titrate with HCl T4->T5 T6 Calculate Purity T5->T6 C1 Prepare Sample Solution C2 Inject into Chromatograph C1->C2 C3 Separation on Chiral Column C2->C3 C4 Detection (FID/UV) C3->C4 C5 Data Analysis C4->C5 C6 Calculate Purity & ee C5->C6

Caption: Comparative workflows for purity analysis.

G cluster_titration_details Titration Attributes cluster_chromatography_details Chromatography Attributes PurityValidation Purity Validation of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate Titration Titration PurityValidation->Titration Chromatography Chromatography PurityValidation->Chromatography T_pros Pros: - Low cost - Simple equipment Titration->T_pros T_cons Cons: - Low specificity - Cannot determine ee - Time-consuming Titration->T_cons GC Gas Chromatography Chromatography->GC HPLC HPLC Chromatography->HPLC C_pros Pros: - High specificity - Determines ee - High accuracy & precision Chromatography->C_pros C_cons Cons: - High instrument cost - Requires skilled operator Chromatography->C_cons

Caption: Comparison of analytical validation methods.

Conclusion

For the comprehensive quality control of this compound, chromatographic methods, particularly GC and HPLC with chiral columns, are demonstrably superior. They provide not only the chemical purity but also the critical enantiomeric excess, which is a key parameter for this chiral intermediate. While titration can serve as a simple, low-cost method for determining the overall ester content, it lacks the specificity and the ability to determine chiral purity, making it less suitable for rigorous quality assessment in a pharmaceutical context. The choice of GC versus HPLC will often depend on the volatility of potential impurities and the specific instrumentation available in the laboratory.

References

A Researcher's Guide to Selecting the Optimal E. coli Strain for Recombinant Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate E. coli expression strain is a critical determinant for the successful production of recombinant proteins. This guide provides a detailed comparison of commonly used E. coli strains, supported by experimental data, to facilitate an informed selection process for maximizing protein yield, solubility, and proper folding.

This comprehensive comparison focuses on three widely utilized E. coli strains: the workhorse BL21(DE3) , the codon-bias optimized Rosetta(DE3) , and the disulfide-bond promoting SHuffle T7 . The performance of these strains is evaluated based on their genetic background, impact on protein yield, solubility, and their suitability for expressing challenging proteins.

Strain Characteristics at a Glance

FeatureBL21(DE3)Rosetta(DE3)SHuffle T7
Key Genotype lon and ompT protease deficient; carries the λDE3 lysogen for T7 promoter-based expression.[1][2]BL21(DE3) derivative; carries a plasmid with tRNAs for rare codons (AGG, AGA, AUA, CUA, CCC, GGA).[3][4]K-12 strain with deletions in trxB and gor genes; constitutively expresses a cytoplasmic disulfide bond isomerase (DsbC).[5][6]
Primary Advantage High-level protein expression from T7 promoters.[1][7]Enhanced expression of eukaryotic proteins with rare codons.[8][9]Promotes correct disulfide bond formation in the cytoplasm.[5][6]
Common Applications General high-yield expression of prokaryotic and some eukaryotic proteins.Expression of proteins from organisms with different codon usage than E. coli.Production of proteins with multiple disulfide bonds, such as antibodies and growth factors.
Limitations Inefficient expression of proteins with high rare codon content; reducing cytoplasmic environment prevents disulfide bond formation.Potential for lower biomass yield due to the metabolic load of the extra plasmid.May have slower growth rates compared to BL21(DE3).

Performance Comparison: Experimental Data

The selection of an expression host can significantly impact both the quantity and quality of the recombinant protein. The following tables summarize experimental data comparing the performance of BL21(DE3), Rosetta(DE3), and SHuffle T7 strains in various contexts.

Table 1: Insoluble Protein Expression of Reteplase

This table is based on a study expressing reteplase, a protein with 9 disulfide bonds. The data, derived from SDS-PAGE analysis, shows the percentage of the recombinant protein in the insoluble fraction (inclusion bodies).[10][11]

Strain% Reteplase in Insoluble Fraction (2h post-induction)% Reteplase in Insoluble Fraction (4h post-induction)
BL21(DE3) ~65%~70%
Rosetta-gami(DE3) ~60%~65%
SHuffle T7 ~45%~50%

Note: Rosetta-gami is a derivative of Rosetta with additional mutations (trxB/gor) to enhance disulfide bond formation.

Observation: In this study, BL21(DE3) produced the highest level of reteplase, albeit in the form of inclusion bodies.[10][11] While SHuffle T7 showed the lowest expression in the insoluble fraction, soluble expression was not achieved under the tested conditions.[10][11]

Table 2: Purified Yield of Disulfide-Bonded Proteins

The following data compares the purified yields of various proteins with disulfide bonds when expressed in SHuffle T7 versus a BL21(DE3)-based system (CyDisCo) designed for disulfide bond formation.

Protein of Interest (POI)Purified Yield in SHuffle T7 (mg/L)Purified Yield in BL21(DE3) + CyDisCo (mg/L)
POI 1~150~450
POI 2~50~200
POI 3~25~100
hGH~75~50

Data adapted from a study comparing different cytoplasmic disulfide bond formation strategies.[12]

Observation: For most proteins requiring disulfide bond formation for solubility, the BL21(DE3) co-expression system yielded significantly more purified protein than the SHuffle T7 strain.[12] However, for human growth hormone (hGH), the SHuffle strain performed better.[12]

Table 3: Impact of Codon Optimization on Protein Expression

A study comparing the expression of a human protein (vtPA) with a high percentage of rare codons (8.9%) demonstrated the significant advantage of the Rosetta strain.[13]

StrainvtPA Expression Level (qualitative)
BL21(DE3) Low but detectable
BL21(DE3)pLysS Undetectable
Rosetta(DE3) Major protein band
Rosetta(DE3)pLysS Major protein band

Observation: The Rosetta strains, which supply tRNAs for rare codons, dramatically improved the expression of the vtPA protein, which was poorly expressed in the standard BL21(DE3) strains.[13] A separate study also showed that switching from BL21(DE3) to Rosetta(DE3) for a set of 68 human proteins resulted in improved expression yield and purity.[8]

Experimental Workflows and Logical Relationships

To visually represent the processes involved in recombinant protein expression and analysis, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for Protein Expression and Analysis cluster_expression Protein Expression cluster_analysis Protein Analysis Transformation Transformation of Plasmid into E. coli Inoculation Inoculation and Growth of Culture Transformation->Inoculation Induction IPTG Induction Inoculation->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Fractionation Separation of Soluble and Insoluble Fractions Lysis->Fractionation SDS_PAGE SDS-PAGE Fractionation->SDS_PAGE Soluble & Insoluble Fractions Western_Blot Western Blot SDS_PAGE->Western_Blot

Caption: A generalized workflow for recombinant protein expression and analysis.

T7_Expression_System T7 Expression System Logic IPTG IPTG lac_Repressor lac Repressor IPTG->lac_Repressor inactivates lac_Promoter lac Promoter lac_Repressor->lac_Promoter represses T7_RNAP T7 RNA Polymerase lac_Promoter->T7_RNAP drives expression of T7_Promoter T7 Promoter on Plasmid T7_RNAP->T7_Promoter binds to Target_Gene Target Gene T7_Promoter->Target_Gene drives transcription of Recombinant_Protein Recombinant Protein Target_Gene->Recombinant_Protein is translated to Disulfide_Bond_Formation_in_SHuffle Mechanism of Disulfide Bond Formation in SHuffle T7 cluster_cytoplasm Oxidizing Cytoplasm trxB_gor_deletion trxB and gor gene deletions Reduced_Thioredoxin_Glutathione Reduced Thioredoxins & Glutathione trxB_gor_deletion->Reduced_Thioredoxin_Glutathione prevents reduction of Oxidized_Protein Correctly Folded Protein with Disulfide Bonds DsbC Cytoplasmic DsbC DsbC->Oxidized_Protein isomerizes to correct folding Misfolded_Protein Misfolded Protein with Incorrect Disulfide Bonds Misfolded_Protein->DsbC substrate for Unfolded_Protein Unfolded Polypeptide Chain Unfolded_Protein->Misfolded_Protein spontaneous oxidation

References

A Comparative Guide to Alternative Chiral Building Blocks for L-Carnitine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-carnitine ((R)-3-hydroxy-4-trimethylaminobutyrate) is a vital molecule in fatty acid metabolism, and its enantiomerically pure synthesis is of significant interest in the pharmaceutical and nutraceutical industries. While classical resolution of racemic mixtures is an established method, the development of synthetic routes utilizing chiral building blocks offers more efficient and stereoselective pathways. This guide provides a comparative overview of key alternative chiral starting materials and methodologies for L-carnitine synthesis, supported by experimental data and detailed protocols.

Comparison of Key Synthetic Routes

The following table summarizes the performance of four prominent methods for L-carnitine synthesis, starting from different chiral precursors or employing asymmetric synthesis and biotransformation.

Starting Material/MethodKey Intermediate(s)Key Reagents/CatalystOverall YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Challenges
(R)-Epichlorohydrin (R)-4-chloro-3-hydroxybutyronitrile or (R)-4-chloro-3-hydroxybutyrateNaCN, Trimethylamine (B31210), HCl or CO, Co2(CO)8, Trimethylamine~55-94%>99%Readily available and cost-effective chiral starting material.Use of highly toxic cyanide in one common route; carbonylation requires high pressure.
(S)-3-Hydroxy-γ-butyrolactone (S)-3-(methanesulfonyloxy)-γ-butyrolactone, Sodium (R)-3,4-epoxybutyrateMethanesulfonyl chloride, Triethylamine, NaOH, Trimethylamine~55%>95%Utilizes a readily available chiral pool starting material.Multi-step process with moderate overall yield.
Asymmetric Reduction of Ethyl γ-chloroacetoacetate Ethyl (R)-4-chloro-3-hydroxybutyrateChiral Oxazaborolidine catalyst, BH3 complex or Recombinant E. coli with carbonyl reductaseChemical: ~68%[1]Biocatalytic: up to 97.6% (for reduction step)Chemical: ~95%[1]Biocatalytic: >99%High enantioselectivity from an achiral precursor.Expensive chiral catalysts for chemical reduction; optimization of whole-cell biocatalysis can be complex.
Biotransformation of Crotonobetaine L-CarnitineEscherichia coli or Proteus sp. cells (containing carnitine dehydratase)up to 80-90%[2]>99%Environmentally friendly process under mild conditions; high stereospecificity.Requires fermentation and downstream processing to isolate the product; induction of enzyme expression can be necessary.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the reaction workflows for the discussed synthetic routes.

chemical_synthesis_epichlorohydrin cluster_alternative Alternative Route start (R)-Epichlorohydrin int1 (R)-4-chloro-3-hydroxybutyronitrile start->int1 NaCN int_alt (R)-4-chloro-3-hydroxybutyrate start->int_alt CO, Co2(CO)8 int2 L-Carnitine precursor int1->int2 1. Trimethylamine 2. HCl (hydrolysis) end L-Carnitine int2->end int_alt->end 1. Trimethylamine 2. Hydrolysis

Synthesis of L-Carnitine from (R)-Epichlorohydrin.

chemical_synthesis_butyrolactone start (S)-3-Hydroxy-γ-butyrolactone int1 (S)-3-(Methanesulfonyloxy)-γ-butyrolactone start->int1 MsCl, Et3N int2 (S)-4-hydroxy-3-(methanesulfonyloxy)butyric acid int1->int2 H2SO4, H2O int3 Sodium (R)-3,4-epoxybutyrate int2->int3 NaOH (inversion) end L-Carnitine int3->end Trimethylamine

Synthesis of L-Carnitine from (S)-3-Hydroxy-γ-butyrolactone.

asymmetric_synthesis start Ethyl γ-chloroacetoacetate int1 Ethyl (R)-4-chloro-3-hydroxybutyrate start->int1 Asymmetric Reduction (Chiral Oxazaborolidine/BH3 or Recombinant E. coli) end L-Carnitine int1->end 1. Trimethylamine 2. Hydrolysis

Asymmetric Synthesis of L-Carnitine.

biotransformation start Crotonobetaine biocatalyst Whole cells (E. coli / Proteus sp.) end L-Carnitine start->end biocatalyst->end enzyme Carnitine Dehydratase (CaiB, CaiD) enzyme->biocatalyst

Biotransformation of Crotonobetaine to L-Carnitine.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biotransformation of L-carnitine.

Synthesis from (R)-Epichlorohydrin via Cyanation

This protocol is a composite based on typical procedures found in patent literature.[3]

Step 1: Synthesis of (R)-4-chloro-3-hydroxybutyronitrile

  • To a cooled (10-20°C) and stirred solution of (R)-epichlorohydrin (1.0 eq) in absolute ethanol (B145695), add a phase transfer catalyst such as benzyltriethylammonium chloride (0.01-0.03 eq).

  • Add sodium cyanide (NaCN) (1.0-1.2 eq) portion-wise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at 20-30°C for 2-5 hours, monitoring the consumption of (R)-epichlorohydrin by GC.

  • Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with a small amount of absolute ethanol. The filtrate containing (R)-4-chloro-3-hydroxybutyronitrile is used directly in the next step.

Step 2: Synthesis of L-Carnitine

  • In a separate reaction vessel, prepare an aqueous solution of trimethylamine (typically 25-40%).

  • Add the ethanolic solution of (R)-4-chloro-3-hydroxybutyronitrile from Step 1 to the trimethylamine solution.

  • Heat the mixture to 80-85°C and maintain for 10-15 hours.

  • Cool the reaction mixture and evaporate the excess trimethylamine and ethanol under reduced pressure.

  • Add hydrochloric acid (e.g., 10% HCl) to the residue and reflux for 5 hours to hydrolyze the nitrile group.

  • Evaporate the water under reduced pressure to obtain crude L-carnitine hydrochloride.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/acetone) to yield L-carnitine hydrochloride.

  • For the free base, the hydrochloride salt can be passed through an anion-exchange resin.

Biotransformation of Crotonobetaine using E. coli

This protocol is based on generalized procedures for whole-cell biotransformation.[2][4]

Step 1: Cultivation of E. coli

  • Prepare a suitable culture medium (e.g., LB or a defined minimal medium) and inoculate with a recombinant E. coli strain engineered to overexpress the cai operon (encoding carnitine metabolism enzymes).

  • If necessary for induction of the cai operon, add an inducer such as crotonobetaine (e.g., 5 mM) to the culture medium.[2]

  • Incubate the culture under conditions that promote cell growth and enzyme expression (e.g., 37°C with shaking). The induction phase is often carried out under anaerobic conditions.[2]

  • Harvest the cells by centrifugation when they reach a suitable growth phase (e.g., late exponential phase).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

Step 2: Whole-Cell Biotransformation

  • Resuspend the washed E. coli cells in a biotransformation medium consisting of a buffered solution (e.g., phosphate buffer, pH 7.5) containing crotonobetaine as the substrate (e.g., 100 mM). Cell density is typically in the range of 4 g/L biomass.[2]

  • To enhance the reaction rate, cell permeabilization agents (e.g., Triton X-100) can be added.[2]

  • Incubate the reaction mixture at 37°C with gentle agitation. The biotransformation is often performed under aerobic conditions to prevent the reduction of crotonobetaine to γ-butyrobetaine.[2]

  • Monitor the conversion of crotonobetaine to L-carnitine over time using a suitable analytical method (e.g., HPLC).

  • The reaction can be run for 24-48 hours, or until maximum conversion is achieved.

Step 3: Product Isolation and Purification

  • Separate the cells from the biotransformation medium by centrifugation or filtration.

  • The supernatant containing L-carnitine can be purified using techniques such as ion-exchange chromatography.[5]

  • Acidify the L-carnitine containing solution to precipitate proteins, which are then removed by filtration.[5]

  • The filtrate can be concentrated and the L-carnitine crystallized from a suitable solvent system, such as ethanol/acetone.[5]

Asymmetric Reduction of Ethyl γ-chloroacetoacetate

This protocol is based on the use of chiral oxazaborolidine catalysts.[1]

Step 1: In situ Generation of the Chiral Catalyst

  • In a flame-dried, inert atmosphere (e.g., argon or nitrogen) reaction vessel, dissolve the chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol, a precursor to the CBS catalyst) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

  • Add a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex or borane-THF complex) dropwise at room temperature and stir to form the oxazaborolidine catalyst in situ.

Step 2: Asymmetric Reduction

  • Cool the catalyst solution to a low temperature (e.g., 0°C to -20°C).

  • Slowly add a solution of ethyl γ-chloroacetoacetate (1.0 eq) in anhydrous THF to the catalyst solution.

  • Add a stoichiometric amount of a borane reducing agent (e.g., borane-dimethyl sulfide complex) dropwise, maintaining the low temperature.

  • Stir the reaction mixture at the low temperature for several hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting ethyl (R)-4-chloro-3-hydroxybutyrate by flash column chromatography.

Step 3: Conversion to L-Carnitine

  • The purified ethyl (R)-4-chloro-3-hydroxybutyrate is then converted to L-carnitine hydrochloride following a procedure similar to that described in Step 2 of the (R)-epichlorohydrin synthesis (reaction with trimethylamine followed by acid hydrolysis). The overall yield for this two-step conversion is reported to be around 68.3% with an enantiomeric excess of 94.6%.[1]

References

(R)-CHBE Synthesis: A Comparative Guide to Enzymatic and Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral intermediates is a critical aspect of pharmaceutical manufacturing. (R)-ethyl 4-chloro-3-hydroxybutanoate ((R)-CHBE) is a valuable chiral building block, and its synthesis can be approached through two primary routes: enzymatic catalysis and traditional chemical synthesis. This guide provides an objective, data-driven comparison of these two methodologies to aid in selecting the most suitable approach for your research and development needs.

This comparison delves into the cost-benefit analysis, experimental protocols, and overall efficiency of both enzymatic and chemical synthesis pathways for producing (R)-CHBE.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for both the enzymatic and a representative chemical synthesis route for (R)-CHBE, providing a clear comparison of their performance metrics.

Table 1: Performance Comparison of Enzymatic vs. Chemical Synthesis of (R)-CHBE

ParameterEnzymatic Synthesis (Whole-Cell Biocatalysis)Chemical Synthesis (Asymmetric Transfer Hydrogenation)
Catalyst Keto-reductase (KRED) / Alcohol dehydrogenase (ADH)Noyori-type Ruthenium Catalyst (e.g., Ru-Ts-DPEN)
Typical Yield >95%~95%
Enantiomeric Excess (ee) >99%>98%
Reaction Temperature Ambient (~30°C)Typically 25-80°C
Reaction Pressure AtmosphericAtmospheric
Solvent Aqueous buffer / Biphasic systemsOrganic solvents (e.g., Dichloromethane (B109758), Isopropanol)
Byproducts Acetone (from co-factor regeneration)Triethylammonium formate
Catalyst Reusability High (immobilized enzymes or whole cells)Possible, but can be challenging

Table 2: Cost-Benefit Analysis

Cost FactorEnzymatic SynthesisChemical Synthesis
Starting Material Ethyl 4-chloro-3-oxobutanoate (COBE)Ethyl 4-chloro-3-oxobutanoate (COBE)
Catalyst Cost Varies (enzymes can be expensive initially, but reusable)High (Ruthenium catalysts and chiral ligands are costly)
Reagent Cost Low (e.g., isopropanol (B130326) for co-factor regeneration)Moderate (e.g., formic acid, triethylamine)
Solvent Cost Low (primarily water)High (requires large volumes of organic solvents)
Energy Consumption Lower (milder reaction conditions)Higher (may require heating/cooling)
Waste Disposal Cost Lower (biodegradable waste)Higher (organic and potentially heavy metal waste)
Process Complexity Requires enzyme screening and optimizationRequires handling of air/moisture sensitive catalysts
Environmental Impact "Greener" process, lower carbon footprintHigher environmental footprint

Experimental Protocols

Below are detailed methodologies for key experiments in both the enzymatic and chemical synthesis of (R)-CHBE.

Enzymatic Synthesis: Whole-Cell Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)

This protocol utilizes recombinant E. coli cells overexpressing a ketoreductase (KRED) or alcohol dehydrogenase (ADH) for the asymmetric reduction of COBE to (R)-CHBE. A co-factor regeneration system, typically using isopropanol as a sacrificial hydrogen donor, is employed.

Materials:

  • Ethyl 4-chloro-3-oxobutanoate (COBE)

  • Recombinant E. coli cells expressing a suitable KRED/ADH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Isopropanol

  • Ethyl acetate

  • Magnesium sulfate (B86663) (anhydrous)

  • Growth medium (e.g., LB broth with appropriate antibiotic)

  • Inducer (e.g., IPTG)

Procedure:

  • Cell Culture and Induction: Inoculate a suitable volume of growth medium with the recombinant E. coli strain. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding the inducer (e.g., 0.1-1 mM IPTG) and continue to culture at a lower temperature (e.g., 20-25°C) for 12-16 hours.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with potassium phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).

  • Biocatalytic Reduction: In a reaction vessel, combine the cell suspension with ethyl 4-chloro-3-oxobutanoate (e.g., 50 mM). Add isopropanol (e.g., 10% v/v) to serve as the co-substrate for co-factor regeneration.

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of COBE and the enantiomeric excess of (R)-CHBE.

  • Work-up and Purification: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Chemical Synthesis: Asymmetric Transfer Hydrogenation of Ethyl 4-chloro-3-oxobutanoate (COBE)

This protocol is a representative method based on the Noyori-type asymmetric transfer hydrogenation, which utilizes a chiral ruthenium catalyst.

Materials:

  • Ethyl 4-chloro-3-oxobutanoate (COBE)

  • [RuCl(p-cymene)((R,R)-TsDPEN)] or a similar chiral ruthenium catalyst

  • Formic acid

  • Triethylamine (B128534)

  • Anhydrous dichloromethane (DCM) or isopropanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean, dry, and inert gas-flushed reaction vessel, add the chiral ruthenium catalyst (e.g., 0.1-1 mol%).

  • Reagent Addition: Under an inert atmosphere, add anhydrous solvent (DCM or isopropanol). To this, add a pre-mixed solution of formic acid and triethylamine (e.g., a 5:2 molar ratio azeotrope).

  • Substrate Addition: Add the ethyl 4-chloro-3-oxobutanoate (COBE) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 28°C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure (R)-CHBE.

Mandatory Visualization

The following diagrams illustrate the logical workflows for both the enzymatic and chemical synthesis of (R)-CHBE.

Enzymatic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_bioreaction Biocatalytic Reaction cluster_downstream Downstream Processing recombinant_ecoli Recombinant E. coli Culture induction Induction of Enzyme Expression recombinant_ecoli->induction harvesting Cell Harvesting & Washing induction->harvesting biocatalyst Whole-Cell Biocatalyst (KRED/ADH) harvesting->biocatalyst cobe Ethyl 4-chloro-3-oxobutanoate (COBE) reaction Asymmetric Reduction cobe->reaction biocatalyst->reaction cofactor_regen Co-factor Regeneration (Isopropanol -> Acetone) cofactor_regen->reaction r_chbe (R)-CHBE reaction->r_chbe extraction Solvent Extraction r_chbe->extraction purification Purification (e.g., Chromatography) extraction->purification final_product Pure (R)-CHBE purification->final_product

Caption: Workflow for the enzymatic synthesis of (R)-CHBE.

Chemical_Synthesis_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Chemical Reaction cluster_workup Work-up & Purification inert_atmosphere Inert Atmosphere (Ar/N2) solvent Anhydrous Solvent (DCM/IPA) inert_atmosphere->solvent catalyst Chiral Ru-Catalyst solvent->catalyst reagents Formic Acid / Triethylamine catalyst->reagents ath Asymmetric Transfer Hydrogenation reagents->ath cobe Ethyl 4-chloro-3-oxobutanoate (COBE) cobe->ath r_chbe (R)-CHBE ath->r_chbe quenching Quenching (aq. NaHCO3) r_chbe->quenching extraction Solvent Extraction quenching->extraction purification Purification (Column Chromatography) extraction->purification final_product Pure (R)-CHBE purification->final_product

Caption: Workflow for the chemical synthesis of (R)-CHBE.

Conclusion

Both enzymatic and chemical synthesis routes offer effective means to produce high-purity (R)-CHBE. The choice between them hinges on the specific priorities of the project.

Enzymatic synthesis stands out for its environmental friendliness, operational safety, and high selectivity under mild conditions.[1] While the initial investment in enzyme development and optimization can be a factor, the potential for catalyst reuse and reduced downstream processing costs make it an attractive option for large-scale, sustainable manufacturing.[2]

Chemical synthesis , particularly through asymmetric transfer hydrogenation, provides a well-established and often faster route for producing chiral alcohols.[3] It offers broader substrate scope and may be more suitable for initial small-scale synthesis and analog preparation. However, the reliance on expensive and potentially toxic heavy metal catalysts, along with the use of organic solvents and more energy-intensive conditions, presents significant environmental and cost challenges, especially at scale.

As the pharmaceutical industry increasingly embraces green chemistry principles, the advantages offered by biocatalysis are likely to drive its wider adoption for the synthesis of chiral intermediates like (R)-CHBE.

References

Spectroscopic Confirmation of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to confirm the structure of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, a key chiral building block in the synthesis of various pharmaceuticals. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, this document offers a definitive structural confirmation. Furthermore, a comparison with its enantiomer, Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate, and a related compound, ethyl 3-hydroxybutyrate, is presented to highlight the key spectroscopic differences.

Structural and Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its comparative counterparts.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound 4.33m--CH(OH)-
4.21q7.1-OCH₂CH₃
3.69m--CH₂Cl
2.65m--CH₂COO-
1.29t7.1-OCH₂CH₃
Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate 4.33m--CH(OH)-
4.20q7.1-OCH₂CH₃
3.68m--CH₂Cl
2.64m--CH₂COO-
1.28t7.1-OCH₂CH₃
Ethyl 3-hydroxybutyrate 4.17q7.1-OCH₂CH₃
4.15-4.25m--CH(OH)-
2.40-2.55m--CH₂COO-
1.28t7.1-OCH₂CH₃
1.22d6.3-CH(OH)CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 171.5C=O
68.7-CH(OH)-
61.2-OCH₂CH₃
48.9-CH₂Cl
39.8-CH₂COO-
14.1-OCH₂CH₃
Ethyl 3-hydroxybutyrate 172.5C=O
64.2-CH(OH)-
60.6-OCH₂CH₃
42.8-CH₂COO-
22.4-CH(OH)CH₃
14.2-OCH₂CH₃

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
This compound ~3440O-H stretch (hydroxyl)
~2980, 2930C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1180C-O stretch (ester)
~760C-Cl stretch
Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate 3452O-H stretch (hydroxyl)
2982C-H stretch (aliphatic)
1736C=O stretch (ester)
1180C-O stretch (ester)
760C-Cl stretch

Table 4: Mass Spectrometry (MS) Data

Compoundm/z (Relative Intensity %)Assignment
This compound 166/168 (M⁺)Molecular ion (with ³⁵Cl/³⁷Cl isotopes)
121[M - C₂H₅O]⁺
93[M - COOC₂H₅]⁺
43[C₂H₃O]⁺ (base peak)

Experimental Protocols

A generalized experimental protocol for each of the key spectroscopic techniques is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean KBr/NaCl plates is first acquired. The sample is then placed in the spectrometer, and the sample spectrum is recorded over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation prior to ionization.

  • Ionization: Electron ionization (EI) is typically used, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic confirmation of chemical structure.

Safety Operating Guide

Proper Disposal of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, ensuring laboratory safety and regulatory compliance. This compound is recognized as a hazardous substance and requires careful management to mitigate risks to personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, immediately evacuate the area and control the spill by absorbing it with an inert material, such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. The absorbed material should then be collected and placed into a suitable, labeled container for hazardous waste disposal. Ensure the spill area is thoroughly cleaned and decontaminated.

Quantitative Data and Chemical Properties

A clear understanding of the chemical's properties is crucial for its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 90866-33-4
Molecular Formula C₆H₁₁ClO₃
Molecular Weight 166.60 g/mol
Appearance Colorless liquid
Boiling Point 93-95 °C / 5 mmHg
Flash Point > 110 °C (> 230 °F)
Density 1.19 g/mL at 25 °C

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Adherence to local, regional, and national regulations is mandatory.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified to avoid violent reactions or the emission of flammable or toxic gases.[1] Specifically, keep it separate from strong oxidizing agents, strong acids, and strong bases.

2. Containerization:

  • Use a chemically compatible and leak-proof container with a secure, screw-on cap.[2] The container should be in good condition, free from rust or leaks.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Keep the waste container closed at all times, except when adding waste.[2][3]

3. Storage:

  • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[1]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[2] The secondary container should be capable of holding 110% of the volume of the primary container.[2]

  • Store in a cool, dry, and well-ventilated area.

4. Disposal Request and Collection:

  • Once the container is full or has been in storage for a designated period (as per institutional and local regulations), arrange for its collection by a licensed hazardous waste disposal service.[4]

  • Do not attempt to dispose of this compound down the drain or in regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Unused or Spent This compound identify_waste Identify as Hazardous Waste start->identify_waste wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify_waste->wear_ppe select_container Select Compatible, Leak-Proof Container wear_ppe->select_container label_container Label Container: 'Hazardous Waste' + Chemical Name select_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste secondary_containment Use Secondary Containment store_waste->secondary_containment check_full Container Full or Storage Time Limit Reached? secondary_containment->check_full arrange_collection Arrange for Collection by Licensed Hazardous Waste Service check_full->arrange_collection Yes end End: Proper Disposal arrange_collection->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate in a laboratory setting. Adherence to these guidelines is paramount for the protection of researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal protocols.

This compound is a chemical that requires careful handling due to its potential health hazards. It can be harmful if swallowed or in contact with skin, and it is known to cause skin and serious eye irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following PPE is required when handling this compound:

  • Eye and Face Protection: Tightly fitting safety goggles are essential to prevent eye contact. For operations with a higher risk of splashing, a face shield with a minimum length of 8 inches should be used in conjunction with goggles. All eye and face protection equipment must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Skin Protection: Impervious gloves must be worn to prevent skin contact.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use. Proper glove removal technique, without touching the glove's outer surface, should be followed to avoid skin contamination. In addition to gloves, appropriate protective clothing is necessary to prevent skin exposure.[2][3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mist.[1] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] A respirator with a type ABEK (EN14387) filter is also recommended.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.

PropertyValueSource
Flash Point> 110 °C (> 230 °F)[2]
Flash Point (closed cup)113 °C (235.4 °F)[4]
Boiling Point93 - 95 °C / 5 mmHg[4][5]
Density1.19 g/mL at 25 °C[4][5]

Operational and Disposal Plans

Handling Procedures:

  • Always handle the chemical in accordance with good industrial hygiene and safety practices.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing vapors or mist.[1]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • Opened containers must be carefully resealed and kept upright to prevent leakage.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Spill Management:

  • In the event of a spill, evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment, including a self-contained breathing apparatus if necessary.[1]

  • Absorb the spill with an inert material such as sand, silica (B1680970) gel, or vermiculite.[1][3]

  • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[3]

  • Do not let the product enter drains.

  • Ventilate the area and wash the spill site after the material pickup is complete.[1]

Disposal:

  • Disposal of this compound and its containers must be conducted in accordance with federal, state, and local environmental regulations.[1]

  • Contact a licensed professional waste disposal service for guidance.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]

PPE Workflow for Handling this compound

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Requirements cluster_actions Handling & Emergency Procedures handler Chemical Handler eye_protection Eye/Face Protection (Goggles/Faceshield) handler->eye_protection Wears skin_protection Skin Protection (Gloves/Protective Clothing) handler->skin_protection Wears respiratory_protection Respiratory Protection (Fume Hood/Respirator) handler->respiratory_protection Uses handling Safe Chemical Handling eye_protection->handling skin_protection->handling respiratory_protection->handling disposal Waste Disposal handling->disposal Generates spill Spill Response spill->eye_protection Requires spill->skin_protection Requires spill->respiratory_protection May Require

Caption: Logical workflow for PPE selection and use in handling procedures.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.